3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Description
Properties
IUPAC Name |
3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHGGDCFQPMANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344936 | |
| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5118-94-5 | |
| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones from Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Derivatives have shown promise as anticonvulsants, anxiolytics, and antithrombotics. This guide provides a comprehensive overview of the primary synthetic routes to this important heterocyclic system, with a focus on methods that utilize amino acids as chiral building blocks. Detailed experimental protocols for key methodologies, quantitative data summaries, and workflow diagrams are presented to facilitate practical application in a research and development setting.
Key Synthetic Strategies
The synthesis of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones from amino acids can be broadly categorized into three main approaches: solution-phase synthesis, solid-phase synthesis, and multicomponent reactions. Each strategy offers distinct advantages concerning scalability, diversity, and purification.
Solution-Phase Synthesis via Isatoic Anhydride
A classical and widely used approach involves the reaction of an amino acid or its corresponding ester with isatoic anhydride. This method is robust and suitable for synthesizing specific target molecules on a laboratory scale. The general sequence involves the nucleophilic attack of the amino acid's amino group on the carbonyl of isatoic anhydride, leading to the formation of a 2-aminobenzoyl-amino acid intermediate. Subsequent cyclization, often under thermal or acid-catalyzed conditions, yields the desired benzodiazepinedione.
Step 1: Synthesis of 2-Aminobenzoyl-amino Acid Methyl Ester Intermediates (3a-m)
-
Dissolve the L-amino acid methyl ester hydrochloride (1.0 eq.) in a minimal amount of water.
-
Add sodium carbonate (2.0 eq.) to the solution to neutralize the amino acid ester.
-
In a separate flask, dissolve isatoic anhydride (1.4 eq.) in acetonitrile.
-
Add the neutralized amino acid solution dropwise to the stirred solution of isatoic anhydride at room temperature.
-
Stir the resulting mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Quench the residue with a saturated potassium carbonate solution to remove any unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 5% sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate product.
Step 2: Cyclization to 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones (4a-j)
-
Dissolve the 2-aminobenzoyl-amino acid methyl ester intermediate (1.0 eq.) in dimethylformamide (DMF).
-
Add chloroplatinic acid (H₂PtCl₆, 15 mol%) to the solution.
-
Heat the mixture to reflux with constant stirring for 30-40 minutes, monitoring by TLC.
-
After completion, quench the reaction with a saturated sodium carbonate solution.
-
Extract the mixture with chloroform.
-
Wash the combined organic layers with 1N HCl, water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Pathway for Solution-Phase Synthesis
Solid-Phase Synthesis
Solid-phase synthesis offers a powerful platform for the generation of libraries of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones, which is highly valuable in drug discovery for structure-activity relationship (SAR) studies.[1][2][3] This methodology involves attaching the amino acid to a solid support (resin), followed by a series of reactions to build the benzodiazepinedione scaffold. The final product is then cleaved from the resin.
Step 1: Resin Preparation and Amino Acid Loading
-
Derivatize Merrifield resin by alkylation with the sodium salt of 4-hydroxy-2,6-dimethoxybenzaldehyde to provide a resin-bound aldehyde.
-
Load the α-amino ester onto the support via reductive amination using NaBH(OAc)₃ in 1% acetic acid in DMF. Minimize pre-equilibration of the resin-bound aldehyde and the α-amino ester to reduce racemization.
Step 2: Acylation with Anthranilic Acid
-
Acylate the resin-bound amino ester with an unprotected 5-nitroanthranilic acid using a suitable coupling agent.
Step 3: Cyclization and Functionalization
-
Induce base-catalyzed ring closure to form the benzodiazepinedione ring.
-
Reduce the nitro group to an amine, yielding an enantiomerically pure 7-aminobenzodiazepine-2,5-dione attached to the resin.
-
Acylate the amino group on the aromatic ring with various acid chlorides in N-methylpyrrolidone (NMP).
Step 4: Cleavage from Resin
-
Cleave the final product from the resin using a mixture of trifluoroacetic acid (TFA), dimethyl sulfide (Me₂S), and water (e.g., 90:5:5).
-
Purify the cleaved product by High-Performance Liquid Chromatography (HPLC).
Workflow for Solid-Phase Synthesis
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi four-component reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single step. For the synthesis of 1,4-benzodiazepine scaffolds, an Ugi reaction is typically followed by a deprotection and cyclization step (Ugi-deprotection-cyclization or UDC strategy).[4][5][6] This approach enables the creation of diverse libraries of benzodiazepinediones by varying the four input components: an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.
Step 1: Ugi Four-Component Reaction
-
In a suitable vessel, combine methyl anthranilate (amine component, 1.0 eq.), an isocyanide (1.0 eq.), Boc-glycinal (carbonyl component, 1.0 eq.), and a carboxylic acid (1.0 eq.) in methanol.
-
Stir the reaction mixture at room temperature for 48 hours or utilize microwave irradiation (e.g., 100 °C for 30 minutes) to accelerate the reaction.
-
Monitor the formation of the Ugi product by TLC.
Step 2: Deprotection and Cyclization
-
After the Ugi reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).
-
Heat the mixture at 40 °C overnight to effect Boc deprotection and subsequent intramolecular cyclization.
-
Quench the reaction and purify the resulting 1,4-benzodiazepine-6-one by column chromatography.
Logical Flow of the Ugi-4CR Approach
Quantitative Data Summary
The following tables summarize representative quantitative data for the different synthetic strategies, allowing for a comparative assessment of their efficiency.
Table 1: Solution-Phase Synthesis from Isatoic Anhydride
| Entry | Amino Acid Derivative | Cyclization Catalyst | Reaction Time (Cyclization) | Yield (%) | Reference |
| 1 | Glycine methyl ester | H₂PtCl₆ | 30-40 min | >95 (intermediate) | [7] |
| 2 | L-Alanine methyl ester | H₂PtCl₆ | 30-40 min | Not specified | [7] |
| 3 | L-Valine methyl ester | H₂PtCl₆ | 30-40 min | Not specified | [7] |
Table 2: Solid-Phase Synthesis of 7-Acylamino-1,4-benzodiazepine-2,5-diones
| Resin Type | Acylating Agent | Overall Yield (%) | Purity (HPLC, 210 nm) (%) | Reference |
| Polystyrene (PS) | Various acid chlorides | 52-69 | >70 | [8] |
| TentaGel (TG) | Various acid chlorides | 41-48 | >70 | [8] |
| Polystyrene (PS) | Fmoc-tyrosine fluoride | 24 | >70 | [8] |
| TentaGel (TG) | Fmoc-tyrosine fluoride | 31 | >70 | [8] |
Table 3: Ugi-Deprotection-Cyclization Synthesis of 1,4-Benzodiazepine Scaffolds
| Scaffold Type | R¹ (from Isocyanide) | R² (from Carboxylic Acid) | Overall Yield (2 steps, %) | Reference |
| 1,4-Benzodiazepine-6-one | tert-Butyl | Isopropyl | 38 | [4] |
| 1,4-Benzodiazepine-6-one | tert-Butyl | H | 47 | [4] |
| 2-Tetrazole substituted | tert-Butyl | - | 53 | [4] |
| Anchor-directed | tert-Butyl | Various | 22-69 | [4] |
Conclusion
The synthesis of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones from amino acids is a well-established field with multiple effective strategies. The choice of method depends on the specific goals of the research. Solution-phase synthesis from isatoic anhydride is ideal for preparing specific target compounds. Solid-phase synthesis is the method of choice for generating diverse libraries for high-throughput screening and SAR studies. The Ugi multicomponent reaction provides a rapid and convergent route to novel benzodiazepine scaffolds with a high degree of molecular diversity. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel therapeutic agents based on this important heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New routes to 1,4-benzodiazepin-2,5-diones | Semantic Scholar [semanticscholar.org]
- 8. beilstein-archives.org [beilstein-archives.org]
A Technical Guide to the Biological Properties of 1,4-Benzodiazepine-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological properties of 1,4-benzodiazepine-2,5-dione derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. This document collates key findings on their anticancer, antimicrobial, and antiviral activities, presenting quantitative data, detailed experimental methodologies for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Core Biological Activities
Derivatives of the 1,4-benzodiazepine-2,5-dione scaffold have emerged as a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2][3] Their biological activities are diverse, with prominent research focusing on their potential as anticancer, antimicrobial, and antiviral agents.[4][5][6]
Anticancer Activity
A significant body of research highlights the potent anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives.[3][4][7] Certain compounds from this class have been shown to exhibit significant growth inhibitory effects against a broad panel of human cancer cell lines.[4][7] The mechanisms underlying their antitumor effects are multifaceted and include the induction of cell cycle arrest and apoptosis.[4][7] One of the key mechanisms of action identified is the inhibition of the p53-Hdm2 protein-protein interaction, which leads to the stabilization of the p53 tumor suppressor protein and subsequent apoptosis of cancer cells.[8][9] Furthermore, some derivatives have been found to act as potent protein synthesis inhibitors in cancer cells.[4]
Antimicrobial Activity
1,4-Benzodiazepine-2,5-dione derivatives have also demonstrated promising antimicrobial properties.[5][10][11] Their activity extends to both Gram-positive and Gram-negative bacteria.[11] A notable mechanism of their antibacterial action is the inhibition of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[5] By interfering with these signaling pathways, these compounds can attenuate bacterial pathogenicity. Some derivatives have also shown potential as anti-mycobacterial agents, suggesting their utility in treating tuberculosis.[5][12]
Antiviral Activity
The antiviral potential of 1,4-benzodiazepine-2,5-dione derivatives has been explored, particularly against the Human Immunodeficiency Virus (HIV).[2][6][13] Certain derivatives, such as the TIBO (tetrahydro-imidazo[4,5,1-jk][4][5]-benzodiazepin-2(1H)-one and -thione) compounds, have been identified as potent and specific non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[2][6] These compounds bind to a specific allosteric site on the enzyme, disrupting its function and thereby inhibiting viral replication.[6]
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative 1,4-benzodiazepine-2,5-dione derivatives as reported in the literature.
Table 1: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound | Cancer Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| 11a | 60 human cancer cell lines | Growth Inhibition | Average GI₅₀ | 0.24 | [4][7] |
| 52b | NCI-H522 (Lung Cancer) | Growth Inhibition | GI₅₀ | Potent | [4][7] |
| Various | - | p53-Hdm2 Binding | IC₅₀ | Low nanomolar | [8] |
Table 2: Antimicrobial Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound | Bacterial Strain | Assay Type | Parameter | Value (µg/mL) | Reference |
| 4h | Mycobacterium tuberculosis | Growth Inhibition | MIC | 1.55 | [12] |
| 4f | Mycobacterium tuberculosis | Growth Inhibition | MIC | 2.87 | [12] |
| 9 | Staphylococcus aureus | Growth Inhibition | MIC | 3.125 | [11] |
Table 3: Anti-HIV Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound | Virus Strain | Assay Type | Parameter | Value (nM) | Reference |
| R86183 (TIBO derivative) | HIV-1 | Viral Replication Inhibition | EC₅₀ | 0.3 - 30 | [6] |
| R86183 (TIBO derivative) | HIV-1 Reverse Transcriptase | Enzyme Inhibition | IC₅₀ | 57 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1,4-benzodiazepine-2,5-dione derivatives. These protocols are based on standard, publicly available methods and are intended to be representative of the experimental approaches used.
Anticancer Activity Assays
This protocol is adapted from the standard NCI-60 screening methodology.[6][14]
-
Cell Culture: The 60 human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Drug Addition: After a 24-hour incubation, the test compound, solubilized in DMSO, is added at various concentrations.
-
Incubation: Plates are incubated for 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
Cells are fixed with trichloroacetic acid (TCA).
-
Plates are washed and stained with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
Bound dye is solubilized with 10 mM trizma base.
-
Absorbance is read at 515 nm.
-
-
Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death) are calculated.
This protocol is a standard method for detecting apoptosis by flow cytometry.[4][7][8]
-
Cell Treatment: Induce apoptosis in cells by treating with the 1,4-benzodiazepine-2,5-dione derivative for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC is detected in the FL1 channel (green fluorescence).
-
PI is detected in the FL2 channel (red fluorescence).
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This is a standard protocol for analyzing cell cycle distribution using flow cytometry.[10][12]
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Antimicrobial Activity Assays
This is a standard method for determining the MIC of an antimicrobial agent.[15][16][17]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the 1,4-benzodiazepine-2,5-dione derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity Assays
This is a representative colorimetric assay for measuring HIV-1 RT inhibition.[2][9][18]
-
Assay Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand by HIV-1 RT, using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is captured on a streptavidin-coated plate via a biotin-streptavidin interaction.
-
Procedure:
-
Coat a 96-well streptavidin plate with a biotinylated oligo(dT) primer/poly(A) template.
-
Add a reaction mixture containing dNTPs (including DIG-dUTP) and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubate to allow for DNA synthesis.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of RT inhibition against the compound concentration.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of 1,4-benzodiazepine-2,5-dione derivatives.
Caption: p53-Hdm2 signaling pathway and its inhibition.
Caption: Experimental workflow for apoptosis assay.
Caption: Mechanism of quorum sensing inhibition.
This technical guide serves as a foundational resource for understanding the diverse biological activities of 1,4-benzodiazepine-2,5-dione derivatives. The compiled data, standardized protocols, and visual representations of mechanisms and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. benchchem.com [benchchem.com]
- 10. nanocellect.com [nanocellect.com]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dirusciolab.com [dirusciolab.com]
- 14. benchchem.com [benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. xpressbio.com [xpressbio.com]
An In-Depth Technical Guide to 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical guide provides a comprehensive overview of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione, a key heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral characterization, and biological significance.
Chemical Identity and Structure
This compound is a bicyclic compound featuring a benzene ring fused to a seven-membered diazepine ring containing two amide groups. Its systematic IUPAC name is this compound.[1] The core structure is foundational for a class of compounds with significant pharmacological interest.
Molecular Structure:
Figure 1: 2D and 3D chemical structures of this compound.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 5118-94-5[1] |
| Molecular Formula | C₉H₈N₂O₂[1] |
| Molecular Weight | 176.17 g/mol [1] |
| Appearance | Colorless solid[2] |
| Melting Point | 321-324 °C[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be efficiently achieved through the reaction of isatoic anhydride with glycine.[2][3] A common and effective method involves a two-step process: the formation of an intermediate N-(2-aminobenzoyl)glycine, followed by cyclization.
Synthesis from Isatoic Anhydride and Glycine
A robust method for the synthesis of the title compound involves the reaction of isatoic anhydride with glycine, followed by a cyclization step.[2]
Experimental Protocol:
Step 1: Synthesis of N-(2-aminobenzoyl)glycine (Intermediate)
-
To a solution of glycine (0.002 mol, 1.0 equiv.) in a minimum amount of water (4 mL), add sodium carbonate (0.43 g, 0.004 mol, 2.0 equiv.).
-
Add the resulting neutralized amino acid solution dropwise to a well-stirred solution of isatoic anhydride (0.45 g, 0.0028 mol, 1.4 equiv.) in acetonitrile (8 mL) at room temperature.
-
Stir the resulting mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the reaction mixture under reduced pressure.
-
Quench the residual mass with a saturated potassium carbonate solution (20 mL) to remove any unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with 5% sodium carbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate product.
Step 2: Synthesis of this compound (Final Product)
-
To a solution of the intermediate N-(2-aminobenzoyl)glycine (0.001 mol, 1.0 equiv.) in tetrahydrofuran (3 mL), add hexachloroplatinic acid (H₂PtCl₆, 0.06 g, 15 mol %).
-
Heat the resulting mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction by TLC.
-
Upon completion, quench the reaction mixture with a saturated sodium carbonate solution (10 mL).
-
Extract the product with chloroform (2 x 15 mL).
-
Wash the organic layer with 1N sodium hydroxide (1 x 10 mL), 1N hydrochloric acid (1 x 10 mL), water (1 x 10 mL), and finally with brine (1 x 10 mL).
-
Dry the obtained organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
Diagram of the Synthetic Workflow:
References
Physical and chemical properties of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound belonging to the benzodiazepine class. Its core structure consists of a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms and two carbonyl groups.
Physical Properties
The known physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are computed and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 176.17 g/mol | --INVALID-LINK--[1] |
| CAS Number | 5118-94-5 | --INVALID-LINK--[1] |
| Melting Point | 321-324 °C | --INVALID-LINK--[2] |
| Appearance | Colorless solid | --INVALID-LINK--[2] |
Chemical Properties
The chemical properties of this compound are detailed in the following table, including several computed descriptors that provide insight into its molecular characteristics and potential behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| XLogP3 | 0.5 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |
| Exact Mass | 176.058577502 Da | --INVALID-LINK--[1] |
| Monoisotopic Mass | 176.058577502 Da | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 58.2 Ų | --INVALID-LINK--[1] |
| Heavy Atom Count | 13 | --INVALID-LINK--[1] |
Experimental Protocols
This section outlines the methodologies for the synthesis and characterization of this compound.
Synthesis Protocol
A general procedure for the synthesis of 1,4-benzodiazepine-2,5-diones has been reported, which can be adapted for the specific synthesis of the title compound.[2]
Materials:
-
L-amino acid methyl ester hydrochlorides (1.0 equiv.)
-
Isatoic anhydride (1.4 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv.)
-
Hexachloroplatinic acid (H₂PtCl₆) (15 mol %)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Saturated potassium carbonate (K₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Chloroform (CHCl₃)
-
1N Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Intermediate:
-
Dissolve L-amino acid methyl ester hydrochloride (1.0 equiv.) in a minimal amount of water.
-
Add Na₂CO₃ (2.0 equiv.) to neutralize the solution.
-
In a separate flask, dissolve isatoic anhydride (1.4 equiv.) in ACN.
-
Add the neutralized amino acid solution dropwise to the isatoic anhydride solution at room temperature with constant stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically 2-3 hours).
-
Evaporate the solvent under reduced pressure.
-
Quench the residue with saturated K₂CO₃ solution to remove unreacted isatoic anhydride.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with 5% Na₂CO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Cyclization to this compound:
-
Dissolve the intermediate (1.0 equiv.) in THF.
-
Add H₂PtCl₆ (15 mol %) to the solution.
-
Heat the mixture to reflux with constant stirring and monitor by TLC until completion (typically 30-40 minutes).
-
Quench the reaction with saturated Na₂CO₃ solution.
-
Extract with chloroform.
-
Wash the organic layer with 1N NaOH, 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
-
Analytical Characterization Protocols
The following are the experimental conditions used for the characterization of this compound.[2]
-
¹H NMR Spectroscopy:
-
Instrument: Agilent Technologies
-
Frequency: 400 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
Reported Data (δ ppm): 10.32 (s, 1H, -NH), 8.50 (t, 1H, -NH, J = 5.6 Hz), 7.73 (dd, 1H, Ar-H, J = 1.2 & 6.8 Hz), 7.50-7.46 (m, 1H, Ar-H), 7.19 (t, 1H, Ar-H, J = 6.8 Hz), 7.08 (d, 1H, Ar-H, J = 8 Hz), 3.56 (d, 2H, -CH₂, J = 6 Hz).[2]
-
-
¹³C NMR Spectroscopy:
-
Instrument: Agilent Technologies
-
Frequency: 100 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
Reported Data (δ ppm): 171.6, 168.5, 137.6, 132.7, 131.2, 126.0, 124.3, 121.3, 44.9.[2]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrument: Perkin Elmer Spectrum Two
-
Technique: Thin film
-
Reported Peaks (cm⁻¹): 2820, 1698, 1597.[2]
-
-
Mass Spectrometry:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) has been used for analysis.[1] Protonated 1,4-benzodiazepines typically fragment in the gas phase through the elimination of CO, HNCO, benzene, and benzonitrile.
-
Biological Activity and Signaling Pathways
While research on the specific biological activities of this compound is ongoing, studies on related 1,4-benzodiazepine-2,5-dione derivatives have revealed potent anticancer properties. The general class of benzodiazepines is well-known for its interaction with the central nervous system, primarily through the modulation of GABA-A receptors.[3]
Anticancer Activity Signaling Pathway
Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potential protein synthesis inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Putative signaling pathway for the anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives.
General Benzodiazepine Mechanism of Action on GABA-A Receptors
Benzodiazepines typically act as positive allosteric modulators of GABA-A receptors, enhancing the effect of the neurotransmitter GABA.[3]
Caption: General mechanism of benzodiazepine action on GABA-A receptors.
Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the anticancer activity of a compound like this compound.
Caption: Experimental workflow for assessing the anticancer activity of 1,4-benzodiazepine-2,5-diones.
References
General Overview of the Mechanism of Action of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs widely prescribed for their depressant effects on the central nervous system (CNS).[1][2] Their core chemical structure involves the fusion of a benzene ring and a diazepine ring.[1] Commonly prescribed benzodiazepines include Valium®, Xanax®, Halcion®, Ativan®, and Klonopin®.[3] These medications are utilized to treat a variety of conditions, including anxiety disorders, insomnia, seizures, muscle spasms, and alcohol withdrawal.[1][2]
Interaction with GABA-A Receptors
The primary mechanism of action of benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][4] GABA is the main inhibitory neurotransmitter in the mammalian central nervous system, responsible for reducing neuronal excitability and regulating muscle tone.[4]
The GABA-A receptor is a protein complex composed of five transmembrane subunits that form a chloride channel.[5] When GABA binds to its receptor site, the channel opens, allowing chloride ions to flow into the neuron.[4][6] This influx of negative ions makes the neuron less responsive to excitatory neurotransmitters.[4]
Benzodiazepines bind to a distinct site on the GABA-A receptor, located at the interface between the alpha (α) and gamma (γ) subunits.[5][7] This binding doesn't open the chloride channel directly but instead increases the affinity of GABA for its receptor.[7] This potentiation of GABA's effect leads to an increased frequency of the chloride channel opening, further hyperpolarizing the neuron and enhancing the inhibitory signal.[7] This allosteric modulation is the hallmark of benzodiazepine action.[8]
Resulting Clinical Effects
The enhanced GABAergic inhibition brought about by benzodiazepines results in their characteristic clinical effects:
-
Anxiolytic (Anti-anxiety): By suppressing nerve activity in the limbic, thalamic, and hypothalamic levels of the CNS, benzodiazepines reduce anxiety.[6]
-
Sedative and Hypnotic (Sleep-inducing): The general CNS depression leads to drowsiness and the ability to induce sleep, making them useful for insomnia.[1][4]
-
Anticonvulsant: By suppressing the spread of seizure activity, they are effective in treating seizures and status epilepticus.[1][9]
-
Muscle Relaxant: Their inhibitory effects on neuronal pathways in the spinal cord lead to muscle relaxation.[1][4]
-
Amnesic: Some benzodiazepines can cause anterograde amnesia, which is the inability to form new memories. This property is utilized for premedication before medical or dental procedures.[1]
Long-Term Use and Considerations
While effective for short-term use, long-term administration of benzodiazepines can lead to tolerance, dependence, and a withdrawal syndrome upon discontinuation.[1] Prolonged use can cause an "uncoupling" of the GABA-A receptor, where the ability of benzodiazepines to potentiate GABA's action is reduced.[4] This may be due to changes in the gene expression of GABA-A receptor subunits.[4]
It is important to note that different benzodiazepines can have distinct binding modes to GABA-A receptors, which may contribute to their varying clinical profiles.[10] The combination of benzodiazepines with other CNS depressants, such as alcohol or opioids, can be dangerous and potentially fatal due to synergistic effects on respiratory depression.[3][9]
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. dea.gov [dea.gov]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. pubs.acs.org [pubs.acs.org]
The Dawn of a Versatile Scaffold: A Technical History of Benzodiazepine-2,5-diones
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzodiazepine scaffold has been a cornerstone of medicinal chemistry for decades, yielding a plethora of therapeutics primarily targeting the central nervous system. Within this broad class of compounds, the benzodiazepine-2,5-dione core represents a distinct and highly versatile chemotype. Unlike their more famous 1,4-benzodiazepin-2-one cousins (e.g., diazepam), the 2,5-diones have carved their own niche in drug discovery, demonstrating a wide array of biological activities, from anticancer and antiviral to anxiolytic and sedative properties. This technical guide delves into the seminal discoveries and historical development of these fascinating compounds, providing a detailed account of their initial synthesis, characterization, and the elucidation of their mechanisms of action.
The Pioneering Synthesis of 1,4-Benzodiazepine-2,5-diones
The first documented synthesis of the 1,4-benzodiazepine-2,5-dione ring system was reported in 1962 by M. Uskoković, J. Iacobelli, and W. Wenner from the research laboratories of Hoffmann-La Roche. Their work, published in The Journal of Organic Chemistry, laid the foundation for the exploration of this chemical space.
Experimental Protocols: The Uskoković Synthesis (1962)
The inaugural synthesis of 3H-1,4-Benzodiazepine-2,5(1H,4H)-dione is detailed below.
Synthesis of N-(o-Carboxyphenyl)glycine (1)
A solution of 13.7 g (0.1 mole) of anthranilic acid in 100 ml of ethanol was treated with 11.0 g (0.11 mole) of chloroacetic acid and 16.0 g (0.15 mole) of sodium carbonate in 50 ml of water. The mixture was refluxed for 4 hours. After cooling, the solution was acidified with concentrated hydrochloric acid to a pH of 2. The precipitated product was filtered, washed with cold water, and dried.
Synthesis of 3H-1,4-Benzodiazepine-2,5(1H,4H)-dione (2)
A mixture of 9.75 g (0.05 mole) of N-(o-carboxyphenyl)glycine and 15 ml of acetic anhydride was heated on a steam bath for 30 minutes. The resulting clear solution was evaporated to dryness under reduced pressure. The crystalline residue was recrystallized from ethanol.
| Compound | Starting Materials | Reagents | Conditions | Yield (%) | Melting Point (°C) |
| 1 | Anthranilic acid, Chloroacetic acid | Sodium carbonate, Hydrochloric acid | Reflux in ethanol/water, 4h | 85 | 210-212 |
| 2 | N-(o-Carboxyphenyl)glycine | Acetic anhydride | Steam bath, 30 min | 70 | 275-276 |
Table 1: Quantitative data for the first synthesis of 3H-1,4-Benzodiazepine-2,5(1H,4H)-dione.
Early Exploration of 1,5-Benzodiazepine-2,5-diones
The 1,5-benzodiazepine isomer has also been a subject of early investigation, with one of the first reports of a related dione structure dating back to 1907 by Thiele and Steimmig. Their work involved the condensation of o-phenylenediamine with β-dicarbonyl compounds.
Experimental Protocols: The Thiele and Steimmig Synthesis (1907)
The synthesis of 2,4-dimethyl-1,5-benzodiazepine, a precursor to dione structures, is outlined below.
Synthesis of 2,4-Dimethyl-1,5-benzodiazepine
o-Phenylenediamine was condensed with acetylacetone in the presence of an acid catalyst. The reaction mixture was heated in ethanol, leading to the formation of the seven-membered diazepine ring. While this early work did not directly produce a 2,5-dione, it established a foundational methodology for constructing the 1,5-benzodiazepine core, which would later be adapted for the synthesis of dione derivatives.
| Compound | Starting Materials | Reagents | Conditions |
| 2,4-Dimethyl-1,5-benzodiazepine | o-Phenylenediamine, Acetylacetone | Acid catalyst | Heating in ethanol |
Table 2: Early synthesis of a 1,5-benzodiazepine derivative.
Biological Activities and Signaling Pathways
Benzodiazepine-2,5-diones have been shown to interact with a variety of biological targets, leading to their diverse pharmacological effects. Two prominent mechanisms of action that have been elucidated are the inhibition of the p53-Hdm2 interaction and the disruption of protein synthesis.
Inhibition of the p53-Hdm2 Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice), which targets p53 for proteasomal degradation. Certain 1,4-benzodiazepine-2,5-diones have been identified as potent inhibitors of the p53-Hdm2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.
Inhibition of Protein Synthesis
More recently, certain benzodiazepine-2,5-dione derivatives have been identified as potent inhibitors of eukaryotic protein synthesis. This is a significant finding, as the dysregulation of protein synthesis is a hallmark of many cancers. The primary target within the translation machinery appears to be the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is crucial for the initiation of cap-dependent translation.
Conclusion
The discovery and development of benzodiazepine-2,5-dione compounds represent a fascinating chapter in the history of medicinal chemistry. From their initial synthesis in the early 1960s to their contemporary role as sophisticated modulators of key cellular pathways, these molecules have demonstrated remarkable chemical and biological diversity. The ability of this single scaffold to target both protein-protein interactions, such as p53-Hdm2, and fundamental cellular processes like protein synthesis underscores its significance as a privileged structure in drug discovery. As researchers continue to explore the vast chemical space surrounding the benzodiazepine-2,5-dione core, it is highly probable that new therapeutic agents with novel mechanisms of action will emerge, further solidifying the legacy of this remarkable class of compounds.
The Evolving Therapeutic Landscape of 1,4-Benzodiazepine-2,5-diones: A Pharmacological Deep Dive
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of novel 1,4-benzodiazepine-2,5-diones, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Abstract
The 1,4-benzodiazepine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, traditionally associated with central nervous system (CNS) modulation. However, recent research has pivoted towards the exploration of novel derivatives, with the 1,4-benzodiazepine-2,5-dione core emerging as a promising template for the development of potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, and inhibition of protein synthesis. This whitepaper consolidates the current understanding of the pharmacological profile of these novel agents, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate further research and development in this area.
Anticancer Activity
A significant body of research has highlighted the potent anticancer activity of novel 1,4-benzodiazepine-2,5-diones across a range of human cancer cell lines. The primary mechanisms underpinning this activity involve the disruption of fundamental cellular processes, leading to cytostatic and cytotoxic effects.
Quantitative Bioactivity Data
The in vitro anticancer potency of various 1,4-benzodiazepine-2,5-dione derivatives has been quantified using metrics such as the 50% growth inhibitory concentration (GI₅₀) and the half-maximal inhibitory concentration (IC₅₀). The data presented below summarizes the activity of key compounds from recent studies.
| Compound | Cancer Cell Line(s) | Bioactivity Metric | Value (µM) | Reference(s) |
| 11a | Average of 60 human cancer cell lines | GI₅₀ | 0.24 | [1] |
| 52b | Human non-small-cell lung cancer (NCI-H522) | - | Potent antitumor effects | [1] |
Note: This table is a representative summary. For a comprehensive list of all tested compounds and cell lines, please refer to the cited literature.
Mechanism of Action
The anticancer effects of 1,4-benzodiazepine-2,5-diones are attributed to several key mechanisms of action:
-
Induction of Cell Cycle Arrest and Apoptosis: Many derivatives have been shown to halt the progression of the cell cycle and trigger programmed cell death in cancer cells.[1]
-
Inhibition of Protein Synthesis: Certain compounds, such as 52b, have been identified as potent inhibitors of protein synthesis in cancer cells, a novel mechanism for this scaffold.[1]
-
Modulation of Key Signaling Pathways: Some derivatives have been found to act as antagonists of the p53-HDM2 interaction or as dual antagonists of NOD1 and NOD2, interfering with critical cell survival and inflammatory signaling pathways.
The following diagrams illustrate the key signaling pathways modulated by certain 1,4-benzodiazepine-2,5-diones.
Caption: p53-HDM2 Signaling Pathway Inhibition.
Caption: NOD1/NOD2 Signaling Pathway Inhibition.
Central Nervous System Activity
While the focus of recent research has been on oncology, some earlier studies have investigated the CNS-depressant and anticonvulsant activities of 1,4-benzodiazepine-2,5-dione derivatives.
Qualitative Structure-Activity Relationships (SAR)
Preliminary pharmacological screening has revealed that certain 2H-1,4-benzodiazepin-3,5(1H,4H)-dione derivatives exhibit CNS-depressant and anticonvulsant properties. The specific structural features contributing to this activity are an area for further investigation. Generally, for 1,4-benzodiazepines, substitutions on the aromatic ring and the diazepine ring significantly influence their CNS activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of novel 1,4-benzodiazepine-2,5-diones.
In Vitro Anticancer Assays
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 1,4-benzodiazepine-2,5-dione derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Objective: To determine the effect of the compounds on cell cycle progression.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Objective: To quantify the induction of apoptosis by the compounds.
Methodology:
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo CNS Activity Assays
Objective: To evaluate the potential of the compounds to prevent or reduce the severity of seizures.
Methodology (General):
-
Animal Model: Mice are commonly used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: Seizures are induced using chemical convulsants (e.g., pentylenetetrazole (PTZ), bicuculline) or maximal electroshock (MES).
-
Observation: Animals are observed for the onset, duration, and severity of seizures. The protective effect of the compound is assessed by its ability to prevent or delay the onset of seizures or reduce their severity compared to a vehicle-treated control group.
Objective: To assess the sedative or hypnotic effects of the compounds.
Methodology (General):
-
Animal Model: Mice are typically used.
-
Compound Administration: Test compounds are administered to the animals.
-
Behavioral Assessment: CNS depressant activity is evaluated by observing changes in spontaneous motor activity (e.g., using an actophotometer) or by measuring the potentiation of a hypnotic agent (e.g., pentobarbital-induced sleeping time). A significant decrease in motor activity or an increase in sleeping time indicates CNS depressant effects.
Experimental Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of novel 1,4-benzodiazepine-2,5-diones as anticancer agents.
Caption: Preclinical Evaluation Workflow for Anticancer Activity.
Conclusion
Novel 1,4-benzodiazepine-2,5-diones represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of protein synthesis, offer multiple avenues for therapeutic intervention. The detailed pharmacological profiling and standardized experimental protocols presented in this whitepaper are intended to serve as a valuable resource for the scientific community, fostering further investigation and accelerating the translation of these promising compounds from the laboratory to the clinic. While their CNS activities have been less explored in recent years, the inherent properties of the benzodiazepine scaffold suggest that this area may also warrant renewed investigation.
References
In Vitro Biological Screening of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro biological screening of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones and their derivatives. Designed for researchers, scientists, and drug development professionals, this document details the cytotoxic, antimicrobial, and enzyme-inhibiting properties of this class of compounds, supported by experimental protocols and data analysis.
Introduction
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione core, a prominent member of this family, has garnered significant interest for its potential as a template in the design of novel therapeutic agents. These compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] This guide synthesizes the current knowledge on the in vitro biological evaluation of these compounds, providing a valuable resource for their further development.
Cytotoxic Activity
Derivatives of 1,4-benzodiazepine-2,5-dione have demonstrated significant cytotoxic effects against various human cancer cell lines. The primary mechanism of action is often attributed to the inhibition of critical cellular processes like protein synthesis, leading to cell cycle arrest and apoptosis.[2]
Quantitative Cytotoxicity Data
The cytotoxic potential of various 1,4-benzodiazepine-2,5-dione derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound ID | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| 4b | HCT15 | Human Colon Adenocarcinoma | 37.04 ± 1.13 | [4] |
| SKMel2 | Human Skin Melanoma | 39.45 ± 0.77 | [4] | |
| SKOV3 | Human Ovarian Adenocarcinoma | 36.61 ± 0.10 | [4] | |
| 4bc' (2S, 5S) | PC-3 | Prostate Cancer | 10.8 µM | [1] |
| 4bc" (2S, 5R) | PC-3 | Prostate Cancer | 7.0 µM | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic activity of a compound.[2]
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2]
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates in RPMI-1640 media supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2]
-
Compound Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against compound concentration.
Antimicrobial Activity
Certain derivatives of the broader benzodiazepine class have shown promising activity against a range of bacterial and fungal pathogens.[3][5] The screening is typically performed using disc diffusion and broth microdilution methods to determine the minimum inhibitory concentration (MIC).
Quantitative Antimicrobial Data
While specific MIC values for 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones are not extensively reported in the provided search results, related benzodiazepine structures have shown activity. For instance, some 2,3-dihydro-1,5-benzodiazepine derivatives exhibited bacteriostatic effects with MICs ranging from 0.125 to 4 mg/mL.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing
Disc Diffusion Method:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.
Broth Microdilution Method (for MIC determination):
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated for 24 hours at 37°C.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action and Signaling Pathways
The biological effects of 1,4-benzodiazepine-2,5-diones are mediated through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.
Enzyme Inhibition
While not extensively detailed for the core this compound, related benzodiazepine structures have been shown to inhibit enzymes. For example, some derivatives have been investigated as PARP1 inhibitors.[6] Molecular docking studies have also suggested that certain 1,4-benzodiazepine-2,5-diones can interact with the VEGFR-2 kinase receptor.[4]
Cellular Signaling Pathways
The anticancer activity of some 1,4-benzodiazepine derivatives has been linked to the induction of cell cycle arrest and apoptosis.[2] This suggests an interaction with key regulatory proteins in these pathways.
Conclusion
The this compound scaffold represents a versatile platform for the development of new therapeutic agents. In vitro studies have highlighted the potential of its derivatives as cytotoxic and antimicrobial agents. Further research, including broader screening against a wider range of cell lines and pathogens, as well as detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. The experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.
References
- 1. corpus.ulaval.ca [corpus.ulaval.ca]
- 2. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ACG Publications - Solvent-free synthesis, molecular simulation and cytotoxicity of 1,4-benzodiazepine-2,5-diones [acgpubs.org]
- 5. saudijournals.com [saudijournals.com]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1,4-Benzodiazepine-2,5-diones: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthetic methodologies, biological activities, and structural determinants of 1,4-benzodiazepine-2,5-diones as potent therapeutic agents.
The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological processes implicated in cancer, infectious diseases, and protein-protein interactions. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound class, with a focus on their development as anticancer agents, inhibitors of the HDM2-p53 interaction, and anti-tubercular therapeutics. Detailed experimental protocols for key assays and synthetic procedures are provided to facilitate further research and development in this promising area.
Anticancer Activity: Inhibition of Protein Synthesis
Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potent inhibitors of protein synthesis with significant anticancer activity. A notable example is the discovery of a hit compound, 11a , from a random screen of a small-molecule library, which exhibited an average 50% growth inhibitory concentration (GI₅₀) of 0.24 μM across 60 human tumor cell lines.[1] Subsequent SAR investigations led to the identification of compound 52b as a highly potent antitumor agent that induces cell cycle arrest and apoptosis in lung cancer cells.[1]
The mechanism of action for these compounds has been linked to the inhibition of protein synthesis, a critical pathway for cancer cell proliferation and survival. The following table summarizes the quantitative SAR data for a series of 1,4-benzodiazepine-2,5-dione derivatives against various cancer cell lines.
Table 1: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound | R¹ | R² | R³ | Cell Line | GI₅₀ (μM) |
| 11a | H | H | H | Average of 60 cell lines | 0.24 |
| 52b | Cl | CH₃ | F | NCI-H522 (Lung) | <0.1 |
| Data compiled from multiple sources and representative examples are shown. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., NCI-H522)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value using a dose-response curve.
Inhibition of the HDM2-p53 Protein-Protein Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2), is a critical target in oncology. Small molecules that can disrupt this interaction can restore the tumor-suppressive function of p53. 1,4-Benzodiazepine-2,5-diones have been identified as effective antagonists of the HDM2-p53 interaction.[2]
The potency of this series of compounds has been optimized, leading to sub-micromolar antagonists. The SAR studies indicate that specific substitutions on the benzodiazepine core are crucial for high-affinity binding to the p53-binding pocket of HDM2.
Table 2: SAR of 1,4-Benzodiazepine-2,5-diones as HDM2 Antagonists
| Compound | R¹ | R² | R³ | R⁴ | FP IC₅₀ (μM) |
| Hit 1 | H | H | H | H | >100 |
| Optimized 1 | Cl | H | 4-Cl-Ph | H | 1.5 |
| Optimized 2 | I | H | 3-F-Ph | CH₃ | 0.8 |
| Data compiled from multiple sources and representative examples are shown. |
Experimental Protocol: Fluorescence Polarization (FP) Assay
A fluorescence polarization assay is a common method to screen for and characterize inhibitors of the HDM2-p53 interaction.[3][4]
Materials:
-
Recombinant human HDM2 protein (p53-binding domain)
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
384-well black plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a solution of the fluorescently labeled p53 peptide and HDM2 protein in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Add the HDM2 protein-peptide mixture to the wells. The final volume should be consistent across all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-Tubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new anti-tubercular agents. 1,4-Benzodiazepine-2,5-diones have shown promising activity against Mycobacterium tuberculosis.[5]
SAR studies have revealed that the diazepine frame is vital for the anti-tubercular activity. Specific substitutions at the C-3 position, often derived from amino acids, have led to the identification of lead compounds with potent activity.
Table 3: Anti-Tubercular Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound | R (at C-3) | MIC (μg/mL) |
| 4f | Isopropyl | 2.87 |
| 4h | Benzyl | 1.55 |
| Data compiled from multiple sources and representative examples are shown. |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The in vitro anti-mycobacterial activity of the compounds is commonly determined using the Microplate Alamar Blue Assay (MABA).[6]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
Standard anti-TB drugs (e.g., isoniazid, rifampicin)
Procedure:
-
Add 100 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation.
-
Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Add the test compounds to the first well of each row and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the bacterial suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
General Synthetic Procedure
A common and versatile method for the synthesis of 1,4-benzodiazepine-2,5-diones involves the reaction of isatoic anhydride with an amino acid ester, followed by cyclization.[7][8][9]
References
- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. acu.edu.in [acu.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Natural Occurrence of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione analogs. This class of compounds, featuring a privileged heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to the wide-ranging biological activities of synthetic benzodiazepines. The discovery of their natural counterparts, primarily from fungal sources, opens new avenues for drug discovery and development. This document summarizes the known naturally occurring analogs, details the experimental methodologies for their isolation and characterization, and visualizes key biosynthetic and experimental workflows.
Natural Sources and Identified Analogs
Analogs of this compound have been predominantly isolated from fungal species, particularly those belonging to the genera Penicillium and Aspergillus. These microorganisms are known for their prolific production of structurally diverse secondary metabolites. The core structure of this compound is often found as part of more complex molecules, including indole-containing and prenylated derivatives.
A summary of the key naturally occurring this compound analogs and related compounds is presented below.
| Compound Name | Core Structure | Natural Source(s) | Reported Biological Activity |
| Cyclopenin | This compound | Penicillium cyclopium, Penicillium aurantiogriseum | Not extensively reported in recent literature |
| Cyclopenol | This compound | Penicillium cyclopium | Not extensively reported in recent literature |
| 3-benzylidene-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione | This compound | Penicillium cyclopium, Penicillium aurantiogriseum, Aspergillus carneus[1] | Not specified in available literature |
| Asperdinones A-H | Indole-benzodiazepine-2,5-dione | Aspergillus spinosus (mangrove-derived) | Moderate α-glucosidase inhibitory activity[2] |
Experimental Protocols
The isolation and characterization of these fungal metabolites involve a series of standard and advanced analytical techniques. While specific, highly detailed protocols for each compound are often proprietary or not fully disclosed in publications, the general workflow can be outlined.
Fungal Fermentation and Extraction
-
Fungal Strain and Culture Conditions: The producing fungal strain (e.g., Penicillium cyclopium, Aspergillus spinosus) is typically cultured in a suitable liquid or solid medium. For example, Aspergillus spinosus can be cultured on rice solid medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to maximize the production of the target metabolites.
-
Extraction: The fungal biomass and the culture broth are separated. The broth is often extracted with a solvent like ethyl acetate. The mycelium can also be extracted separately with the same or a different solvent system. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
-
Chromatographic Techniques: The crude extract is subjected to a series of chromatographic steps for purification.
-
Column Chromatography (CC): Initial fractionation is often performed on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate, dichloromethane-methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC, often using a C18 column with a mobile phase such as methanol-water or acetonitrile-water.
-
Structure Elucidation
-
Spectroscopic Analysis: The structures of the purified compounds are determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra provide information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structure elucidation.
-
-
Chiroptical Methods: For chiral molecules, the absolute configuration is often determined using electronic circular dichroism (ECD) spectroscopy, sometimes in conjunction with quantum chemical calculations.
Biosynthesis and Signaling Pathways
Biosynthesis of Benzodiazepine Alkaloids in Penicillium cyclopium
The biosynthesis of benzodiazepine alkaloids like cyclopenin and cyclopenol in Penicillium cyclopium has been studied. The pathway involves the condensation of anthranilic acid and L-phenylalanine, followed by a series of enzymatic modifications.
Experimental Workflow for Isolation and Identification
The general workflow for isolating and identifying these natural products from fungal cultures follows a standardized process in natural product chemistry.
Potential Signaling Pathway Inhibition
While detailed signaling pathway studies for most naturally occurring this compound analogs are limited, some have shown specific biological activities. For instance, asperdinones from Aspergillus spinosus have demonstrated α-glucosidase inhibitory activity.[2] This suggests a potential therapeutic application in managing carbohydrate metabolism.
Conclusion and Future Directions
The natural world, particularly the fungal kingdom, is a promising reservoir for novel this compound analogs. The compounds identified to date exhibit interesting structural diversity and preliminary biological activities. Future research should focus on a more extensive screening of microbial sources to discover new analogs. Detailed investigations into the mechanisms of action and specific signaling pathways modulated by these compounds are crucial for understanding their therapeutic potential. Furthermore, the elucidation of their complete biosynthetic pathways could enable synthetic biology approaches for the production of novel derivatives with enhanced pharmacological properties. This in-depth technical guide serves as a foundational resource for researchers dedicated to exploring the untapped potential of these naturally occurring benzodiazepine scaffolds.
References
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzodiazepines utilizing palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are based on established and contemporary research, offering efficient routes to various benzodiazepine scaffolds.
Benzodiazepines are a critical class of psychoactive compounds with wide-ranging therapeutic applications, including anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] Traditional synthetic methods often require harsh conditions and multiple steps.[1] Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction of the benzodiazepine core, enabling milder reaction conditions, greater functional group tolerance, and access to a diverse array of derivatives.[1][3]
This guide focuses on the most prevalent and effective palladium-catalyzed strategies for benzodiazepine synthesis, including the Buchwald-Hartwig amination, C-H activation, and carbonylation reactions.
Key Palladium-Catalyzed Strategies
Several palladium-catalyzed methodologies have been successfully employed for the synthesis of different benzodiazepine isomers, including 1,4-benzodiazepines, 1,5-benzodiazepines, and various fused systems.[1][3] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Buchwald-Hartwig Amination
The intramolecular Buchwald-Hartwig C-N cross-coupling reaction is a cornerstone of modern benzodiazepine synthesis.[1][3] This reaction facilitates the formation of the seven-membered diazepine ring by coupling an aryl halide with an amine moiety within the same molecule.[4][5] This strategy is widely applicable for the synthesis of 1,4-benzodiazepin-2,5-diones, 1,2,4,5-tetrahydro-1,4-benzodiazepin-3(3H)-ones, and dibenzodiazepines.[1]
A typical workflow for this approach is depicted below:
Caption: General workflow for benzodiazepine synthesis via intramolecular Buchwald-Hartwig amination.
The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Synthesis of Substituted 1,4-Benzodiazepin-2,5-diones via Intramolecular Buchwald-Hartwig Amination
This protocol is adapted from methodologies used for the synthesis of heterocyclic compounds from precursors obtained by the Ugi four-component reaction.[1]
Materials:
-
Precursor: Substituted N-(2-halophenyl)acetamide derivative (1.0 equiv)
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.10 equiv)
-
Base: Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)
-
Solvent: Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-(2-halophenyl)acetamide derivative, Pd₂(dba)₃, and P(o-tolyl)₃.
-
Add anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.
-
Add sodium tert-butoxide to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodiazepin-2,5-dione.
Palladium-Catalyzed Carbonylation
The palladium-catalyzed carbonylation of o-bromoaniline derivatives provides a direct route to the 1,4-benzodiazepin-5-one scaffold.[1] This method is notable for its early application in the synthesis of precursors to diazepam.[1]
Protocol 2: Synthesis of 1,4-Benzodiazepin-5-ones via Carbonylation
This protocol is based on the early work on the carbonylation of o-bromoaniline derivatives.[1]
Materials:
-
Starting Material: o-Bromoaniline derivative (1.0 equiv)
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂, 0.10 equiv)
-
Ligand: Triphenylphosphine (PPh₃, 0.01 equiv)
-
Solvent: Hexamethylphosphoramide (HMPA)
-
Carbon Monoxide (CO)
Procedure:
-
In a high-pressure reactor, combine the o-bromoaniline derivative, Pd(OAc)₂, and PPh₃.
-
Add HMPA to the reactor.
-
Seal the reactor and purge with carbon monoxide gas.
-
Pressurize the reactor with CO to 4-5 atm.
-
Heat the reaction mixture to 100 °C and stir for the required duration.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
-
Process the reaction mixture to isolate the 1,4-benzodiazepin-5-one product.
Palladium-Catalyzed Carboamination
Domino reactions, such as palladium-catalyzed carboamination, offer an efficient pathway to construct the benzodiazepine core.[1][6] These reactions can form multiple bonds in a single operation, increasing synthetic efficiency.
Protocol 3: Synthesis of Saturated 1,4-Benzodiazepines via Carboamination
This protocol describes the synthesis of saturated 1,4-benzodiazepines from N-allyl-2-aminobenzylamine derivatives and aryl bromides.[6]
Materials:
-
Starting Material: N-allyl-2-aminobenzylamine derivative (1.0 equiv)
-
Coupling Partner: Aryl bromide (1.2 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (0.05 equiv)
-
Ligand: A suitable phosphine ligand
-
Base: K₂CO₃ or other suitable base
-
Solvent: Toluene or dioxane
Procedure:
-
Combine the N-allyl-2-aminobenzylamine derivative, aryl bromide, Pd(OAc)₂, and the phosphine ligand in a reaction vessel under an inert atmosphere.
-
Add the base and the solvent.
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by chromatography to yield the saturated 1,4-benzodiazepine.
Data Presentation: Comparison of Catalytic Systems
The choice of palladium catalyst, ligand, base, and solvent significantly impacts the yield and selectivity of benzodiazepine synthesis. The following tables summarize representative quantitative data from the literature for different palladium-catalyzed methodologies.
Table 1: Intramolecular Buchwald-Hartwig Amination for 1,4-Benzodiazepine Synthesis
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (5) | P(o-tolyl)₃ (10) | NaOt-Bu | Toluene | 110 | 24 | High | [1] |
| Pd₂(dba)₃ (2) | t-BuDavePhos (6) | NaOt-Bu | 1,4-Dioxane | 85 | - | - | [7] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 18 | Good | [8] |
Table 2: Palladium-Catalyzed Cyclization for 1,4-Benzodiazepine Synthesis
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (10) | - | Dioxane | 50 | 2 | 98 | [9] |
| Pd₂(dba)₃·CHCl₃ (5) | DPPPent (20) | Dioxane | 50 | 2 | 51 | [9] |
Table 3: Palladium-Catalyzed Carbonylation for Dibenzodiazepinone Synthesis
| Catalyst | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| G1-Pd (dendrimer) | Toluene | DIPEA | - | Excellent | [1] |
Conclusion
Palladium-catalyzed reactions provide a robust and versatile platform for the synthesis of a wide range of benzodiazepine derivatives. The methodologies detailed in these application notes, particularly the Buchwald-Hartwig amination, offer significant advantages over classical synthetic routes. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields and access novel benzodiazepine structures for further investigation in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-dione Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries. This class of compounds is of significant interest in drug discovery due to their diverse biological activities. The solid-phase approach allows for the rapid generation of a large number of analogs for screening and lead optimization.
Introduction
The 1,4-benzodiazepine-2,5-dione scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Solid-phase organic synthesis (SPOS) offers a highly efficient method for the preparation of libraries of these compounds from readily available starting materials. A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been developed using three commercially available components: anthranilic acids, α-amino esters, and alkylating agents.[1][2] This methodology allows for the incorporation of diverse functionality and the preparation of either racemic or optically pure compounds.[1][2]
The synthesis is carried out on a solid support, typically a resin, which simplifies purification as excess reagents and byproducts can be washed away. The final products are then cleaved from the resin for biological evaluation. This approach has been successfully used to generate a library of 1,4-benzodiazepine-2,5-diones from 11 alkylating agents, 12 anthranilic acids, and 19 α-amino esters.[1][2]
Synthesis Workflow
The solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries follows a multi-step sequence, which is depicted in the workflow diagram below. The process begins with the attachment of an α-amino ester to the solid support, followed by acylation with an anthranilic acid, alkylation of the amide nitrogen, and finally, cyclization and cleavage from the resin.
Caption: Solid-phase synthesis workflow for 1,4-benzodiazepine-2,5-dione libraries.
Experimental Protocols
The following protocols are based on the established methodology for the solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries.
Materials and Reagents
-
Resin: Merrifield resin (1% divinylbenzene, 100-200 mesh)
-
Linker: 4-Hydroxymethylphenoxyacetic acid (HMPA)
-
Amino Acids: Fmoc-protected α-amino acids
-
Anthranilic Acids: N-Fmoc protected anthranilic acids
-
Alkylating Agents: Various alkyl halides (e.g., benzyl bromide, methyl iodide)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diisopropylethylamine (DIEA), Piperidine
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)
-
Cleavage Reagent: Trifluoroacetic acid (TFA)
-
Scavengers: Water, Triisopropylsilane (TIS)
Protocol 1: Preparation of HMPA-functionalized Resin
-
Swell Merrifield resin in DMF for 1 hour.
-
Prepare a solution of HMPA (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the HMPA/HOBt solution and allow to pre-activate for 10 minutes.
-
Add the activated linker solution to the swollen resin and shake at room temperature for 12-24 hours.
-
Wash the resin sequentially with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones
Step 1: Loading of the First Building Block (α-Amino Ester)
-
Swell the HMPA-functionalized resin in DCM for 1 hour.
-
Prepare a solution of the Fmoc-protected α-amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 4-12 hours.
-
Wash the resin with DMF, DCM, and MeOH.
Step 2: Fmoc-Deprotection
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
Step 3: Acylation with Anthranilic Acid
-
Swell the resin in DMF.
-
Prepare a solution of the N-Fmoc-protected anthranilic acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and allow to pre-activate for 10 minutes.
-
Add the activated anthranilic acid solution to the resin and shake for 4-12 hours.
-
Wash the resin with DMF, DCM, and MeOH.
Step 4: Second Fmoc-Deprotection
-
Repeat the Fmoc-deprotection procedure as described in Step 2.
Step 5: N-Alkylation
-
Swell the resin in DMF.
-
Add a solution of the alkylating agent (5-10 eq.) and DIEA (5-10 eq.) in DMF.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin with DMF, DCM, and MeOH.
Step 6: Cyclization and Cleavage
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,4-benzodiazepine-2,5-dione.
Protocol 3: Purification and Analysis
-
Purify the crude product by preparative reverse-phase HPLC.
-
Characterize the purified compounds by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes representative yields and purities for a selection of 1,4-benzodiazepine-2,5-diones synthesized using the described solid-phase protocol. The diversity in the library is achieved by varying the anthranilic acid, α-amino acid, and alkylating agent.
| Entry | Anthranilic Acid (R¹) | α-Amino Acid (R²) | Alkylating Agent (R³) | Overall Yield (%) | Purity (%) |
| 1 | 2-Aminobenzoic acid | Glycine | Benzyl bromide | 75 | >95 |
| 2 | 2-Amino-5-chlorobenzoic acid | Alanine | Methyl iodide | 68 | >95 |
| 3 | 2-Aminobenzoic acid | Phenylalanine | Ethyl bromide | 72 | >95 |
| 4 | 2-Amino-5-nitrobenzoic acid | Valine | Propyl iodide | 65 | >90 |
| 5 | 2-Aminobenzoic acid | Leucine | Isopropyl bromide | 70 | >95 |
| 6 | 2-Amino-3,5-dibromobenzoic acid | Isoleucine | Benzyl bromide | 62 | >90 |
Yields and purities are based on isolated material after purification and are representative examples from the literature.
Signaling Pathways and Logical Relationships
The 1,4-benzodiazepine scaffold is known to interact with various biological targets, most notably the GABAA receptor in the central nervous system. The diverse substituents introduced through combinatorial synthesis can modulate the binding affinity and selectivity for different receptor subtypes or even confer activity at entirely new targets. The logical relationship for structure-activity relationship (SAR) studies of these libraries is outlined below.
Caption: Logical workflow for SAR studies of 1,4-benzodiazepine-2,5-dione libraries.
Conclusion
The solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries is a robust and efficient method for generating large numbers of diverse compounds for drug discovery. The protocols outlined in this document provide a detailed guide for researchers to establish this methodology in their laboratories. The ability to systematically vary the three key building blocks allows for the exploration of a vast chemical space, increasing the probability of identifying novel bioactive molecules.
References
Analytical Methods for the Detection of 1,4-Benzodiazepines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 1,4-benzodiazepines, a class of drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties.[1][2] Given their potential for abuse and the necessity for therapeutic drug monitoring, accurate and sensitive detection methods are crucial in clinical and forensic toxicology.[2][3] This guide covers the most common analytical techniques, including immunoassays for initial screening and chromatographic methods for confirmation and quantification.
Introduction to Analytical Techniques
The detection of 1,4-benzodiazepines and their metabolites in biological matrices such as blood, urine, and hair presents analytical challenges due to the low concentrations often encountered and the complexity of the sample matrix. A variety of methods have been developed to address these challenges, each with its own advantages and limitations.
Immunoassays are frequently used for initial screening due to their speed and ease of use.[4][5] These methods, including Enzyme-Linked Immunosorbent Assay (ELISA), Cloned Enzyme Donor Immunoassay (CEDIA), and Enzyme-Multiplied Immunoassay Technique (EMIT), utilize antibodies to detect the presence of benzodiazepines.[4] However, they can be limited by cross-reactivity with other compounds and may not detect all benzodiazepines or their metabolites with equal sensitivity, sometimes leading to false-negative results.[4][6] The sensitivity of some immunoassays can be improved by incorporating a β-glucuronidase hydrolysis step to detect glucuronidated metabolites.[5]
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detectors, are the gold standard for confirmation and quantification.[2][3][7] Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and specificity.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing a wide range of benzodiazepines and their metabolites in a single run.[8][9][10][11]
Sample Preparation: The Critical First Step
Effective sample preparation is paramount to remove interfering substances from the biological matrix and concentrate the analytes of interest. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2]
-
Solid-Phase Extraction (SPE): This technique involves passing the liquid sample through a solid adsorbent material that retains the analytes. Interfering compounds are washed away, and the purified analytes are then eluted with a suitable solvent.[2][12] SPE is known for its high recovery rates and ability to produce clean extracts.[3]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2][13] While effective, LLE can be more labor-intensive and may result in the formation of emulsions.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used in the detection of 1,4-benzodiazepines.
Table 1: Performance of Immunoassay Methods for Benzodiazepine Detection in Urine
| Immunoassay Method | Cutoff Concentration (ng/mL) | Clinical Sensitivity (%) | Clinical Specificity (%) | Reference |
| Benzodiazepines II (with β-glucuronidase) | 200 | 100 | 100 | [5] |
| Laboratory-Developed Test (LDT) (with β-glucuronidase) | 200 | 95.2 | 100 | [5] |
| Benzodiazepines Plus (without β-glucuronidase) | 200 | 66.7 | 100 | [5] |
| ARK™ HS Benzodiazepine II Assay | Not specified | >90 | >99 | [14] |
Table 2: Performance of HPLC and LC-MS/MS Methods for Benzodiazepine Detection
| Analyte | Matrix | Method | Linearity Range (ng/mL) | LOD/LOQ (ng/mL) | Recovery (%) | Reference |
| Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam, Lorazepam | Pharmaceuticals, Plasma, Urine | HPLC-UV/DAD | 0.1 - 18.0 | 0.033 - 0.167 (LOD) | 88 - 113 | [3][15] |
| Diazepam | Human Plasma | HPLC-MS/MS | Not specified | 0.5 (LLOQ) | Not specified | [16] |
| 7 Common Benzodiazepines and Metabolites | Blood, Urine | GC-MS | 50 - 2000 | Not specified | >73 | |
| 15 Designer Benzodiazepines | Blood | LC-MS/MS | Not specified | Not specified | Not specified | [17] |
| 40 Benzodiazepines and 3 Z-Drugs | Blood, Urine | LC-MS/MS | Not specified | Not specified | Not specified | [10][11] |
| 5 Common Benzodiazepines | Human Plasma | RPLC/DAD | 1 - 500 | 1.78 - 7.65 (LOD) | Not specified | [18] |
Table 3: Performance of Analytical Methods for Benzodiazepine Detection in Hair
| Analyte(s) | Method | Calibration Range (ng/mg) | LOQ (pg/mg) | Reference |
| 9 Benzodiazepines | ELISA and LC-MS/MS | Not specified | Not specified | [19] |
| Diazepam, Flunitrazepam, Nitrazepam, Clonazepam and metabolites | LC-MS/MS | 0.025 - 5 | Not specified | [20] |
| 29 Benzodiazepines and z-drugs | UHPLC-MS/MS | Up to 0.620 | 0.5 - 5 | [21] |
Experimental Protocols and Workflows
This section provides detailed protocols for common analytical methods.
Protocol 1: Immunoassay Screening of Benzodiazepines in Urine
This protocol is a general guideline for commercially available immunoassay kits.
1. Principle: Competitive binding immunoassay where drug in the sample competes with drug conjugated to an enzyme for antibody binding sites. Enzyme activity is proportional to the concentration of the drug in the sample.
2. Materials:
-
Benzodiazepine immunoassay kit (e.g., CEDIA, EMIT)
-
Urine samples
-
Calibrators and controls
-
Automated clinical chemistry analyzer
3. Procedure:
-
Bring all reagents, calibrators, and controls to the specified temperature.
-
Perform a calibration according to the manufacturer's instructions.
-
Run quality control samples to validate the calibration.
-
Load patient urine samples onto the analyzer.
-
Initiate the analysis. The analyzer will automatically mix the sample with the antibody and enzyme-conjugate reagents and measure the resulting absorbance change.
-
The instrument software calculates the drug concentration based on the calibration curve.
4. Interpretation of Results:
-
Results are typically reported as positive or negative based on a pre-defined cutoff concentration (e.g., 200 ng/mL).[6]
-
Positive screens should be confirmed by a more specific method like LC-MS/MS.[4]
Protocol 2: LC-MS/MS Analysis of Benzodiazepines in Blood
This protocol describes a general procedure for the quantitative analysis of benzodiazepines in blood using LC-MS/MS following solid-phase extraction.
1. Principle: Benzodiazepines are extracted from the blood matrix, separated by reverse-phase liquid chromatography, and detected by tandem mass spectrometry.
2. Materials:
-
Whole blood/plasma/serum samples
-
Internal standards (deuterated analogs)
-
Phosphate buffer (pH 6)
-
Solid-phase extraction (SPE) columns (e.g., mixed-mode cation exchange)
-
Methanol, Acetonitrile, Formic acid, Ammonium hydroxide
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Sample Preparation (Solid-Phase Extraction):
-
Sample Pre-treatment: To 0.5 mL of blood, add an internal standard solution and 3 mL of phosphate buffer. Vortex to mix.[22]
-
Column Conditioning: Condition the SPE column with methanol, followed by water, and then phosphate buffer.[22]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column with water, followed by an acidic wash (e.g., 1 M acetic acid), and then an organic solvent like hexane to remove interferences.[22]
-
Drying: Dry the column thoroughly under vacuum or nitrogen.
-
Elution: Elute the benzodiazepines with an appropriate solvent mixture (e.g., ethyl acetate:ammonium hydroxide 98:2).[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into the LC system. Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: The column effluent is introduced into the ESI source of the mass spectrometer operating in positive ion mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). For each analyte, at least two transitions (precursor ion → product ion) are monitored for confident identification and quantification.
Protocol 3: GC-MS Analysis of Benzodiazepines in Urine
This protocol outlines a general procedure for the analysis of benzodiazepines in urine by GC-MS, which often requires derivatization.
1. Principle: Benzodiazepines and their metabolites are extracted from urine, derivatized to increase their volatility and thermal stability, and then separated and detected by GC-MS.
2. Materials:
-
Urine samples
-
β-glucuronidase
-
Internal standards (deuterated analogs)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)[12]
-
GC-MS system
3. Sample Preparation:
-
Hydrolysis: To a urine sample, add a buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase. Incubate to hydrolyze the glucuronide conjugates.[12][23]
-
Extraction: After hydrolysis, add the internal standard and extract the analytes using a suitable organic solvent via liquid-liquid extraction or solid-phase extraction.[23]
-
Derivatization: Evaporate the extract to dryness. Add the derivatizing agent (e.g., MTBSTFA) and heat to form stable silyl derivatives.[12]
4. GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC.
-
Separation: The separation is performed on a capillary column (e.g., 30m) with a temperature program to elute the different benzodiazepine derivatives.[20][23]
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis or full scan mode for qualitative identification.
References
- 1. rroij.com [rroij.com]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. irispublishers.com [irispublishers.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nyc.gov [nyc.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academicworks.cuny.edu [academicworks.cuny.edu]
- 18. mdpi.com [mdpi.com]
- 19. Detection of benzodiazepines in hair using ELISA and LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Benzodiazepines and z-Drugs in Hair Using an UHPLC-MS/MS Validated Method: Application to Workplace Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. kurabiotech.com [kurabiotech.com]
- 23. arch.ies.gov.pl [arch.ies.gov.pl]
Determining Benzodiazepines in Biological Samples: A Guide to HPLC-Based Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of benzodiazepines in various biological samples using High-Performance Liquid Chromatography (HPLC). The following sections offer a comprehensive overview of sample preparation, chromatographic conditions, and quantitative data to aid researchers in developing and validating their own analytical methods.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties.[1][2][3] Due to their potential for abuse and involvement in clinical and forensic cases, robust and sensitive analytical methods for their detection and quantification in biological matrices are crucial.[1][2][3] HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), has become a cornerstone technique for this purpose, offering high sensitivity and specificity.[4] This guide details established methods for the analysis of benzodiazepines in common biological samples such as blood, plasma, urine, and hair.
I. Sample Preparation: The Critical First Step
The complexity of biological matrices necessitates thorough sample preparation to isolate benzodiazepines and remove interfering substances.[1][2] The choice of extraction technique depends on the specific biological sample and the target analytes.
A. Solid-Phase Extraction (SPE)
SPE is a widely used and effective technique for cleaning up and concentrating benzodiazepines from biological fluids.[5][6] It offers high recovery and reproducibility.
Protocol for SPE of Benzodiazepines from Urine:
-
Sample Pre-treatment: To 1 mL of urine, add 100 µL of a deuterated internal standard and 0.1 mL of 2 M sodium acetate buffer (pH 5.0). For conjugated benzodiazepines, add 50 µL of β-glucuronidase and incubate at 45°C for 3 hours.[7] Centrifuge the mixture at 2,500 rpm for 10 minutes.[7]
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0).[7]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 2 mL of a solution of 0.1 M phosphate buffer (pH 6.0) and acetonitrile (80:20 v/v).[7] Dry the column.
-
Elution: Elute the benzodiazepines with 2 mL of ethyl acetate containing 2% ammonium hydroxide.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 37-50°C.[7][8] Reconstitute the residue in 50-200 µL of the mobile phase for HPLC analysis.[7][8]
B. Liquid-Liquid Extraction (LLE)
LLE is a classic and cost-effective method for extracting benzodiazepines.[5]
Protocol for LLE of Benzodiazepines from Blood/Plasma:
-
Sample Preparation: To 1 mL of blood or plasma, add a known amount of internal standard.
-
Extraction: Add 1 mL of sodium carbonate buffer and 6 mL of 1-chlorobutane.[8]
-
Mixing: Cap the tube and rotate for 30 minutes to ensure thorough mixing.[8]
-
Centrifugation: Centrifuge at approximately 2,500 rpm for 15 minutes to separate the aqueous and organic layers.[8]
-
Collection: Transfer the upper organic layer to a clean tube.[8]
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at about 50°C.[8] Reconstitute the residue in 200 µL of methanol or the initial mobile phase.[8]
C. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method, originally developed for pesticide analysis, has been adapted for the extraction of benzodiazepines from biological matrices like blood and urine.[6]
Experimental Workflow for Benzodiazepine Analysis
Caption: General workflow for benzodiazepine analysis.
II. HPLC and LC-MS/MS Conditions
The separation of benzodiazepines is typically achieved using reversed-phase HPLC. The choice of detector depends on the required sensitivity and selectivity, with UV/Diode Array Detection (DAD) being a common choice for routine analysis and tandem mass spectrometry (MS/MS) for higher sensitivity and confirmation.[1][4]
A. HPLC-UV/DAD Method
Table 1: Typical HPLC-UV/DAD Conditions
| Parameter | Condition |
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9][10] |
| Mobile Phase | Gradient or isocratic elution with a mixture of a buffer (e.g., 15mM phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[9] A common mobile phase is a 50:50 (v/v) mixture of 15mM phosphate buffer and methanol.[9] |
| Flow Rate | 1.0 - 1.4 mL/min[9][10] |
| Column Temperature | 45°C[9] |
| Detection Wavelength | 240 nm or 254 nm[10][11] |
| Injection Volume | 20 µL[9][10] |
B. LC-MS/MS Method
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for forensic and clinical toxicology.[4]
Table 2: Typical LC-MS/MS Conditions
| Parameter | Condition |
| Column | UHPLC BEH C18 (e.g., 2.1 x 75 mm, 2.7 µm)[8] or equivalent |
| Mobile Phase A | 0.1% formic acid in water[8] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[8] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is increased over time to elute the analytes. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode[12] |
| Detection | Multiple Reaction Monitoring (MRM) |
Sample Preparation and Analysis Workflow
Caption: Detailed sample preparation and analysis steps.
III. Quantitative Data Summary
The following tables summarize the quantitative performance of various HPLC methods for the determination of benzodiazepines in different biological matrices.
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Selected Benzodiazepines
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Diazepam | Whole Blood | HPLC-UV | 10-30 | 50 | |
| Nitrazepam | Urine | HPLC-UV | 8 ppm | 26 ppm | [11] |
| Diazepam | Urine | HPLC-UV | 2 ppm | 6 ppm | [11] |
| Various | Plasma | HPLC-ESI-MS | ~0.2-1.0 | - | [13] |
| Various | Urine/Serum | HPLC-UV/DAD | 1-2 | - | [1][2] |
| Various | Urine | LC-MS/MS | 0.1-5 | 0.5-10 | [14] |
| Six BZDs | Soft Drinks | HPLC-UV | 0.01-0.02 µg/mL | 0.03-0.05 µg/mL | [9] |
Table 4: Recovery Rates for Benzodiazepine Extraction
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Six BZDs | Pharmaceuticals/Biological Samples | SPE | 88-113 | [10] |
| Six BZDs | Soft Drinks | pH adjustment & filtering | 93.7-108.7 | [9] |
IV. Method Validation
Validation of the analytical method is crucial to ensure reliable and accurate results. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations. Correlation coefficients (r²) should be close to 1.[9][11]
-
Precision: Evaluated by repeatedly analyzing samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be within acceptable limits.[9]
-
Accuracy: Determined by calculating the recovery of a known amount of analyte spiked into a blank matrix.[9]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Logical Relationship of Method Validation
Caption: Key parameters for analytical method validation.
Conclusion
The HPLC-based methods outlined in this document provide a robust framework for the determination of benzodiazepines in biological samples. The choice of sample preparation technique and detection method should be guided by the specific requirements of the analysis, including the biological matrix, the target benzodiazepines, and the desired sensitivity. Proper method validation is essential to ensure the generation of high-quality, defensible data for clinical, forensic, and research applications.
References
- 1. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methodologies for the determination of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. saspublishers.com [saspublishers.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chromtech.net.au [chromtech.net.au]
Application of 1,4-Benzodiazepine-2,5-diones as Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a promising privileged structure in the development of novel anticancer agents. This heterocyclic motif has demonstrated the ability to interact with various biological targets implicated in cancer progression, leading to a range of antitumor activities. This document provides a comprehensive overview of the application of 1,4-benzodiazepine-2,5-diones as anticancer agents, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their experimental evaluation.
Mechanisms of Action
1,4-Benzodiazepine-2,5-diones exert their anticancer effects through multiple mechanisms, primarily by acting as protein synthesis inhibitors and as antagonists of the p53-HDM2 protein-protein interaction.
Protein Synthesis Inhibition
A significant mechanism of action for a class of 1,4-benzodiazepine-2,5-dione derivatives is the inhibition of protein synthesis. This leads to the induction of cell cycle arrest and apoptosis in cancer cells. A notable example is the compound 52b , which has been identified as a potent antitumor agent.[1][2]
dot
References
Application Notes and Protocols: 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione as a Melanocortin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione as a core scaffold for the development of potent melanocortin receptor agonists. The information presented herein is intended to guide researchers in the synthesis, characterization, and application of these compounds in studies related to energy homeostasis, feeding behavior, and other physiological processes modulated by the melanocortin system.
Introduction
The melanocortin system, comprising five G-protein coupled receptors (GPCRs) designated MC1R through MC5R, plays a pivotal role in a diverse range of physiological functions.[1] Of particular interest to drug development is the melanocortin-4 receptor (MC4R), which is critically involved in the regulation of food intake and energy homeostasis.[1] The discovery of small-molecule agonists for these receptors is a significant goal, as they may offer improved pharmacokinetic properties over peptide-based ligands. The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a promising template for the design of potent melanocortin receptor agonists with nanomolar potencies.[1] This document outlines the quantitative data for a series of these compounds and provides detailed protocols for their in vitro and in vivo evaluation.
Data Presentation
The following table summarizes the agonist potency (EC50 values) of twelve 1,4-benzodiazepine-2,5-dione derivatives at four of the mouse melanocortin receptors (mMC1R, mMC3R, mMC4R, and mMC5R). These compounds were synthesized and characterized for their functional agonist activity.[2]
| Compound | R1 Group | R2 Group | mMC1R EC50 (nM) | mMC3R EC50 (nM) | mMC4R EC50 (nM) | mMC5R EC50 (nM) |
| 1 | H | H | >100,000 | >100,000 | >100,000 | >100,000 |
| 2 | Propyl | H | 1,200 ± 200 | >100,000 | >100,000 | >100,000 |
| 3 | H | Phenyl | >100,000 | >100,000 | >100,000 | >100,000 |
| 4 | H | 4-Fluorophenyl | >100,000 | >100,000 | >100,000 | >100,000 |
| 5 | Propyl | Phenyl | 230 ± 30 | 1,800 ± 300 | 1,400 ± 100 | 4,200 ± 500 |
| 6 | Propyl | 4-Fluorophenyl | 170 ± 20 | 1,100 ± 100 | 900 ± 100 | 3,100 ± 300 |
| 7 | Propyl | 4-Chlorophenyl | 150 ± 20 | 900 ± 100 | 700 ± 100 | 2,500 ± 300 |
| 8 | Propyl | 4-Bromophenyl | 140 ± 20 | 800 ± 100 | 600 ± 100 | 2,200 ± 200 |
| 9 | Propyl | 4-Iodophenyl | 130 ± 20 | 700 ± 100 | 500 ± 100 | 1,900 ± 200 |
| 10 | Propyl | 4-Biphenyl | 80 ± 10 | 600 ± 100 | 400 ± 50 | 1,500 ± 200 |
| 11 | Propyl | 2-Naphthyl | 60 ± 10 | 400 ± 50 | 300 ± 40 | 1,100 ± 100 |
| 12 | Butyl | 2-Naphthyl | 110 ± 20 | 700 ± 100 | 500 ± 60 | 1,800 ± 200 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical melanocortin receptor signaling pathway and a typical workflow for screening and characterizing novel agonists.
Melanocortin Receptor Signaling Pathway.
Workflow for Agonist Discovery and Validation.
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay for Melanocortin Receptors
This protocol is designed to determine the agonist activity of test compounds by measuring the accumulation of cyclic adenosine monophosphate (cAMP) in cells expressing a specific melanocortin receptor subtype.
Materials:
-
HEK293 cells stably or transiently expressing the melanocortin receptor of interest (e.g., hMC4R).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Assay Buffer: DMEM containing 0.1% Bovine Serum Albumin (BSA) and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
Test compounds (1,4-benzodiazepine-2,5-dione derivatives) dissolved in DMSO (10 mM stock).
-
Reference agonist (e.g., α-MSH or a known potent agonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture:
-
Culture the melanocortin receptor-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a density of 20,000-40,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Agonist Stimulation:
-
Remove the culture medium from the 96-well plate and wash the cells once with pre-warmed assay buffer (without IBMX).
-
Add 50 µL of assay buffer (containing IBMX) to each well.
-
Add 50 µL of the diluted test compounds or reference agonist to the respective wells. For the basal control, add 50 µL of assay buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the compound concentration.
-
Calculate the EC50 values using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software like GraphPad Prism.
-
Protocol 2: Radioligand Binding Assay for Melanocortin Receptors
This protocol is used to determine the binding affinity (Ki) of the test compounds to a specific melanocortin receptor subtype through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the melanocortin receptor of interest.
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
-
Test compounds (1,4-benzodiazepine-2,5-dione derivatives) dissolved in DMSO.
-
Non-specific binding control: A high concentration (e.g., 1 µM) of a non-radiolabeled potent agonist (e.g., NDP-MSH).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
25 µL of binding buffer (for total binding).
-
25 µL of test compound at various concentrations or 25 µL of the non-specific binding control.
-
25 µL of [¹²⁵I]-NDP-MSH at a final concentration close to its Kd value (e.g., 0.1-0.5 nM).
-
25 µL of the cell membrane preparation (5-20 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Assessment of Anorexigenic Effects in Rodents
This protocol describes a method to evaluate the effect of 1,4-benzodiazepine-2,5-dione derivatives on food intake in a rodent model of obesity.
Materials:
-
Male C57BL/6J mice or other suitable rodent models (e.g., diet-induced obese mice).
-
Test compound formulated in a suitable vehicle (e.g., saline, DMSO/saline mixture).
-
Vehicle control.
-
Standard chow or high-fat diet.
-
Metabolic cages for individual housing and food intake monitoring.
-
Intracerebroventricular (ICV) or intraperitoneal (IP) injection equipment.
Procedure:
-
Animal Acclimation and Model Induction:
-
Acclimate the animals to the housing conditions and handling for at least one week.
-
If using a diet-induced obesity model, feed the animals a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity.
-
-
Compound Administration:
-
For central administration, stereotaxically implant a cannula into the lateral ventricle of the brain. Allow for a recovery period of at least one week.
-
For peripheral administration, perform an intraperitoneal injection.
-
Administer a single dose of the test compound or vehicle to the animals.
-
-
Food Intake Measurement:
-
Following compound administration, return the animals to their cages with a pre-weighed amount of food.
-
Measure the cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the food intake for each animal and express it as grams of food consumed.
-
Compare the food intake between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in food intake in the treated group compared to the control group indicates an anorexigenic effect.
-
Disclaimer: All experimental protocols should be performed in accordance with institutional guidelines and regulations regarding animal welfare and laboratory safety. The provided protocols are for guidance and may require optimization based on specific experimental conditions and reagents.
References
Spectrophotometric Analysis of 1,4-Benzodiazepine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of 1,4-benzodiazepine derivatives in pharmaceutical formulations using spectrophotometric methods. Spectrophotometry offers a simple, cost-effective, and widely accessible analytical technique suitable for quality control and routine analysis.[1][2] The methods detailed herein include direct UV-Vis spectrophotometry, derivative spectrophotometry, and visible spectrophotometry based on charge-transfer and ion-pair complexation.
Overview of Spectrophotometric Methods
The fundamental principle behind UV-Vis spectrophotometry is the measurement of the amount of light absorbed by a substance in a solution, which is governed by the Beer-Lambert law.[3] Benzodiazepines typically exhibit characteristic absorption spectra in the UV range of 210-350 nm.[4] Several spectrophotometric techniques have been developed for the analysis of benzodiazepines, including:
-
Direct UV-Vis Spectrophotometry: This is the simplest method, involving the direct measurement of absorbance at the wavelength of maximum absorption (λmax).
-
Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorption spectrum. It is particularly useful for resolving overlapping spectra in multi-component analysis and for reducing background interference.[5][6]
-
Visible Spectrophotometry (Colorimetry): These methods involve a chemical reaction to form a colored product that absorbs in the visible region of the spectrum. This is often achieved through:
-
Ion-Pair Extraction: The protonated form of the benzodiazepine is reacted with an anionic dye to form a colored ion-pair complex, which is then extracted into an organic solvent for measurement.[1][7]
-
Charge-Transfer Complexation: This involves the reaction of a benzodiazepine (as an n-donor) with an electron acceptor (π-acceptor) to form a colored charge-transfer complex.[8][9]
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric analysis of various 1,4-benzodiazepine derivatives based on methods found in the literature.
Table 1: Spectrophotometric Parameters for Diazepam Analysis
| Method | Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV Spectrophotometry | 95% Ethanol | 328 | - | 0.0184 | 0.0104 | [5][6] |
| UV Spectrophotometry | 0.5% Methanolic Sulphuric Acid | 284 | - | - | - | [5] |
| UV Spectrophotometry | Methanol:Distilled Water (1:1) | 231 | 3.096 - 15.480 | 0.159 | 0.482 | [3] |
| UV Spectrophotometry | Methanol | 266.5 | 2 - 20 | 0.07 | - | [10] |
| Visible Spectrophotometry | Picric Acid | 475 | up to 85.6 | - | - | [11] |
| Visible Spectrophotometry | 3,5-Dinitrobenzoic Acid | 500 | up to 180.2 | - | - | [11] |
| Visible Spectrophotometry | 2,4-Dinitrobenzoic Acid | 500 | up to 128.6 | - | - | [11] |
| Difference Spectrophotometry | Zn/HCl | 232 | 4 - 16 | - | - | [12] |
Table 2: Spectrophotometric Parameters for Alprazolam Analysis
| Method | Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV Spectrophotometry | 0.1N HCl | 260 | 1 - 70 | - | - | [13][14] |
| Area Under Curve (AUC) | 0.1N HCl | 255 - 270 | 1 - 12 | - | - | |
| First Order Derivative | 0.1N HCl | 251 | 1 - 14 | - | - | |
| Visible Spectrophotometry | Ferric Chloride & Indigo Carmine | 521 | 5 - 45 | 0.0488 | 0.041 | [15] |
| Ion-Pair Extraction | Bromothymol Blue (BTB) | 410 | 3.0 - 25 | - | - | [2] |
| Ion-Pair Extraction | Bromophenol Blue (BPB) | 408 | 4.0 - 30 | - | - | [2] |
| Ion-Pair Extraction | Bromocresol Green (BCG) | 405 | 4.5 - 40 | - | - | [2] |
Table 3: Spectrophotometric Parameters for Lorazepam Analysis
| Method | Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Visible Spectrophotometry | Alizarin Sulphonic Acid | 530 | 1 - 300 | - | - | [16] |
| Ion-Pair Extraction | Orange (II) | 482 | 1.0 - 25.0 | 0.048 | - | [7] |
| Difference Spectrophotometry | Zn/HCl | 232 | 4 - 16 | - | - | [12] |
Experimental Protocols
General Sample Preparation from Pharmaceutical Formulations (Tablets)
-
Weigh and finely powder a minimum of 10 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (e.g., 10 mg of Diazepam).[10]
-
Transfer the powder to a suitable volumetric flask (e.g., 100 mL).
-
Add a portion of the specified solvent (e.g., methanol or 0.1N HCl) and sonicate for approximately 15 minutes to ensure complete dissolution of the drug.[1][10]
-
Dilute to the mark with the same solvent.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.
-
Further dilute the filtrate with the solvent as required to obtain a final concentration within the linear range of the specific method being used.
Caption: General workflow for sample preparation from tablets.
Protocol 1: Direct UV Spectrophotometric Analysis of Alprazolam
This protocol is adapted for the determination of Alprazolam in tablets using 0.1N HCl.[13]
Reagents and Materials:
-
Alprazolam reference standard
-
0.1N Hydrochloric Acid (HCl)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Filter paper
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Alprazolam reference standard and dissolve it in 100 mL of 0.1N HCl in a volumetric flask.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1N HCl to obtain concentrations in the range of 1-70 µg/mL.[13]
-
Preparation of Sample Solution: Prepare the sample solution from tablets as described in the general sample preparation protocol, using 0.1N HCl as the solvent, to obtain a final concentration within the calibration range.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1N HCl as the blank.
-
Record the absorbance of each working standard solution and the sample solution at the λmax of 260 nm.[13]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of Alprazolam in the sample solution from the calibration curve.
-
Calculate the amount of Alprazolam per tablet.
-
Protocol 2: Visible Spectrophotometric Analysis of Diazepam by Ion-Pair Formation
This protocol describes the determination of Diazepam using picric acid to form a colored complex.[11]
Reagents and Materials:
-
Diazepam reference standard
-
Picric Acid Solution (e.g., 3.0 x 10⁻³ M)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethanol
-
Visible Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution: Prepare a stock solution of Diazepam in ethanol.
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations up to 85.6 µg/mL in 10 mL volumetric flasks.[11]
-
Color Development:
-
To each 10 mL volumetric flask containing the standard or sample solution, add 0.7 mL of 3.0 x 10⁻³ M picric acid solution.[11]
-
Add an appropriate amount of 5 M NaOH to achieve the desired final concentration for optimal color development.
-
Dilute to the mark with ethanol and mix well.
-
Allow the reaction to proceed for the specified time (e.g., 50 minutes) at room temperature for full color development.[11]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored complex at 475 nm against a reagent blank prepared in the same manner without the drug.[11]
-
-
Data Analysis:
-
Construct a calibration curve and determine the concentration of Diazepam in the sample.
-
Caption: Workflow for visible spectrophotometric analysis of Diazepam.
Protocol 3: Difference Spectrophotometry for the Analysis of 1,4-Benzodiazepines
This method is based on the reduction of the azomethine group in the benzodiazepine structure using Zn/HCl and measuring the difference in absorbance before and after reduction.[12]
Reagents and Materials:
-
Benzodiazepine reference standard (e.g., Diazepam, Lorazepam)
-
Ethanol
-
Hydrochloric Acid (HCl, 10%)
-
Zinc powder
-
UV-Vis Spectrophotometer
-
Volumetric flasks (25 mL) and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the benzodiazepine in ethanol (e.g., 25 mg/100 mL).[12]
-
Preparation of Reference Solution:
-
Pipette an aliquot of the stock solution (containing a drug amount within the linear range) into a 25 mL volumetric flask.
-
Add approximately 50 mg of zinc powder and 10 mL of 10% HCl.
-
Allow the reduction to proceed for 10 minutes.
-
Dilute to the mark with distilled water.
-
-
Preparation of Sample Solution:
-
Pipette the same volume of the stock solution as for the reference solution into another 25 mL volumetric flask.
-
Add 10 mL of 10% HCl and dilute to the mark with distilled water.
-
-
Spectrophotometric Measurement:
-
Place the sample solution in the measurement beam and the reference solution in the reference beam of the spectrophotometer.
-
Measure the difference in absorbance at the appropriate λmax for the specific drug (e.g., 232 nm for Lorazepam).[12]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the difference in absorbance versus the concentration of the standards.
-
Determine the concentration of the benzodiazepine in the sample.
-
Caption: Workflow for difference spectrophotometry.
Conclusion
The spectrophotometric methods described provide simple, rapid, and reliable means for the quantification of 1,4-benzodiazepine derivatives in pharmaceutical dosage forms. The choice of method will depend on the specific benzodiazepine, the sample matrix, and the available instrumentation. These protocols and data serve as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrophotometric Determination of Alprazolam in Pure and Pharmaceutical Forms using Triphenyl Methane Dyes - ProQuest [proquest.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
- 6. galaxypub.co [galaxypub.co]
- 7. asianpubs.org [asianpubs.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Spectrophotometric determination of some pharmaceutical amides through charge-transfer complexation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arcjournals.org [arcjournals.org]
- 11. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. idosi.org [idosi.org]
- 16. jcsp.org.pk [jcsp.org.pk]
Application Note: NMR Characterization of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is a core heterocyclic scaffold found in a variety of pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, making it a significant target in medicinal chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such molecules. This application note provides a detailed protocol for the NMR characterization of this compound, including ¹H and ¹³C NMR data.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Data for this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.32 | s | 1H | - | -NH |
| 8.50 | t | 1H | 5.6 | -NH |
| 7.73 | dd | 1H | 1.2 & 6.8 | Ar-H |
| 7.50-7.46 | m | 1H | - | Ar-H |
| 7.19 | t | 1H | 6.8 | Ar-H |
| 7.08 | d | 1H | 8.0 | Ar-H |
| 3.56 | d | 2H | 6.0 | -CH₂ |
s: singlet, d: doublet, t: triplet, dd: doublet of doublets, m: multiplet
Table 2: ¹³C NMR Data for this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Assignment |
| 171.6 | C=O |
| 168.5 | C=O |
| 137.6 | Ar-C |
| 132.7 | Ar-C |
| 131.2 | Ar-C |
| 126.0 | Ar-C |
| 124.3 | Ar-C |
| 121.3 | Ar-C |
| 44.9 | -CH₂ |
Experimental Protocols
A. Synthesis of this compound [1]
This protocol is a general procedure for the synthesis of 1,4-benzodiazepine-2,5-diones.
Materials:
-
Isatoic anhydride
-
Appropriate amino acid methyl ester hydrochloride
-
Pyridine
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated potassium carbonate (K₂CO₃) solution
-
5% Sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of isatoic anhydride (1.0 equivalent) in DMF, add the appropriate amino acid methyl ester hydrochloride (1.2 equivalents).
-
Add pyridine (3.0 equivalents) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the reaction mixture under reduced pressure.
-
Quench the remaining residue with a saturated K₂CO₃ solution (20 mL) to remove any unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with 5% Na₂CO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography if necessary.
B. NMR Sample Preparation and Data Acquisition [1]
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation to obtain the NMR spectra.
-
Analyze the spectra for chemical shifts, multiplicities, coupling constants, and integration to confirm the structure of the compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and NMR characterization.
References
Crystallographic Studies of 1,4-Benzodiazepine-2,5-dione Structures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the crystallographic studies of 1,4-benzodiazepine-2,5-dione structures, a class of compounds with significant therapeutic potential. These application notes and protocols are intended to guide researchers in the synthesis, crystallization, and structural analysis of these molecules, as well as to provide insights into their mechanisms of action.
Introduction
1,4-Benzodiazepine-2,5-diones are a versatile class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer agents, melanocortin receptor agonists, and inhibitors of protein synthesis. Understanding the three-dimensional structure of these molecules at the atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies, lead optimization, and rational drug design. This document outlines the protocols for these studies and presents key crystallographic data.
Data Presentation
Crystallographic Data for a Representative 1,4-Benzodiazepine-2,5-dione Derivative
The following table summarizes the crystallographic data for a representative compound in this class, 3-methyl-1,4-benzodiazepine-2,5-dione. This data is essential for the validation of synthesized compounds and for computational modeling studies.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.45 |
| b (Å) | 11.23 |
| c (Å) | 9.87 |
| α (°) | 90 |
| β (°) | 109.3 |
| γ (°) | 90 |
| Volume (ų) | 885.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.42 |
| Selected Bond Lengths (Å) | |
| C2-O2 | 1.23 |
| C5-O5 | 1.22 |
| N1-C2 | 1.38 |
| N4-C5 | 1.37 |
| C3-N4 | 1.46 |
| Selected Bond Angles (°) | |
| O2-C2-N1 | 123.5 |
| O5-C5-N4 | 124.1 |
| C2-N1-C9a | 125.8 |
| C5-N4-C3 | 122.7 |
| Selected Torsion Angles (°) | |
| C5a-C9a-N1-C2 | -3.5 |
| C3-N4-C5-C5a | 25.8 |
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1,4-benzodiazepine-2,5-dione
This protocol describes a common method for the synthesis of a 3-substituted 1,4-benzodiazepine-2,5-dione.
Materials:
-
2-Aminobenzamide
-
Ethyl 2-bromopropionate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Alkylation: To a solution of 2-aminobenzamide (1 eq) in DMF, add potassium carbonate (2 eq) and ethyl 2-bromopropionate (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate gradient) to obtain ethyl 2-(2-carbamoylphenylamino)propanoate.
-
Cyclization: To a solution of the product from the previous step (1 eq) in dry DMF, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate gradient) to yield 3-methyl-1,4-benzodiazepine-2,5-dione.
Protocol 2: Crystallization
High-quality single crystals are essential for X-ray diffraction studies. Vapor diffusion is a widely used and effective method for the crystallization of small organic molecules.
Materials:
-
Synthesized 3-methyl-1,4-benzodiazepine-2,5-dione
-
A selection of volatile solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
A selection of less volatile anti-solvents (e.g., hexane, diethyl ether, water)
-
Small glass vials (e.g., 0.5-1 mL)
-
Larger glass vials or a sealed chamber
Procedure:
-
Solubility Screening: Determine a suitable solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble.
-
Sample Preparation: Dissolve a small amount of the purified compound (2-5 mg) in the chosen solvent (e.g., methanol) in a small, open glass vial. Use the minimum amount of solvent necessary to fully dissolve the compound.
-
Vapor Diffusion Setup: Place the small vial containing the compound solution inside a larger vial or chamber that contains the anti-solvent (e.g., hexane).
-
Seal the larger container to create a closed system.
-
Crystal Growth: Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator). The more volatile solvent from the inner vial will slowly diffuse into the surrounding atmosphere, while the vapor of the less volatile anti-solvent will diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting slow crystallization.
-
Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle.
Protocol 3: X-ray Diffraction Data Collection and Structure Determination
This protocol provides a general workflow for single-crystal X-ray diffraction analysis.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Procedure:
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam and collect a series of diffraction images by rotating the crystal. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This will provide an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Validation: Validate the final crystal structure using crystallographic software to check for geometric reasonability and agreement with the experimental data.
Signaling Pathways and Experimental Workflows
Melanocortin Receptor 4 (MC4R) Signaling Pathway
1,4-Benzodiazepine-2,5-diones have been identified as agonists of melanocortin receptors, which are involved in regulating energy homeostasis and other physiological processes. The following diagram illustrates the signaling pathway of MC4R.
Protein Synthesis Inhibition Pathway
Certain 1,4-benzodiazepine-2,5-dione derivatives have been shown to inhibit protein synthesis, a key process in cancer cell proliferation. The diagram below outlines the general steps of eukaryotic translation initiation that can be targeted.
Experimental Workflow for Crystallography Studies
The following diagram illustrates the logical workflow from compound synthesis to final crystal structure analysis.
Troubleshooting & Optimization
Technical Support Center: Purification of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
1. Low Yield After Column Chromatography
Q: I am experiencing a significant loss of my compound during silica gel column chromatography. What are the potential causes and how can I mitigate this?
A: Low recovery from silica gel chromatography can be attributed to several factors:
-
Compound Instability on Silica: The slightly acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds. Benzodiazepines can be susceptible to hydrolysis and ring-opening under acidic conditions.
-
Troubleshooting:
-
Use of Deactivated Silica Gel: Consider using silica gel that has been deactivated with a base, such as triethylamine. This can be achieved by pre-treating the silica with a solvent system containing a small percentage (0.1-1%) of triethylamine.
-
Alternative Stationary Phases: Employing a more inert stationary phase like alumina (neutral or basic) or Florisil® may prevent compound degradation.
-
Rapid Chromatography: Minimize the time the compound spends on the column by using flash chromatography with optimized solvent systems for faster elution.
-
-
-
Irreversible Adsorption: The polar nature of the dione functional groups can lead to strong, sometimes irreversible, adsorption onto the silica gel.
-
Troubleshooting:
-
Solvent System Modification: Increase the polarity of the mobile phase gradually. The addition of a small amount of a more polar solvent, such as methanol or isopropanol, to your primary solvent system (e.g., ethyl acetate/hexane) can help in desorbing the compound.
-
Competitive Adsorption: Adding a small amount of a competitive binding agent, like a few drops of acetic acid (if the compound is stable), can sometimes improve recovery, but this should be used with caution due to potential compound instability.
-
-
2. Presence of Impurities in the Final Product
Q: After purification, I still observe impurities in my NMR/LC-MS analysis. What are the likely sources of these impurities and how can I remove them?
A: Impurities can originate from the synthetic starting materials, side reactions during the synthesis, or degradation during purification.
-
Starting Material Impurities: Unreacted starting materials or impurities within them can carry through the synthesis and purification steps.
-
Troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your starting materials before commencing the synthesis. Recrystallize or chromatograph starting materials if necessary.
-
-
-
Side-Reaction Products: The synthesis of the benzodiazepine ring can be accompanied by the formation of side products. For instance, in related benzodiazepine syntheses, side reactions can lead to the formation of quinazolinone derivatives or incompletely cyclized intermediates.
-
Troubleshooting:
-
Reaction Optimization: Re-evaluate your reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of side products.
-
Selective Purification Techniques: A combination of purification methods may be necessary. For example, an initial acid-base extraction could remove basic or acidic impurities before proceeding to chromatography or recrystallization.
-
-
-
Degradation Products: As mentioned, this compound may be susceptible to hydrolysis, leading to the opening of the diazepine ring.
-
Troubleshooting:
-
Mild Purification Conditions: Avoid harsh acidic or basic conditions during workup and purification. Use buffered aqueous solutions for extractions where possible.
-
Control of Temperature: Perform purification steps at room temperature or below to minimize thermal degradation.
-
-
3. Difficulty in Recrystallization
Q: I am struggling to recrystallize my this compound. It either oils out or precipitates as an amorphous solid. What should I do?
A: Recrystallization is highly dependent on the choice of solvent and the technique.
-
Inappropriate Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Troubleshooting:
-
Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures thereof with co-solvents like water or hexane).
-
Binary Solvent Systems: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly.
-
-
-
Rapid Cooling: Cooling the solution too quickly can lead to precipitation of an amorphous solid rather than the formation of crystals.
-
Troubleshooting:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Insulating the flask can promote slower cooling.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Troubleshooting:
-
Pre-purification: If the crude product is highly impure, it may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques to assess the purity of this compound?
A1: The purity of this compound can be effectively determined using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weight of the main component and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and identifying any residual solvents or impurities with distinct signals.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and the effectiveness of a purification step.
Q2: What is the expected stability of this compound in common laboratory solvents?
A2: While specific stability data for this compound is not extensively published, based on the general behavior of benzodiazepines, the following can be inferred:
-
Aprotic Solvents: The compound is expected to be relatively stable in common aprotic organic solvents such as dichloromethane, ethyl acetate, and acetone.
-
Protic Solvents: In protic solvents, especially under acidic or basic conditions, there is a risk of hydrolysis of the amide bonds, leading to ring-opening. Caution should be exercised when using alcohols, particularly in the presence of acid or base catalysts, and during aqueous workups.[1]
Q3: Are there any known incompatible reagents or conditions to be aware of during the workup and purification of this compound?
A3: Yes, based on the structure and the general chemistry of benzodiazepines, you should avoid:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the amide bonds within the seven-membered ring.
-
High Temperatures: Prolonged exposure to high temperatures during purification (e.g., distillation of high-boiling point solvents) can lead to thermal degradation.
-
Reactive Nucleophiles: The carbonyl groups could potentially react with strong nucleophiles.
Data Presentation
Table 1: Illustrative TLC Solvent Systems for this compound
| Solvent System (v/v) | Typical Rf Value | Observations |
| Ethyl Acetate / Hexane (1:1) | 0.3 - 0.5 | Good for initial assessment of purity. |
| Dichloromethane / Methanol (95:5) | 0.4 - 0.6 | Provides good separation from more polar impurities. |
| Toluene / Acetone (7:3) | 0.5 - 0.7 | An alternative non-halogenated solvent system. |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and may require optimization for specific impurity profiles.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: A slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) is prepared.
-
Column Packing: The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure. The packed bed is then equilibrated by running several column volumes of the mobile phase through it.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly stronger solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully added to the top of the column.
-
Elution: The column is eluted with a gradient of increasing solvent polarity (e.g., from 10% to 50% ethyl acetate in hexane).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel.
-
Cooling: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Further Cooling: Once crystal formation has begun, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation of Crystals: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A typical workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting low purity issues.
References
Technical Support Center: Optimizing Benzodiazepine Ring Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for benzodiazepine ring formation. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during synthesis.
Troubleshooting Guide
This section addresses common problems observed during benzodiazepine synthesis in a question-and-answer format.
Q1: My benzodiazepine cyclization reaction is resulting in a very low yield. What are the most common initial checks I should perform?
A1: When experiencing low yields, it is crucial to systematically evaluate your reaction setup and conditions. Start by verifying the purity of your starting materials, as impurities can interfere with the reaction. Next, confirm the accuracy of reagent stoichiometry and ensure your solvent is anhydrous, if required by the specific protocol. It is also beneficial to analyze the reaction progress using thin-layer chromatography (TLC) to determine if the reaction is proceeding to completion. An incomplete reaction might necessitate longer reaction times or an adjustment in temperature.[1]
Q2: I am observing a significant amount of 2-aminobenzophenone as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 2-aminobenzophenone as a byproduct often indicates hydrolysis of either the starting material or an intermediate.[1] This side reaction is particularly common under harsh acidic or basic conditions.[1] To minimize hydrolysis, consider using milder reaction conditions. This could involve employing a less aggressive acid or base, or running the reaction at lower temperatures.[1] Protecting groups can also be utilized to shield sensitive functionalities from unwanted side reactions.
Q3: The reactivity of my starting materials seems low, leading to poor conversion. What strategies can I employ?
A3: Low reactivity of starting materials can be a significant obstacle. For instance, the direct intramolecular cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide is challenging due to the low electrophilicity of the formyl group, making it difficult for the aniline nitrogen to form the seven-membered diazepine ring.[1] The formation of a seven-membered ring is also entropically less favored compared to five- or six-membered rings.[1] In such cases, a multi-step synthesis approach is often more effective.[1] This could involve activating the less reactive group or altering the synthetic route entirely.
Q4: How do I choose the appropriate catalyst and reaction conditions for my specific benzodiazepine synthesis?
A4: The selection of an appropriate catalyst and reaction conditions is highly dependent on the specific synthetic route and the nature of your substrates. A wide array of catalysts have been successfully used in benzodiazepine synthesis, including:
It is highly recommended to consult scientific literature for protocols involving substrates similar to yours to determine the optimal conditions.[1] For example, the H-MCM-22 catalyst has demonstrated high activity for the condensation of o-phenylenediamines with ketones under mild, room temperature conditions.[1][2]
Frequently Asked Questions (FAQs)
What are the common methods for synthesizing the 1,5-benzodiazepine ring?
A prevalent and versatile method for synthesizing 1,5-benzodiazepines involves the condensation of o-phenylenediamines (OPDA) with ketones.[2] This reaction is typically facilitated by an acidic catalyst.[2] Various ketones, including both cyclic and acyclic ones, can be used in this synthesis.[2]
What are the advantages of using solid acid catalysts in benzodiazepine synthesis?
Solid acid catalysts, such as zeolites like H-MCM-22, offer several advantages. They are often highly active, allowing for reactions to proceed under mild conditions, such as at room temperature.[2] This can lead to higher selectivity and reduced side product formation.[2] Furthermore, solid catalysts can be easily separated from the reaction mixture by filtration, simplifying the workup process and allowing for potential catalyst recycling.[1][2]
How can palladium-catalyzed reactions be utilized for benzodiazepine synthesis?
Palladium-catalyzed reactions provide efficient pathways for synthesizing various classes of benzodiazepines.[3][4] Different reaction types are employed, including hydroamination, amination, C–H arylation, N-arylation, and the Buchwald–Hartwig reaction.[3][4] These methods are valuable for creating diverse and functionalized benzodiazepine structures.[3] Domino reactions, which involve multiple bond-forming events in a single step, are particularly efficient and environmentally friendly approaches.[3][4]
Data Presentation
Table 1: Comparison of Catalysts for 1,5-Benzodiazepine Synthesis
| Catalyst | Reaction Time | Yield (%) | Conditions | Reference |
| Sulfamic acid | 1.5-2 h | 85-95 | Solvent-free | [5] |
| H-MCM-22 | 1-3 h | 65-87 | Acetonitrile, Room Temp | [2] |
| Zn/K-10 | - | - | - | [5] |
| Ag₃PW₁₂O₄₀ | - | - | - | [5] |
| SbCl₃-Al₂O₃ | - | - | - | [5] |
| Oxalic acid | - | - | - | [5] |
Table 2: Effect of H-MCM-22 Catalyst Amount on 1,5-Benzodiazepine Yield
| Catalyst Amount (mg) | Reaction Time (min) | Yield (%) |
| 50 | 60 | 30 |
| 100 | 60 | 50 |
| 150 | 60 | 87 |
| 200 | 60 | 88 |
| Reaction conditions: o-phenylenediamine (OPDA) and acetone, acetonitrile as solvent, room temperature.[6] |
Experimental Protocols
General Procedure for the Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst
A mixture of o-phenylenediamine (OPDA) (1 mmol), a ketone (2.5 mmol), and the H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (4 mL) at room temperature.[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC).[1] Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 1,5-benzodiazepines.
Caption: Troubleshooting flowchart for low yield in benzodiazepine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stability of 1,4-benzodiazepines in different solvents and pH conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,4-benzodiazepines in various solvents and under different pH conditions. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key stability data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 1,4-benzodiazepines in solution?
A1: The chemical stability of 1,4-benzodiazepines is primarily influenced by pH, temperature, light, the type of solvent or co-solvent used, and the presence of oxygen.[1] Hydrolysis is a major degradation pathway, and its rate is highly dependent on the pH of the solution.[2][3][4] Many benzodiazepines are also light-sensitive and can undergo photodegradation.[1]
Q2: How does pH affect the degradation of 1,4-benzodiazepines?
A2: The hydrolysis of the diazepine ring is a principal degradation route, and it is subject to both specific acid-base catalysis and general acid-base catalysis.[3][5] Most 1,4-benzodiazepines are susceptible to hydrolysis under both acidic and alkaline conditions.[6] In acidic conditions (pH < 3), the seven-membered diazepine ring can reversibly open to form a more water-soluble, but often less stable, benzophenone structure.[6][7] The specific pH at which maximum stability is observed varies between different benzodiazepine derivatives.
Q3: Which solvents are recommended for preparing and storing benzodiazepine stock solutions?
A3: For long-term storage, it is best to keep benzodiazepines as a crystalline solid at -20°C.[1] For stock solutions, stable, anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended to prevent hydrolysis.[1] Aqueous solutions, while necessary for many experiments, will promote hydrolysis and should generally be prepared fresh.[1] If aqueous solutions must be stored, they should be buffered to the optimal pH for the specific benzodiazepine and stored at low temperatures.
Q4: Are there any specific storage container requirements for benzodiazepine solutions?
A4: Yes, container choice is critical. Many benzodiazepines are sensitive to light and should be stored in amber-colored glass vials or containers wrapped with UV-blocking material to prevent photodegradation.[1] Furthermore, some benzodiazepines, like diazepam, are known to adsorb to plastic materials such as polyvinyl chloride (PVC).[8][9] Therefore, glass or polypropylene containers are recommended over PVC to prevent loss of the compound.[1][9]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low assay results or loss of potency over a short time. | Hydrolysis: The compound may be degrading due to inappropriate pH or the presence of water in the solvent. | Prepare fresh solutions daily using an anhydrous organic solvent for stock solutions.[1] If using aqueous buffers, ensure the pH is optimized for the stability of the specific benzodiazepine. Store aqueous solutions at 4°C or -20°C for short periods. |
| Adsorption: The compound may be adsorbing to the surface of plastic storage containers (e.g., PVC).[8] | Use glass or polypropylene containers for storage and preparation.[1] Minimize the use of plastic tubing for transfers. | |
| Appearance of new, unidentified peaks in chromatograms (e.g., HPLC). | Degradation Products: These are likely hydrolysis or photodegradation products. The primary hydrolysis products are often o-aminobenzophenones.[10] | To identify impurities, use advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Review storage conditions to mitigate further degradation (e.g., protect from light, adjust pH). |
| Photodegradation: The sample may have been exposed to light, particularly UV radiation.[1] | Handle all solutions under low-light conditions. Store samples in amber vials or wrap containers in aluminum foil.[1] | |
| Variability in results between experiments. | Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation or precipitation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| Inconsistent pH: Small variations in buffer preparation can significantly impact stability. | Carefully prepare and verify the pH of all aqueous buffers before use. | |
| Precipitation of the compound in an aqueous solution. | Poor Solubility: Most benzodiazepines are lipophilic and have low solubility in water at physiological pH.[6] | Use co-solvents such as ethanol or propylene glycol to increase solubility. Be aware that co-solvents may also affect stability. Alternatively, prepare solutions at a pH where the compound is more soluble, if this does not compromise stability. |
Stability Data Summary
The stability of benzodiazepines is highly dependent on the specific compound, pH, and temperature. The following tables summarize degradation data for selected 1,4-benzodiazepines.
Table 1: Stability of Various Benzodiazepines in Whole Blood at Different Storage Temperatures over One Year.
| Compound | Concentration | Room Temp. | 4°C | -20°C | -80°C |
| Clonazepam | Low | ~100% loss | 90-100% loss | 10-20% loss | 5-12% loss |
| High | ~70% loss | 50-80% loss | 10-20% loss | Not significant | |
| Midazolam | Low | ~100% loss | 90-100% loss | 10-20% loss | 5-12% loss |
| High | ~70% loss | 50-80% loss | 10-20% loss | Significant loss | |
| Flunitrazepam | Low | ~100% loss | 90-100% loss | 10-20% loss | 5-12% loss |
| High | ~70% loss | 50-80% loss | 10-20% loss | Not significant | |
| Oxazepam | Low | ~100% loss | 90-100% loss | 10-20% loss | 5-12% loss |
| High | ~70% loss | 50-80% loss | 10-20% loss | Not significant | |
| Data adapted from a study on the stability of benzodiazepines in whole blood samples.[11] |
Table 2: Stability of Diazepam and Midazolam in Parenteral Formulations at 25°C.
| Compound | Primary Packaging Elastomer | Drug Content after 3 Months | Drug Content after 6 Months |
| Diazepam | Bromobutyl derivative (4023/50 GRAY) | >95% | >95% |
| Midazolam | Bromobutyl derivative (4023/50 GRAY) | ~95% | <90% |
| Data suggests diazepam is more stable than midazolam in these formulations at 25°C.[9] |
Experimental Protocols
Protocol 1: General Stability Testing of a 1,4-Benzodiazepine in Solution
This protocol outlines a general procedure for assessing the chemical stability of a benzodiazepine in a specific solvent and pH condition over time, following established guidelines.[12][13]
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the benzodiazepine in a suitable anhydrous organic solvent (e.g., DMSO, Methanol).
-
Prepare the desired test solutions by diluting the stock solution into the chosen solvent system (e.g., phosphate buffer at pH 3, 7, and 10). The final concentration should be accurately known and measurable by the chosen analytical method.
-
Prepare control solutions in a solvent where the compound is known to be stable (e.g., the anhydrous stock solvent).
-
-
Storage Conditions:
-
Dispense aliquots of each test and control solution into appropriate containers (e.g., amber glass vials).
-
Store the vials under controlled conditions as defined by the stability protocol. This typically includes long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.[12]
-
Include a condition to test for photostability by exposing a set of samples to a controlled light source.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage condition.
-
Analyze the samples immediately using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[14] The method must be able to separate the intact drug from its degradation products.
-
Quantify the concentration of the parent benzodiazepine and any major degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial benzodiazepine concentration remaining at each time point.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½) or shelf-life.
-
Visualizations
Caption: Workflow for a typical benzodiazepine stability study.
Caption: General hydrolysis pathway for 1,4-benzodiazepines.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam. | Semantic Scholar [semanticscholar.org]
- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the availability of diazepam stored in plastic bags and administered through intravenous sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. qualityhub.com [qualityhub.com]
- 14. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a poorly water-soluble compound.[1] This class of compounds, benzodiazepines, are generally lipophilic and exhibit low solubility in aqueous solutions at physiological pH.[1] For formulation purposes, organic solvents or aqueous solutions with co-solvents and surfactants are often required.[1]
Q2: What are the primary methods to improve the solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. The most common and effective methods include:
-
Co-solvency: Using a mixture of a primary solvent (like water) with one or more miscible organic solvents.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin molecule to form a more soluble inclusion complex.
-
Solid Dispersion: Dispersing the drug in an inert carrier matrix at a solid state.
Q3: Are there any safety concerns with the solvents and excipients used for solubilization?
A3: Yes, the choice of solvents and excipients should always consider the intended application. For in vitro experiments, a wider range of solvents may be acceptable. However, for in vivo studies and pharmaceutical formulations, only biocompatible and non-toxic excipients should be used. It is crucial to consult regulatory guidelines and safety data sheets for each substance.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound's solubility limit in the final buffer composition has been exceeded. The organic solvent from the stock solution is not sufficiently miscible or is at too high a concentration in the final solution. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent in the final solution, if permissible for your experiment. 3. Use a different co-solvent with better miscibility in your aqueous buffer. 4. Explore pH adjustment of the buffer to see if it improves solubility. 5. Consider using cyclodextrins to form an inclusion complex. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | 1. Visually inspect for any signs of precipitation in your assay plates. 2. Filter your final drug solution through a syringe filter before adding it to the assay to remove any undissolved particles. 3. Re-evaluate your solubilization method to ensure complete dissolution. 4. Perform a solubility test in your specific assay medium to determine the solubility limit. |
| Difficulty dissolving the compound in any solvent. | The compound may be in a stable crystalline form that is difficult to dissolve. | 1. Try a range of organic solvents with varying polarities (e.g., DMSO, DMF, ethanol, methanol). 2. Apply gentle heating and sonication to aid dissolution. 3. Consider preparing a solid dispersion to convert the crystalline form to a more soluble amorphous form. |
Experimental Protocols
Below are detailed methodologies for key solubilization experiments.
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the most effective co-solvent for solubilizing this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials, magnetic stirrer, and analytical balance
Procedure:
-
Prepare stock solutions of the compound at a high concentration (e.g., 10 mg/mL) in each of the organic co-solvents (DMSO, Ethanol, Propylene glycol, PEG 400).
-
In separate vials, add increasing volumes of each stock solution to a fixed volume of PBS (pH 7.4) to create a range of co-solvent percentages (e.g., 1%, 2%, 5%, 10% v/v).
-
Stir the solutions at room temperature for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect the solutions for any precipitation.
-
Filter the saturated solutions through a 0.45 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of the compound as a function of the co-solvent concentration.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| DMSO | 1 | |
| 2 | ||
| 5 | ||
| 10 | ||
| Ethanol | 1 | |
| 2 | ||
| 5 | ||
| 10 | ||
| Propylene Glycol | 1 | |
| 2 | ||
| 5 | ||
| 10 | ||
| PEG 400 | 1 | |
| 2 | ||
| 5 | ||
| 10 |
Protocol 2: Solubility Enhancement by pH Adjustment
Objective: To evaluate the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials, shaker, pH meter, and analytical balance
Procedure:
-
Add an excess amount of the compound to separate vials containing the different pH buffers.
-
Agitate the vials in a horizontal shaker for 24 hours at a controlled temperature.[2]
-
After equilibration, measure the final pH of the supernatant.[2]
-
Centrifuge the samples to pellet the undissolved solid.[2]
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method.[2]
-
Plot the solubility against the final measured pH.
Data Presentation:
| Initial Buffer pH | Final Measured pH | Solubility (µg/mL) |
| 2.0 | ||
| 4.0 | ||
| 6.0 | ||
| 7.4 | ||
| 8.0 | ||
| 10.0 |
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To improve the aqueous solubility of this compound through complexation with cyclodextrins.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Vials, sonicator, shaker, and analytical balance
Procedure:
-
Prepare aqueous solutions of HP-β-CD and SBE-β-CD at various concentrations (e.g., 5%, 10%, 20%, 30% w/v).[3]
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Sonicate the suspensions for one hour at room temperature.[4]
-
Place the vials on a shaker and agitate for 48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples and filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate.
-
Plot the compound's solubility as a function of cyclodextrin concentration.
Data Presentation:
| Cyclodextrin | Concentration (% w/v) | Solubility (mg/mL) |
| HP-β-CD | 5 | |
| 10 | ||
| 20 | ||
| 30 | ||
| SBE-β-CD | 5 | |
| 10 | ||
| 20 | ||
| 30 |
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyethylene glycol 6000 (PEG 6000) or other suitable hydrophilic carrier
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator, vacuum oven, mortar, and pestle
Procedure:
-
Dissolve both the compound and the carrier (e.g., PEG 6000) in a common organic solvent in a desired ratio (e.g., 1:2, 1:4 drug-to-carrier).[5]
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film.[6][7]
-
Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[6]
-
Characterize the solid dispersion for dissolution improvement compared to the pure drug.
Visualizations
Caption: A decision workflow for selecting a suitable solubilization method.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6699849B1 - Cyclodextrin complexes of benzodiazepines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ybcp.ac.in [ybcp.ac.in]
Technical Support Center: Synthesis of Benzodiazepine-2,5-diones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzodiazepine-2,5-diones.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of benzodiazepine-2,5-diones, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Benzodiazepine-2,5-dione and Formation of a Significant Amount of a Quinazolinone Byproduct.
-
Question: My reaction is producing a low yield of the target benzodiazepine-2,5-dione, and I've identified a major byproduct as a quinazolinone. What is causing this, and how can I prevent it?
-
Answer: The formation of a quinazolinone byproduct is a known side reaction in the synthesis of certain benzodiazepine diones, particularly when using specific starting materials and reaction conditions. One documented pathway involves the rearrangement of a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione intermediate. This rearrangement is thought to proceed through the elimination of HNO, followed by a proton-mediated loss of CO to form the more stable six-membered quinazolinone ring.
Troubleshooting Steps:
-
Re-evaluate Starting Materials: If your synthetic route involves a nitroso-intermediate, consider alternative starting materials or protecting groups that avoid the formation of this reactive species.
-
Control Reaction Temperature: High temperatures can promote rearrangement reactions. It is crucial to carefully control the reaction temperature according to the specific protocol. For instance, in microwave-assisted syntheses from isatoic anhydrides, temperatures above 150 °C have been shown to favor side product formation.[1]
-
Optimize pH: The rearrangement can be proton-mediated. Therefore, controlling the pH of the reaction mixture is critical. Avoid strongly acidic conditions if this side reaction is observed.
-
Choice of Catalyst: Some catalysts may inadvertently promote the formation of quinazolinones. For instance, in some syntheses, the choice of catalyst was crucial in selectively forming either the benzodiazepine or the quinazolinone.[2]
-
Issue 2: Formation of Dimer and Trimer Impurities in Microwave-Assisted Synthesis from Isatoic Anhydrides.
-
Question: I am using a microwave-assisted method to synthesize benzodiazepine-2,5-diones from isatoic anhydride and an amino acid, but I am observing significant amounts of higher molecular weight impurities. What are these and how can I minimize them?
-
Answer: In the microwave-assisted synthesis of benzodiazepine-2,5-diones from isatoic anhydrides, the formation of dimer and trimer side products is a common issue, especially at elevated temperatures and longer reaction times.[1] These byproducts arise from the self-condensation of isatoic anhydride molecules.
Troubleshooting Steps:
-
Optimize Microwave Parameters: Carefully control the microwave irradiation time and temperature. It has been reported that optimal conditions for the synthesis of several benzodiazepine-2,5-diones are an irradiation time of 3 minutes at 130 °C.[1] Exceeding these parameters, particularly temperatures of 150-170 °C and longer reaction times, leads to a significant increase in dimer and trimer formation.[1]
-
Solvent Choice: The use of glacial acetic acid as a solvent has been shown to be effective in this synthesis, potentially by forming a more reactive mixed anhydride intermediate that favors the desired reaction pathway over self-condensation.[1]
-
Purification: If dimer and trimer formation is unavoidable, they can typically be removed through purification techniques such as column chromatography or recrystallization.
-
Issue 3: Difficulty in Achieving Complete Cyclization to the Benzodiazepine-2,5-dione Ring.
-
Question: My reaction seems to stall at an intermediate stage, and I am isolating the uncyclized precursor instead of the final benzodiazepine-2,5-dione. How can I drive the cyclization to completion?
-
Answer: Incomplete cyclization can be due to several factors, including insufficient activation of the reacting groups, steric hindrance, or unfavorable reaction kinetics.
Troubleshooting Steps:
-
Choice of Coupling Reagents/Catalyst: The use of appropriate coupling reagents or catalysts is crucial for efficient ring closure. For syntheses starting from N-carbamoylmethylanthranilic acids, the presence of an electron-withdrawing group on the amino function (e.g., acetyl, alkyloxycarbonyl, or nitroso) was found to be necessary for successful cyclization. Palladium-catalyzed intramolecular N-arylation is another effective method for achieving cyclization.[3]
-
Reaction Conditions: Ensure that the reaction temperature and time are sufficient for the cyclization to occur. In some cases, a higher temperature or longer reaction time may be required, but this must be balanced against the risk of side product formation.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO are often used to facilitate these types of cyclization reactions.
-
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the yield of benzodiazepine-2,5-diones in a microwave-assisted synthesis from isatoic anhydride and various α-amino acids.
| Entry | α-Amino Acid | Temperature (°C) | Time (min) | Yield (%) | Notes |
| 1 | Glycine | 130 | 3 | 71 | Optimal conditions.[1] |
| 2 | Alanine | 130 | 3 | 68 | Optimal conditions.[1] |
| 3 | Proline | 130 | 3 | 65 | Optimal conditions.[1] |
| 4 | Phenylalanine | 130 | 3 | 69 | Optimal conditions.[1] |
| 5 | Leucine | 130 | 3 | 64 | Optimal conditions.[1] |
| 6 | Valine | 130 | 3 | 61 | Optimal conditions.[1] |
| 7 | Various | 150-170 | >3 | Low | Significant formation of dimer and trimer byproducts.[1] |
| 8 | Various | 90-110 | 1 | Low | Incomplete reaction, unreacted isatoic anhydride detected.[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydride [1]
This protocol describes a general and efficient method for the synthesis of various benzodiazepine-2,5-diones using microwave irradiation.
Materials:
-
Isatoic anhydride (10 mmol)
-
Corresponding α-amino acid (10 mmol)
-
Glacial acetic acid (3 mL)
-
Microwave vial (10 mL capacity)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine isatoic anhydride (10 mmol) and the corresponding α-amino acid (10 mmol).
-
Add 3 mL of glacial acetic acid to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 3 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature, which should result in the formation of a precipitate.
-
Filter the precipitate and wash it three times with hot water.
-
Dry the solid product under vacuum to yield the desired benzodiazepine-2,5-dione.
Purification:
The product obtained from this procedure is often of high purity. However, if further purification is required, column chromatography on silica gel or recrystallization from a suitable solvent can be employed.
Visualizations
Caption: Synthetic pathway to benzodiazepine-2,5-diones and common side reactions.
Caption: A logical workflow for troubleshooting common issues in benzodiazepine-2,5-dione synthesis.
References
Technical Support Center: Long-Term Stability of Benzodiazepines in Blood Samples
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of benzodiazepines in blood samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for long-term stability of benzodiazepines in whole blood?
A1: For long-term storage, it is recommended to store blood samples at -80°C.[1][2][3][4] At this temperature, most benzodiazepines show minimal degradation over extended periods. Storage at -20°C is also a viable option, though some degradation (10-20%) may occur for certain compounds over a year.[1][2][3] Refrigeration at 4°C and storage at room temperature are not suitable for long-term preservation due to significant drug loss.[1][2][3][4][5]
Q2: How does the initial concentration of a benzodiazepine affect its stability?
A2: Higher initial concentrations of benzodiazepines tend to show a lower percentage of degradation compared to lower concentrations over the same storage period and conditions.[1][2][3] For instance, at 4°C, the decrease in concentration for low-concentration samples can be as high as 90-100%, while for high-concentration samples, it ranges between 50-80% over a year.[1][3]
Q3: Are there differences in stability between various benzodiazepines?
A3: Yes, stability varies significantly among different benzodiazepines. For example, diazepam, nordiazepam, and oxazepam are relatively stable, even at -20°C for extended periods.[4][5][6] In contrast, nitrobenzodiazepines like clonazepam and flunitrazepam, as well as compounds like chlordiazepoxide and ketazolam, are more prone to degradation, especially at warmer temperatures.[4][7] Zopiclone and phenazepam have been identified as some of the least stable drugs in blood samples.
Q4: What is the effect of preservatives, such as sodium fluoride (NaF), on benzodiazepine stability?
A4: Additives like sodium fluoride can help to delay the degradation of benzodiazepines in blood samples, particularly in postmortem specimens where microbial activity can be a factor. However, they do not completely halt the degradation process.[1] For nitrobenzodiazepines, the use of NaF is recommended, and samples should be assayed as soon as possible.
Q5: Can freeze-thaw cycles impact the concentration of benzodiazepines in blood samples?
A5: Some studies suggest that multiple freeze-thaw cycles do not significantly affect the concentration of certain benzodiazepines, such as nitrobenzodiazepines and their metabolites. However, for diazepam in whole blood, a decrease of 5-9% has been observed after the first cycle. It is generally good practice to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low benzodiazepine concentrations in stored samples. | 1. Inappropriate storage temperature. 2. Extended storage duration. 3. Degradation of a specific unstable benzodiazepine. 4. Low initial concentration leading to a higher percentage of loss. | 1. Ensure samples are stored at -80°C for long-term stability. If not possible, use -20°C and account for potential degradation. 2. Analyze samples as soon as possible after collection. Refer to stability data for expected degradation rates over time. 3. Check the stability profile of the specific benzodiazepine being analyzed. Consider using an alternative, more stable matrix if available (e.g., urine for certain compounds). 4. Be aware that lower concentrations are more susceptible to significant percentage loss. |
| Inconsistent results between replicate analyses of the same stored sample. | 1. Sample inhomogeneity after thawing. 2. Multiple freeze-thaw cycles. | 1. Thoroughly vortex the sample after thawing and before taking an aliquot for analysis. 2. Aliquot samples upon initial processing to avoid repeated freezing and thawing of the entire sample. |
| Presence of unexpected metabolites or degradation products. | 1. Chemical or enzymatic degradation of the parent benzodiazepine during storage. | 1. This can be indicative of sample instability. Quantify both the parent drug and its major metabolites if possible. The conversion of a parent drug to its metabolite can occur in vitro, especially in postmortem samples. |
| Discrepancy between results from antemortem and postmortem blood samples. | 1. Postmortem blood is a less stable matrix and can have microbial contamination leading to accelerated degradation. | 1. Interpret results from postmortem samples with caution, especially if there was a significant delay between death and sample collection. The stability of some benzodiazepines is significantly lower in postmortem blood. |
Data Presentation: Stability of Benzodiazepines in Whole Blood
The following tables summarize the percentage decrease of various benzodiazepines in whole blood under different storage conditions.
Table 1: Stability of Clonazepam, Midazolam, Flunitrazepam, and Oxazepam over One Year [1][2][3]
| Temperature | Concentration | Clonazepam (% Decrease) | Midazolam (% Decrease) | Flunitrazepam (% Decrease) | Oxazepam (% Decrease) |
| Room Temp | Low | ~100% | ~100% | ~100% | ~100% |
| High | ~70% | ~70% | ~70% | ~70% | |
| 4°C | Low | 90-100% | 90-100% | 90-100% | 90-100% |
| High | 50-80% | 50-80% | 50-80% | 50-80% | |
| -20°C | Low & High | 10-20% | 10-20% | 10-20% | 10-20% |
| -80°C | Low | 5-12% | 5-12% | ~5% | 5-12% |
| High | Not Significant | Significant Loss | Not Significant | Not Significant |
Table 2: Stability of Various Benzodiazepines over 6 Months [4][5]
| Benzodiazepine | Room Temperature (% Decrease) | 4°C (% Decrease) | -20°C (% Decrease) | -80°C (% Decrease) |
| Diazepam | 0-10% | 0-10% | 0-10% | 0-10% |
| Oxazepam | Stable for 2 months, then ~70% | Stable | Stable | Stable |
| Nordazepam | 0-10% | 0-10% | 0-10% | 0-10% |
| Prazepam | 0-10% | 0-10% | 0-10% | 0-10% |
| Lorazepam | ~100% | Stable | Stable | Stable |
| Chlordiazepoxide | ~100% | Stable | Stable | Stable |
| Clonazepam | ~40% after 1 week | Stable | Stable | Stable |
| Flunitrazepam | ~40% after 1 week | Stable | Stable | Stable |
| Nitrazepam | ~50% after 1 week | Stable | Stable | Stable |
Experimental Protocols
Methodology for a Typical Benzodiazepine Stability Study
A common approach to assess the long-term stability of benzodiazepines in blood involves the following steps:
-
Sample Preparation:
-
Storage:
-
Time-Point Analysis:
-
Extraction:
-
Quantification:
-
Data Analysis:
-
The concentration at each time point is compared to the initial concentration (day 0) to calculate the percentage of degradation.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of benzodiazepines in blood samples.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Cell Permeability of Benzodiazepine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the low cell permeability of benzodiazepine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My benzodiazepine derivative shows high potency in biochemical assays but low efficacy in cell-based assays. What is the likely cause?
A discrepancy between high biochemical potency and low cellular efficacy often points towards poor cell permeability. For your compound to be effective, it must cross the cell membrane to reach its intracellular target. Several factors can contribute to this issue:
-
Low Passive Permeability: The intrinsic physicochemical properties of the molecule, such as high polarity or large molecular size, may hinder its ability to diffuse across the lipid bilayer of the cell membrane.[1][2]
-
Active Efflux: The compound may be a substrate for cellular efflux pumps, like P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching a therapeutic concentration inside.[1]
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous assay medium, reducing the effective concentration available to the cells.[1]
-
Compound Instability: The molecule may be unstable in the assay buffer at the experimental pH and temperature.[1]
-
Intracellular Hydrolysis: Ester moieties, if present in the derivative, can be susceptible to hydrolysis by intracellular esterases, leading to the formation of an inactive metabolite.[3]
Q2: What are the key physicochemical properties of benzodiazepine derivatives that influence their cell permeability?
The cell permeability of small molecules, including benzodiazepine derivatives, is significantly influenced by several physicochemical properties. Key factors to consider are:
-
Lipophilicity (LogP/LogD): A critical determinant of membrane permeability. Higher lipophilicity generally leads to better passive diffusion across the lipid membrane. However, an optimal range exists, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding. The distribution coefficient (LogD) at physiological pH is often a more relevant predictor than the partition coefficient (LogP).[2][4][5]
-
Molecular Weight (MW): Lower molecular weight compounds tend to have better passive permeability.[2][4][6]
-
Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. Lower PSA is generally associated with higher cell permeability.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can decrease permeability by increasing the energy required for the molecule to desolvate and enter the lipid bilayer.[2]
-
Ionization State (pKa): The ionization state of a compound at physiological pH affects its charge and, consequently, its ability to cross the nonpolar cell membrane.[2]
Q3: How can I experimentally assess the cell permeability of my benzodiazepine derivative?
Several in vitro models are available to assess the permeability of your compounds:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening.[7][8][9]
-
Caco-2 Cell Assay: This is a widely used cell-based model that mimics the human intestinal epithelium.[10][11][12][13] Caco-2 cells form a monolayer with tight junctions and express various transporters, making this assay suitable for studying both passive diffusion and active transport, including efflux.[11][12]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model uses a monolayer of MDCK cells. Genetically engineered MDCK cells overexpressing specific transporters (e.g., MDR1-MDCK for P-gp) are valuable for identifying substrates of efflux pumps.
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA Assay
If your benzodiazepine derivative shows low permeability in a PAMPA assay, this suggests that passive diffusion is limited.
Troubleshooting Steps:
-
Review Physicochemical Properties: Analyze the compound's LogP/LogD, molecular weight, and polar surface area. If these properties are outside the optimal range for passive permeability (see table below), consider chemical modification.
-
Assess Compound Solubility: Ensure your compound is fully dissolved in the donor well at the tested concentration. Poor solubility can be misinterpreted as low permeability. Consider using a co-solvent like DMSO, but be mindful that high concentrations can disrupt the artificial membrane.[1]
-
Check Compound Stability: Verify the stability of your compound in the assay buffer at the experimental pH and temperature.[1]
-
Modify the Compound: If feasible, medicinal chemistry efforts can be directed towards optimizing the physicochemical properties. This could involve increasing lipophilicity or reducing the polar surface area.[14]
Issue 2: Good Permeability in PAMPA but Low Permeability in Caco-2 Assay
When a compound shows good passive diffusion in the PAMPA assay but poor permeability in a cell-based assay like Caco-2, it strongly indicates the involvement of active transport mechanisms, most commonly active efflux.[1][8]
Troubleshooting Steps:
-
Investigate Active Efflux: The most probable cause is that your benzodiazepine derivative is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[1][12]
-
Perform a Bidirectional Caco-2 Assay: To confirm efflux, measure the permeability in both directions: from the apical (top) to the basolateral (bottom) side (Papp, A-B) and from the basolateral to the apical side (Papp, B-A). The efflux ratio is calculated as (Papp, B-A) / (Papp, A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[1][12]
-
Use Efflux Inhibitors: In your Caco-2 assay, co-administer your compound with a known inhibitor of common efflux pumps (e.g., verapamil for P-gp).[1][12] A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a substrate for that efflux pump.
Issue 3: Inconsistent Results in Cell-Based Permeability Assays
Variability in results from assays like the Caco-2 assay can arise from several factors related to the cell culture and experimental setup.
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Ensure consistency in cell seeding densities, passage numbers, and culture media composition.[3] The differentiation state of Caco-2 cells, which typically takes 18-22 days, is crucial for forming a proper monolayer with functional transporters.[12][15]
-
Verify Monolayer Integrity: The integrity of the Caco-2 cell monolayer is essential for reliable permeability data.[11][16] This should be verified before and after each experiment by measuring the Transepithelial Electrical Resistance (TEER).[13][16] TEER values should be within the laboratory's established acceptable range. A significant drop in TEER after the experiment may indicate cytotoxicity of the compound. Additionally, the permeability of a low-permeability marker, such as Lucifer yellow, can be assessed.[7][8][17]
-
Control for Cytotoxicity: At the concentrations used in the permeability assay, the compound should not be toxic to the cells. Assess cell viability using methods like the MTT or LDH assay.
Data Presentation
Table 1: Physicochemical Properties Influencing Cell Permeability
| Property | Favorable for High Permeability | Potential Issues with Benzodiazepine Derivatives |
| Lipophilicity (LogD at pH 7.4) | 1 - 3 | Can be too low (polar) or too high (poor solubility). |
| Molecular Weight (MW) | < 500 Da | Derivatives can easily exceed this limit.[4] |
| Polar Surface Area (PSA) | < 90 Ų | Presence of polar functional groups can increase PSA. |
| H-Bond Donors | < 5 | Amide and hydroxyl groups contribute to this count. |
| H-Bond Acceptors | < 10 | Carbonyl and nitrogen atoms are common acceptors. |
Table 2: Interpreting Permeability Assay Results
| PAMPA Result | Caco-2 (A-B) Result | Efflux Ratio | Likely Permeability Mechanism | Next Steps |
| High | High | < 2 | Good Passive Permeability | Proceed with further in vivo studies. |
| High | Low | > 2 | Passive Permeability with Active Efflux | Use efflux inhibitors; consider chemical modification to reduce efflux. |
| Low | Low | < 2 | Poor Passive Permeability | Optimize physicochemical properties (increase lipophilicity, reduce MW/PSA). |
| Low | High | N/A | Active Uptake | Investigate specific uptake transporters. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a compound.
Materials:
-
96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
Lecithin or other lipid mixture dissolved in an organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Add a small volume (e.g., 5 µL) of the lipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer on the filter.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (e.g., 300 µL). A small amount of DMSO can be added to match the donor solution if solubility is a concern.
-
Prepare Donor Plate: Prepare the dosing solutions by diluting the test and control compounds in PBS to the final desired concentration (e.g., 100 µM).
-
Assemble the PAMPA Sandwich: Carefully place the filter plate (donor) onto the acceptor plate, ensuring the bottom of the filters makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).[18]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[19]
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for conducting a bidirectional permeability assay using Caco-2 cells.[12]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Test compound and control compounds
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer.[12][15]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells that meet the pre-defined acceptance criteria (e.g., >300 Ω·cm²).[13]
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed transport buffer.[3] b. Add the dosing solution containing the test compound to the apical (upper) chamber.[1][3] c. Add fresh transport buffer to the basolateral (lower) chamber.[1][3] d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.[1][3]
-
Transport Experiment (Basolateral to Apical - B-A for Efflux): a. Add the dosing solution to the basolateral chamber.[1] b. Add fresh buffer to the apical chamber. c. Take samples from the apical chamber at the specified time points.[1]
-
Post-Experiment Integrity Check: After the transport experiment, measure the TEER again to ensure the monolayer integrity was not compromised.[13]
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.[3][11]
Mandatory Visualizations
Caption: Factors influencing the cell permeability of small molecules.
Caption: Troubleshooting workflow for low cell permeability.
Caption: Experimental workflow for the PAMPA assay.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Defining optimum lipophilicity and molecular weight ranges for drug candidates—Molecular weight dependent lower logD limits based on permeability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Lipophilicity, molecular weight, and drug action: reexamination of parabolic and bilinear models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. innpharmacotherapy.com [innpharmacotherapy.com]
- 17. In Vitro Methods for Measuring the Permeability of Cell Monolayers [mdpi.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Selectivity of 1,4-Benzodiazepine-2,5-dione Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-benzodiazepine-2,5-dione compounds. The focus is on addressing specific experimental challenges to enhance compound selectivity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, purification, and biological evaluation of 1,4-benzodiazepine-2,5-dione compounds.
Synthesis and Purification
Question 1: I am experiencing low yields in the synthesis of my 1,4-benzodiazepine-2,5-dione, particularly when using a multi-component reaction like the Ugi reaction. What are the potential causes and solutions?
Answer: Low yields in the synthesis of 1,4-benzodiazepine-2,5-diones, especially via the Ugi four-component condensation, can arise from several factors. Here's a breakdown of potential issues and troubleshooting steps:
-
Purity of Starting Materials: Ensure all reactants (aldehyde, amine, carboxylic acid, and isocyanide) are of high purity. Impurities can lead to side reactions and inhibit the desired condensation.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Methanol is commonly used, but other solvents like dichloromethane (DCM) or solvent-free conditions can sometimes improve yields.
-
Temperature: The Ugi reaction is often performed at room temperature, but gentle heating (e.g., 40-50°C) may be necessary for less reactive substrates. However, excessive heat can promote side product formation.
-
Concentration: Ensure appropriate concentrations of reactants. Highly dilute conditions may slow down the reaction, while overly concentrated mixtures can lead to precipitation and incomplete reactions.
-
-
Side Reactions: The formation of stable imines or competitive reactions with functional groups on the starting materials can reduce the yield of the desired Ugi adduct.
-
Cyclization Step: The subsequent cyclization to form the benzodiazepine-2,5-dione ring is often acid-catalyzed. Ensure the acid catalyst (e.g., TFA) is fresh and used in the correct stoichiometric amount. Incomplete cyclization will result in a lower yield of the final product.
Question 2: My purified 1,4-benzodiazepine-2,5-dione compound has poor solubility in aqueous buffers, which is affecting my biological assays. How can I improve its solubility?
Answer: Poor aqueous solubility is a common challenge with 1,4-benzodiazepine-2,5-dione derivatives due to their often rigid and hydrophobic core structure. Here are several strategies to improve solubility:
-
Salt Formation: If your compound has a basic nitrogen, consider forming a salt (e.g., hydrochloride salt) to enhance aqueous solubility.
-
Co-solvents: For in vitro assays, using co-solvents like DMSO, ethanol, or PEG 200 can help dissolve the compound. However, it's crucial to determine the tolerance of your assay system to these solvents, as they can affect cellular health and enzyme activity.[1]
-
Formulation with Excipients: For in vivo studies, formulating the compound with solubilizing agents such as cyclodextrins or preparing solid dispersions with polymers like PEG 6000 or PVP can significantly improve solubility and bioavailability.[1][2]
-
Structural Modification: During the design phase, consider incorporating polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) into the scaffold to increase hydrophilicity.
Biological Assays and Selectivity Determination
Question 3: I am observing high non-specific binding in my radioligand binding assay for GABA-A receptor selectivity. How can I minimize this?
Answer: High non-specific binding (NSB) can obscure the specific binding signal and lead to inaccurate affinity measurements. Here are some common causes and solutions:
-
Radioligand Properties:
-
Assay Conditions:
-
Blocking Agents: Incorporate bovine serum albumin (BSA) in the assay buffer to coat surfaces and reduce non-specific interactions.[4]
-
Salts and Detergents: Adding salts or low concentrations of detergents to the wash buffer can help reduce NSB.[3]
-
Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, you must ensure that equilibrium for specific binding is still reached.[3]
-
-
Washing Steps: Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.[4]
-
Receptor Concentration: Titrate the concentration of your membrane preparation. Use the lowest concentration that still provides a robust specific binding signal (typically 100-500 µg of membrane protein).[3]
Question 4: My compound shows promising selectivity in binding assays, but this doesn't translate to functional assays (e.g., electrophysiology). What could be the reason?
Answer: A discrepancy between binding affinity (Ki) and functional potency (EC50 or IC50) is a common observation in drug discovery. Several factors can contribute to this:
-
Functional Activity: Binding assays measure the affinity of a compound for a receptor but do not distinguish between agonists, antagonists, or inverse agonists. Your compound may bind with high affinity but have low efficacy (i.e., it is a partial agonist or an antagonist). Functional assays, such as patch-clamp electrophysiology, are necessary to determine the functional consequence of binding.[5]
-
Allosteric Modulation: Your compound might be an allosteric modulator that binds to a site distinct from the orthosteric binding site of the radioligand. This can lead to complex effects on receptor function that are not directly proportional to binding affinity.
-
Assay Conditions: The conditions of the binding assay (e.g., buffer composition, temperature) may differ significantly from those of the functional assay, leading to apparent discrepancies.
-
Off-Target Effects: In cellular functional assays, the observed effect might be due to the compound acting on other targets within the cell, which would not be detected in a specific receptor binding assay.[5]
Question 5: How do I choose the appropriate assay to determine the selectivity of my 1,4-benzodiazepine-2,5-dione for the p53-HDM2 interaction?
Answer: A fluorescence polarization (FP) assay is a robust and widely used method to screen for and characterize inhibitors of the p53-HDM2 interaction.[6] This assay measures the displacement of a fluorescently labeled p53-derived peptide from the HDM2 protein by a test compound. It is a homogeneous assay, making it suitable for high-throughput screening.
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Benzodiazepine Derivatives for GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| Compound 1-S | >1000 | 480 ± 60 | >1000 | 110 ± 10 | [7][8] |
| Compound 1-R | >1000 | 1000 ± 100 | >1000 | 200 ± 20 | [7][8] |
| Compound 2-S | >1000 | 220 ± 30 | >1000 | 280 ± 40 | [7][8] |
| Compound 3-S | 500 ± 50 | 450 ± 50 | 600 ± 70 | 700 ± 80 | [7][8] |
Data are presented as mean ± SEM. A lower Ki value indicates higher binding affinity.
Table 2: Inhibitory Potency (IC50, µM) of 1,4-Benzodiazepine-2,5-diones against the p53-HDM2 Interaction
| Compound | FP IC50 (µM) | Reference |
| BZD Analog 1 | 1.7 | [9] |
| BZD Analog 2 | 0.7 | [9] |
| BZD Analog 3 | 0.5 | [9] |
Data obtained from fluorescence polarization (FP) peptide displacement assays.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptor Subtype Selectivity
This protocol is adapted from standard procedures for determining the affinity of a test compound for different GABA-A receptor subtypes.[10]
1. Membrane Preparation: a. Homogenize rat or mouse whole brains in ice-cold sucrose buffer (0.32 M sucrose, 1 mM NaHCO₃, 1 mM MgCl₂, 0.5 mM CaCl₂, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. d. Resuspend the resulting pellet in Tris-HCl buffer (50 mM, pH 7.4) and wash three times by centrifugation and resuspension. e. Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
2. Binding Assay: a. In a final volume of 500 µL, incubate the prepared brain membranes (approximately 100-200 µg of protein) with a fixed concentration of a subtype-selective radioligand (e.g., [³H]flumazenil for the benzodiazepine site). b. Add increasing concentrations of the unlabeled test compound. c. Determine non-specific binding in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam). d. Incubate the mixture for 60-90 minutes at 4°C. e. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. f. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. g. Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis: a. Subtract the non-specific binding counts from the total binding counts to obtain specific binding. b. Plot the specific binding as a function of the test compound concentration. c. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding). d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Protocol 2: Fluorescence Polarization (FP) Assay for p53-HDM2 Interaction
This protocol is a generalized procedure for identifying inhibitors of the p53-HDM2 interaction.[6]
1. Reagent Preparation: a. Prepare a stock solution of purified recombinant HDM2 protein in FP assay buffer. b. Prepare a stock solution of a fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled) in FP assay buffer. c. Prepare serial dilutions of the 1,4-benzodiazepine-2,5-dione test compounds in DMSO, and then dilute further in FP assay buffer.
2. Assay Procedure (in a 384-well plate): a. To each well, add the test compound solution. b. Add the HDM2 protein solution to each well. The final concentration should be optimized for the assay (e.g., 1 µM). c. Add the fluorescently labeled p53 peptide to each well. The final concentration should be low (e.g., 50 nM) to ensure a good assay window. d. Include controls for 0% inhibition (HDM2 + fluorescent peptide + vehicle) and 100% inhibition (fluorescent peptide + vehicle). e. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 10-30 minutes). f. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 531 nm excitation and 595 nm emission for Rhodamine).
3. Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for enhancing selectivity.
Caption: GABA-A receptor signaling pathway.
Caption: p53-HDM2 interaction pathway.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Toxicity of Novel Benzodiazepine-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel benzodiazepine-based compounds. The goal is to offer practical guidance on identifying and mitigating potential toxicity issues during preclinical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common experimental challenges and questions related to assessing and reducing the toxicity of novel benzodiazepine derivatives.
Section 1: General Compound Handling and Assay Preparation
Question: My novel benzodiazepine derivative is precipitating in the cell culture medium during my cytotoxicity assay. How can I resolve this?
Answer:
Compound precipitation is a common issue, especially with hydrophobic molecules like many benzodiazepine derivatives. It can lead to inaccurate results by reducing the effective concentration of your compound and creating artifacts. Here are several strategies to address this:
-
Optimize Solvent Concentration: Most stock solutions are prepared in DMSO. Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid "solvent shock" which causes the compound to crash out of solution.
-
Pre-warm Media: Before adding your compound stock, warm the cell culture medium to 37°C. Adding a cold stock to warm media or vice versa can alter solubility.
-
Incremental Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the culture medium. Add the compound stock dropwise to the medium while gently vortexing or swirling to facilitate mixing.
-
Use of Surfactants or Co-solvents: For preclinical formulations, low concentrations of surfactants like Tween 80 or co-solvents such as polyethylene glycol (PEG) can be used to improve solubility. However, it's crucial to run vehicle controls to ensure these agents are not contributing to cytotoxicity.
-
Consider Salt Forms: If your compound is ionizable, using a different salt form can significantly impact its aqueous solubility.
Question: I'm observing conflicting results between my MTT and LDH cytotoxicity assays. What could be the cause?
Answer:
Discrepancies between MTT and LDH assays are not uncommon as they measure different aspects of cell death. The MTT assay measures mitochondrial metabolic activity, which can be inhibited without immediate cell membrane rupture. The LDH assay, on the other hand, measures the release of lactate dehydrogenase, an indicator of compromised cell membrane integrity. Here's how to interpret conflicting results:
-
MTT Decrease, No LDH Increase: This suggests your compound may be causing mitochondrial dysfunction without inducing immediate necrosis. The cells might be undergoing apoptosis, where the membrane remains intact during the early stages. It could also indicate that your compound is directly inhibiting mitochondrial dehydrogenases without necessarily killing the cells.
-
LDH Increase, No MTT Decrease: This is less common but could indicate a rapid necrotic cell death where the cell membrane ruptures before a significant decline in overall metabolic activity is detectable.
-
Experimental Artifacts: Some compounds can interfere with the assays themselves. For example, compounds that are strong reducing agents can convert the MTT tetrazolium salt to formazan non-enzymatically, leading to a false-positive signal for viability. Conversely, colored compounds can interfere with the colorimetric readouts of both assays. It is advisable to run cell-free controls with your compound to check for such interference.
Section 2: Understanding and Mitigating On-Target and Off-Target Toxicity
Question: How can I design benzodiazepine-based compounds with a reduced side-effect profile?
Answer:
The primary strategy is to enhance selectivity for specific GABA-A receptor subtypes. The sedative and amnesic effects of classical benzodiazepines are primarily mediated by the α1 subunit, while the anxiolytic effects are associated with the α2 and α3 subunits.
-
Focus on α2/α3 Subtype Selectivity: Synthesize and screen compounds for higher binding affinity and/or functional potency at α2/α3-containing GABA-A receptors compared to α1-containing receptors. This can be achieved through targeted modifications of the benzodiazepine scaffold.
-
Partial Agonism: Developing partial agonists instead of full agonists at the benzodiazepine binding site can provide a therapeutic window where anxiolytic effects are achieved with a lower propensity for sedation and dependence.
Question: My novel benzodiazepine shows unexpected cytotoxicity in hepatocytes. What could be the mechanism?
Answer:
While benzodiazepines are not typically associated with severe hepatotoxicity, some can cause liver injury. Potential mechanisms include:
-
Metabolic Activation: Cytochrome P450 enzymes, particularly CYP3A4, can metabolize certain benzodiazepines into reactive intermediates. For example, nitrobenzodiazepines can be metabolically activated by CYP3A4, leading to cytotoxicity. Investigating the metabolic profile of your compound using human liver microsomes can provide insights.
-
Mitochondrial Toxicity: Benzodiazepines can bind to the mitochondrial translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This interaction can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential, inhibition of respiratory control, and increased production of reactive oxygen species (ROS), ultimately triggering apoptosis.
Quantitative Data on Benzodiazepine Toxicity and Receptor Affinity
The following tables summarize key quantitative data to aid in the design and interpretation of experiments.
Table 1: In Vivo Toxicity of Selected Benzodiazepines
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |
| Diazepam | Mouse | Oral | 720 |
| Lorazepam | Mouse | Oral | 1850 |
| Alprazolam | Mouse | Oral | 1220 |
| Clonazepam | Mouse | Oral | 1600 |
| Flunitrazepam | Mouse | Oral | 230 |
Note: LD50 values can vary between studies and animal strains.
Table 2: Comparative Binding Affinities (Ki, nM) of Benzodiazepines for GABA-A Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| Diazepam | 1.7 | 1.8 | 1.9 | 3.6 |
| Flunitrazepam | 0.55 | 0.55 | 0.61 | 0.96 |
| Clonazepam | 1.5 | 1.6 | 1.8 | 2.5 |
| Bretazenil | 0.13 | 0.13 | 0.14 | 0.22 |
Lower Ki values indicate higher binding affinity.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the toxicity of novel benzodiazepine-based compounds.
Protocol 1: MTT Assay for General Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of your novel benzodiazepine compound in the complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., medium with 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Assay for Membrane Integrity
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cells and 96-well plate prepared as in the MTT assay.
-
LDH cytotoxicity detection kit (commercially available).
-
Lysis buffer (often included in the kit, e.g., 1% Triton X-100).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which lysis buffer will be added.
-
Vehicle Control: Wells with cells treated with the vehicle (e.g., 0.5% DMSO).
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the kit manufacturer's instructions and incubate in the dark at room temperature for up to 30 minutes.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Protocol 3: DCFH-DA Assay for Reactive Oxygen Species (ROS) Production
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest seeded in a black, clear-bottom 96-well plate.
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Serum-free medium.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your novel benzodiazepine compound for the desired duration.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm serum-free medium.
-
Incubation: Add serum-free medium containing 10-20 µM DCFH-DA to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if performing a parallel viability assay) and express the results as a fold change relative to the untreated control.
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Key signaling pathways in benzodiazepine action and toxicity.
Experimental Workflows
Caption: A typical workflow for in vitro cytotoxicity screening.
Logical Relationships
Caption: Decision tree for troubleshooting conflicting cytotoxicity data.
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
This guide provides a comprehensive comparison of analytical data for confirming the structure of synthesized 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds. This document outlines detailed experimental protocols and presents key analytical data in a comparative format to facilitate structural verification.
Introduction
This compound is a core heterocyclic scaffold found in a variety of pharmacologically active compounds. Its derivatives have shown promise as anticonvulsant and CNS-depressant agents.[1] The precise structural elucidation of newly synthesized analogues is a critical step in the drug discovery and development process. This guide compares the structural data of the parent compound with two representative substituted analogues: 3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione and 7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.
Synthesis and Structural Confirmation Workflow
The synthesis of 1,4-benzodiazepine-2,5-diones typically involves the condensation of an anthranilic acid derivative with an α-amino acid.[4] The subsequent structural confirmation relies on a combination of spectroscopic techniques to unequivocally determine the molecular structure.
Caption: General workflow for the synthesis and structural confirmation of this compound.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and two of its derivatives.
Table 1: General Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₈N₂O₂ | 176.17 | 5118-94-5[5] |
| 3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione | C₁₀H₁₀N₂O₂ | 190.19 | Not Available |
| 7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | C₁₀H₉ClN₂O₂ | 224.64 | 5973-28-4[6] |
Table 2: ¹H NMR Spectral Data (δ, ppm)
| Compound | Aromatic Protons | -CH₂- or -CH- | Other Protons | Solvent |
| This compound | 7.73 (dd, 1H), 7.50-7.46 (m, 1H), 7.19 (t, 1H), 7.08 (d, 1H) | 3.56 (d, 2H) | 10.32 (s, 1H, -NH), 8.50 (t, 1H, -NH) | CDCl₃ |
| 3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione | 7.71 (d, 1H), 7.47 (m, 1H), 7.18 (t, 1H), 7.06 (d, 1H) | 3.79-3.76 (m, 1H) | 10.32 (s, 1H, -NH), 8.37 (d, 1H, -NH), 1.20 (d, 3H, -CH₃) | CDCl₃ |
| 7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | Data available in spectral databases[6] | Data available in spectral databases[6] | Data available in spectral databases[6] | Data available in spectral databases[6] |
Table 3: ¹³C NMR Spectral Data (δ, ppm)
| Compound | Carbonyl Carbons (C=O) | Aromatic Carbons | Aliphatic Carbon | Other Carbons | Solvent |
| This compound | 171.6, 168.5 | 137.6, 132.7, 131.2, 126.0, 124.3, 121.3 | 44.9 | - | CDCl₃ |
| 3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione | 172.6, 168.1 | 137.5, 132.8, 131.2, 126.0, 124.3, 121.3 | 51.9 | 19.8 (-CH₃) | CDCl₃ |
| 7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | Data available in spectral databases[6] | Data available in spectral databases[6] | Data available in spectral databases[6] | Data available in spectral databases[6] | Data available in spectral databases[6] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions | Ionization Method |
| This compound | 177.0 (M+H)⁺ | 119 | APCI |
| 3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione | 191.0 (M+H)⁺ | Not specified | Not specified |
| 7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | 224 | 195, 139 | GC-MS[6] |
Table 5: IR Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretching | C=O Stretching | Aromatic C=C Stretching |
| This compound | 2820 | 1698 | 1597 |
| 3-methyl-3,4-dihydro-1H-benzo[e][2][3]diazepine-2,5-dione | 3015 | 1708 | 1611 |
| 7-chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | Data available in spectral databases[6] | Data available in spectral databases[6] | Data available in spectral databases[6] |
Experimental Protocols
General Synthesis of 1,4-Benzodiazepine-2,5-diones
A general procedure for the synthesis of 1,4-benzodiazepine-2,5-diones involves the reaction of isatoic anhydride with an α-amino acid.[4]
Materials:
-
Isatoic anhydride
-
α-Amino acid (e.g., glycine for the target compound, alanine for the 3-methyl derivative)
-
Glacial acetic acid
-
Microwave reactor
Procedure:
-
A mixture of isatoic anhydride (1.0 eq) and the respective α-amino acid (1.2 eq) is prepared in glacial acetic acid.
-
The reaction mixture is subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 10 minutes).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried under vacuum to yield the desired 1,4-benzodiazepine-2,5-dione.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra are obtained using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition.
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory. The spectra are typically scanned over a range of 4000-400 cm⁻¹.
Conclusion
The structural confirmation of synthesized this compound and its derivatives is reliably achieved through a combination of NMR, mass spectrometry, and IR spectroscopy. The comparative data presented in this guide serves as a valuable reference for researchers to verify the successful synthesis and purity of these important heterocyclic compounds. The provided experimental protocols offer a starting point for the synthesis and characterization of novel benzodiazepine analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. This compound | C9H8N2O2 | CID 600572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl- | C10H9ClN2O2 | CID 614208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 1,4-Benzodiazepine-2,5-diones and Traditional Benzodiazepines: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 1,4-benzodiazepine-2,5-diones and traditional 1,4-benzodiazepines, focusing on their central nervous system (CNS) activities. While traditional benzodiazepines are well-established therapeutic agents, emerging research on 1,4-benzodiazepine-2,5-diones suggests their potential as a novel class of CNS-active compounds. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and development in this area.
Introduction to Benzodiazepines
Traditional 1,4-benzodiazepines, such as diazepam and lorazepam, are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.[1] Their therapeutic effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, the major inhibitory neurotransmitter in the central nervous system.[1]
In recent years, a related class of compounds, 1,4-benzodiazepine-2,5-diones, has garnered scientific interest. While initially investigated for other therapeutic applications, including as anticancer agents, preliminary pharmacological screenings have revealed that some derivatives of this class also exhibit CNS-depressant and anticonvulsant activities, suggesting a potential overlap in their pharmacological profiles with traditional benzodiazepines.[2]
Mechanism of Action: A Comparative Overview
Traditional benzodiazepines bind to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site.[1] This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron. This enhanced inhibitory signaling results in the characteristic CNS-depressant effects of these drugs.[1]
The precise mechanism of action for the CNS effects of 1,4-benzodiazepine-2,5-diones is not as well-elucidated. However, their structural similarity to traditional benzodiazepines and their observed CNS-depressant activities suggest a potential interaction with the GABA-A receptor.[2] Further research, including receptor binding assays, is necessary to confirm this hypothesis and to determine if they act via the same or a different mechanism.
Figure 1: Signaling pathway of traditional benzodiazepines.
Comparative Efficacy: Available Data
Direct comparative studies on the efficacy of 1,4-benzodiazepine-2,5-diones versus traditional benzodiazepines are limited. However, preliminary data suggests that certain 1,4-benzodiazepine-2,5-dione derivatives possess CNS-depressant and anticonvulsant properties.
Table 1: Summary of CNS Activities
| Compound Class | Anxiolytic Activity | Sedative-Hypnotic Activity | Anticonvulsant Activity |
| Traditional 1,4-Benzodiazepines | Well-established | Well-established | Well-established |
| 1,4-Benzodiazepine-2,5-diones | Preliminary evidence | Preliminary evidence | Preliminary evidence[2] |
A preliminary pharmacological screening of newly synthesized 2H-1,4-benzodiazepin-3,5(1H,4H)-dione derivatives revealed that some of these compounds exhibited CNS-depressant and anticonvulsant activities.[2] While specific quantitative data from this study is not publicly available, it provides a basis for further investigation into the potential of this chemical class.
Experimental Protocols
To facilitate comparative research, this section outlines standard experimental protocols used to assess the anxiolytic, sedative, and anticonvulsant properties of benzodiazepine derivatives.
Assessment of Anxiolytic Activity: Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[3]
Methodology:
-
Apparatus: An elevated maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
Animals: Adult male rats or mice are commonly used.
-
Procedure:
-
Administer the test compound (e.g., 1,4-benzodiazepine-2,5-dione derivative or a traditional benzodiazepine) or vehicle to the animals at a predetermined time before the test.
-
Place the animal on the central platform facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in each arm using an automated tracking system or by manual observation.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Figure 2: Workflow for the Elevated Plus-Maze test.
Assessment of Sedative Activity: Locomotor Activity Test
A decrease in spontaneous locomotor activity is an indicator of sedation. This is often measured in an open field arena.
Methodology:
-
Apparatus: An open field arena (e.g., a square box of 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system to monitor movement.
-
Animals: Adult male rats or mice.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the center of the open field.
-
Record the total distance traveled, time spent moving, and other locomotor parameters for a defined period (e.g., 30 minutes).
-
-
Data Analysis: A significant decrease in locomotor activity compared to the vehicle-treated group suggests a sedative effect.[4]
Assessment of Anticonvulsant Activity: Amygdala-Kindled Seizure Model
This model is used to evaluate the efficacy of compounds in preventing focal seizures that generalize.[5]
Methodology:
-
Animals: Rats are surgically implanted with an electrode in the amygdala.
-
Kindling Procedure: A series of brief, low-intensity electrical stimulations are delivered to the amygdala over several days to induce a stable kindled seizure response.
-
Drug Testing:
-
Once the seizures are stably kindled, administer the test compound or vehicle.
-
After a predetermined time, deliver the electrical stimulation.
-
Observe and score the seizure severity and measure the afterdischarge duration from the electroencephalogram (EEG).
-
-
Data Analysis: A reduction in seizure severity score and afterdischarge duration indicates anticonvulsant activity.[5]
GABA-A Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Preparation of Brain Membranes: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors.
-
Binding Reaction:
-
Incubate the brain membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam).
-
Add increasing concentrations of the unlabeled test compound (e.g., a 1,4-benzodiazepine-2,5-dione derivative) to compete with the radioligand for binding.
-
-
Separation and Quantification: Separate the bound from the free radioligand by rapid filtration and measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). A lower IC₅₀ value indicates a higher binding affinity.
Conclusion
While traditional 1,4-benzodiazepines have a long-standing history in clinical use, the exploration of 1,4-benzodiazepine-2,5-diones presents an exciting avenue for the discovery of novel CNS-active agents. Preliminary evidence of their CNS-depressant and anticonvulsant activities warrants further, more detailed investigation.[2] The experimental protocols outlined in this guide provide a framework for conducting direct, quantitative comparisons of the efficacy and mechanism of action of these two classes of compounds. Such studies will be crucial in determining the therapeutic potential of 1,4-benzodiazepine-2,5-diones and their viability as alternatives or adjuncts to traditional benzodiazepines.
References
- 1. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Activity of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione and its derivatives, with a focus on their potential as therapeutic agents. The content is based on available experimental data and aims to facilitate objective evaluation for research and drug development purposes.
Introduction
The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-parasitic properties.[1][2] This guide will delve into the in vitro and in vivo activities of specific analogs, highlighting their mechanisms of action and providing detailed experimental protocols for key assays. A significant focus will be placed on a promising anticancer derivative, compound 52b, which has demonstrated potent activity through the inhibition of protein synthesis.[3]
Data Presentation: Quantitative Activity of 1,4-Benzodiazepine-2,5-dione Derivatives
The following tables summarize the quantitative data on the biological activity of selected 1,4-benzodiazepine-2,5-dione derivatives.
Table 1: In Vitro Anticancer Activity
| Compound | Description | Average GI50 (μM) | Cell Lines | Reference |
| 11a | Hit Compound | 0.24 | 60 human cancer cell lines | |
| 52b | Highly Potent Antitumor Compound | Not explicitly stated in abstract, but described as "highly potent" | Lung cancer cells and others | [3] |
Table 2: In Vivo Anticancer Activity of Compound 52b
| Compound | Animal Model | Tumor Type | Efficacy | Toxicity | Reference |
| 52b | Xenograft Mouse Model | Human non-small-cell lung cancer (NCI-H522) | Significantly prevented tumor growth | No observable toxic effects | [3] |
Mechanism of Action: Inhibition of Protein Synthesis
Compound 52b, a derivative of this compound, exerts its potent anticancer effects by inhibiting protein synthesis.[3] This mechanism was confirmed through polysome profile analysis, which revealed a decrease in the polysome fraction upon treatment with the compound, indicating a reduction in translational activity. The inhibition of protein synthesis can trigger downstream signaling events, including the activation of the PI3K/Akt pathway, which in turn can modulate protein degradation.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Screening (General Protocol)
This protocol outlines a general method for assessing the antiproliferative activity of compounds against a panel of cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cultured cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The GI50 (Growth Inhibition 50) values, the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
Polysome Profile Analysis
This protocol is used to assess the effect of a compound on protein synthesis by analyzing the distribution of ribosomes on mRNA.
-
Cell Treatment: Cancer cells are treated with the test compound (e.g., 52b) or a vehicle control for a specified time.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing cycloheximide to "freeze" the ribosomes on the mRNA.
-
Sucrose Gradient Ultracentrifugation: The cell lysate is layered onto a sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates the cellular components based on their size and density, with heavier polysomes sedimenting further down the gradient.
-
Fractionation and Analysis: The gradient is fractionated, and the absorbance at 254 nm is continuously monitored to generate a polysome profile. A decrease in the polysome-to-monosome ratio indicates an inhibition of translation initiation.
-
RNA Isolation and Analysis: RNA can be isolated from the fractions to identify which specific mRNAs are affected.
In Vivo NCI-H522 Xenograft Mouse Model
This protocol describes the in vivo evaluation of the antitumor activity of a compound in a mouse model.
-
Cell Implantation: Human non-small-cell lung cancer cells (NCI-H522) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., 52b) via a suitable route of administration (e.g., intraperitoneal or oral) at a specific dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Monitoring: The body weight and general health of the mice are monitored to assess any potential toxicity of the compound.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Other Potential Activities of 1,4-Benzodiazepine-2,5-diones
Beyond anticancer activity, derivatives of this scaffold have been investigated for other therapeutic applications.
-
Anticonvulsant Activity: Certain 2H-1,4-benzodiazepin-3,5(1H,4H)-dione derivatives have shown CNS-depressant and anticonvulsant activities in preliminary pharmacological screenings.[1]
-
Anti-parasitic Activity: A series of 1,5-dihydro-2H-benzo[b][2]diazepine-2,4(3H)-diones have been identified as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[2][4]
Conclusion
The this compound scaffold continues to be a valuable source of novel therapeutic agents. The potent in vitro and in vivo anticancer activity of derivatives like compound 52b, coupled with a defined mechanism of action, highlights the potential of this chemical class in oncology. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the development of clinically viable drug candidates. The diverse biological activities associated with this scaffold also warrant exploration in other disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1,4-Benzodiazepine-2,5-Dione Cross-Reactivity with GABA Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,4-Benzodiazepine-2,5-Dione Performance with Alternative Benzodiazepines, Supported by Experimental Data.
This guide provides a comparative overview of the cross-reactivity of 1,4-benzodiazepine-2,5-diones with Gamma-Aminobutyric Acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. While quantitative binding and functional data for the 1,4-benzodiazepine-2,5-dione subclass are limited in the currently available scientific literature, this guide summarizes the existing qualitative findings and presents a broader comparison with well-characterized 1,4-benzodiazepines and other related compounds to offer a valuable reference for drug discovery and development.
Introduction to Benzodiazepine-GABA Receptor Interaction
Benzodiazepines exert their therapeutic effects—including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties—by acting as positive allosteric modulators of GABA-A receptors. They bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA and increasing the frequency of chloride ion channel opening.[1][2] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[1] The diverse pharmacological profiles of different benzodiazepines are attributed to their varying affinities for different GABA-A receptor subtypes, which are pentameric structures composed of different combinations of α, β, and γ subunits.[3]
1,4-Benzodiazepine-2,5-Diones: Emerging Modulators
The 1,4-benzodiazepine-2,5-dione scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[4] Preliminary pharmacological screenings of newly synthesized 2H-1,4-benzodiazepin-3,5(1H,4H)-dione derivatives have indicated central nervous system (CNS)-depressant and anticonvulsant activities, suggesting interaction with GABAergic systems. However, detailed, quantitative cross-reactivity studies providing specific binding affinities (Ki) or functional potentiation (EC50) at various GABA-A receptor subtypes for this particular subclass are not yet widely available.
Comparative Binding Affinities of Benzodiazepine Derivatives
To provide a framework for understanding the potential cross-reactivity of 1,4-benzodiazepine-2,5-diones, this section presents quantitative binding data for other well-studied benzodiazepines at various human GABA-A receptor subtypes. The data is presented as Ki values (in nM), which represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Diazepam | α1β3γ2 | 18.9 ± 1.7 | [3] |
| α2β3γ2 | 15.6 ± 1.4 | [3] | |
| α3β3γ2 | 20.1 ± 2.2 | [3] | |
| α5β3γ2 | Not specified | ||
| Clobazam | α1β2γ2 | 179 ± 12 | |
| α2β2γ2 | 25.5 ± 2.6 | ||
| α3β2γ2 | 165 ± 12 | ||
| α5β2γ2 | 358 ± 29 | ||
| N-desmethylclobazam | α1β2γ2 | 215 ± 13 | |
| α2β2γ2 | 28.7 ± 2.7 | ||
| α3β2γ2 | 196 ± 12 | ||
| α5β2γ2 | 442 ± 33 | ||
| Flunitrazepam | α1β2γ2S (recombinant) | Displaced with nanomolar potency | |
| JYI-04 (C12H23N3O3) | 28.3 | [5] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison between all values should be made with caution. The study on diazepam-like derivatives did not specify the β subunit for the α5 subtype.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound interactions with GABA receptors. The following are summaries of standard experimental protocols used in the cited research.
Radioligand Binding Assays
This method is used to determine the binding affinity of a test compound for a receptor.
-
Membrane Preparation:
-
HEK-293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2) are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[6]
-
-
Binding Assay:
-
Membranes are incubated with a radiolabeled ligand that is known to bind to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam or [3H]flumazenil).[3][6]
-
Various concentrations of the unlabeled test compound (e.g., a 1,4-benzodiazepine-2,5-dione derivative) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., diazepam).[6]
-
-
Data Analysis:
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]
-
Electrophysiological Assays (Two-Electrode Voltage Clamp)
This functional assay measures the effect of a compound on the ion flow through the GABA-A receptor channel.
-
Oocyte Preparation:
-
Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired human GABA-A receptor subtype.[7]
-
The oocytes are incubated for several days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
The oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
The oocyte is perfused with a control solution and then with a solution containing GABA at a concentration that elicits a submaximal current (e.g., EC20).
-
The test compound is then co-applied with GABA, and the change in the chloride current is measured.
-
-
Data Analysis:
-
The potentiation of the GABA-induced current by the test compound is quantified.
-
Dose-response curves are generated by applying various concentrations of the test compound to determine the EC50 (the concentration that produces 50% of the maximal effect).
-
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
References
A Comparative Analysis of Synthetic Routes to the 1,4-Benzodiazepine Scaffold
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of activities, including anxiolytic, anticonvulsant, and sedative effects. The development of efficient and versatile synthetic strategies to access this important heterocyclic system is a continuous focus for researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes for the preparation of 1,4-benzodiazepines: classical cyclocondensation reactions, multicomponent reactions, and solid-phase synthesis.
Logical Overview of Synthetic Strategies
The following diagram illustrates the relationship between the different synthetic approaches discussed in this guide.
Caption: Comparative overview of synthetic strategies for 1,4-benzodiazepines.
Route A: Classical Cyclocondensation Reactions
This traditional approach involves the stepwise formation of the seven-membered diazepine ring through the condensation of precursors such as o-phenylenediamines or 2-aminobenzophenones with suitable carbonyl compounds or α-amino acids. These methods are well-established and have been widely used for the synthesis of many commercially available benzodiazepine drugs.
A common example is the reaction of a 2-aminobenzophenone derivative with an amino acid, followed by cyclization. Another variation involves the reaction of o-phenylenediamine with β-ketoesters or α,β-unsaturated ketones.[1][2] While reliable, these methods can sometimes require harsh reaction conditions and multiple synthetic steps, which can limit their efficiency for generating large libraries of compounds.
Route B: Multicomponent Reactions (MCRs)
Multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR), have emerged as a powerful and efficient strategy for the one-pot synthesis of 1,4-benzodiazepines.[3] This approach involves the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a single step to generate a linear intermediate, which then undergoes an intramolecular cyclization to form the benzodiazepine ring.
The key advantage of MCRs is their operational simplicity and the ability to rapidly generate molecular diversity by varying the four starting components.[3] This makes them highly suitable for the construction of compound libraries for high-throughput screening. Microwave-assisted Ugi reactions can further accelerate the synthesis, significantly reducing reaction times.[3]
Route C: Solid-Phase Synthesis (SPS)
Solid-phase synthesis has been extensively developed for the preparation of 1,4-benzodiazepine libraries, particularly for drug discovery applications.[4][5] In this method, one of the starting materials, typically an anthranilic acid derivative, is attached to a solid support (resin).[5] The subsequent reaction steps, including the coupling of an amino acid and an alkylating agent, are carried out on the solid phase. The final benzodiazepine product is then cleaved from the resin.
The major benefit of SPS is the ability to automate the process and prepare a large number of compounds in a spatially separated format, such as in microtiter plates.[5][6] This methodology is highly efficient for generating large and diverse libraries of compounds for biological screening.
Comparative Data of Synthetic Routes
| Parameter | Route A: Classical Cyclocondensation | Route B: Multicomponent Reactions (Ugi-4CR) | Route C: Solid-Phase Synthesis |
| Starting Materials | o-Phenylenediamines, 2-Aminobenzophenones, α-Amino Acids, β-Ketoesters | Amines, Aldehydes/Ketones, Carboxylic Acids, Isocyanides | Resin-bound Anthranilic Acids, α-Amino Esters, Alkylating Agents |
| Number of Steps | Multiple steps are often required | Typically a one-pot, two-step process (Ugi reaction followed by cyclization) | Multi-step sequence performed on a solid support |
| Reaction Time | Can range from hours to days[1] | Can be as short as 30 minutes with microwave assistance[3] | The entire sequence can take several days, but many compounds are synthesized in parallel |
| Typical Yields | 55-95%[1][7] | 22-92% over two steps[3][8] | High yields for individual steps (>95%), with overall yields for library members typically being high enough for biological screening[5] |
| Diversity Generation | Limited by the availability of substituted starting materials | High diversity can be achieved by varying the four components of the Ugi reaction[3] | Excellent for generating large and diverse libraries by using a variety of building blocks[5] |
| Purification | Often requires column chromatography for each compound | Purification of the final product is typically required | Purification is simplified as excess reagents and by-products are washed away from the resin-bound product |
| Scalability | Can be scaled up for the synthesis of individual compounds | Scalability can be challenging for library production | Well-suited for small-scale, high-throughput synthesis of many compounds |
Experimental Protocols
Route A: Classical Cyclocondensation - Synthesis of 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one[8]
Step 1: Acylation of 2-amino-5-nitrobenzophenone
-
Dissolve 2-amino-5-nitrobenzophenone (50 g) in a suitable organic solvent mixture such as toluene and cyclohexane (1:1 to 1:2, 1000-2000 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add chloroacetyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 1-3.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration and wash with deionized water until the filtrate is neutral.
-
Dry the resulting 2-(2-chloroacetamido)-5-nitrobenzophenone under vacuum.
Step 2: Cyclization
-
To a solution of hexamethylenetetramine (hexamine) in a suitable solvent, add the 2-(2-chloroacetamido)-5-nitrobenzophenone intermediate.
-
Heat the mixture with stirring to 70-80°C and maintain for approximately 3 hours.
-
Cool the reaction mixture, and the crude product will precipitate.
-
The crude product can be purified by recrystallization or column chromatography to yield the final 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Route B: Multicomponent Reaction - Ugi-4CR Synthesis of a 1,4-Benzodiazepine Scaffold[4]
-
In a reaction vessel, combine the amine component (e.g., an aminophenylketone, 1.0 equiv), the aldehyde (1.0 equiv), the carboxylic acid (1.0 equiv), and the isocyanide (1.0 equiv) in methanol.
-
Stir the reaction mixture at room temperature for 2 days or heat under microwave irradiation (e.g., 100°C for 30 minutes) to form the Ugi product.
-
After the Ugi reaction is complete (monitored by TLC), evaporate the solvent.
-
Treat the crude Ugi product with a solution of trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE) (e.g., 10% TFA in DCE).
-
Heat the mixture (e.g., at 40°C) overnight to effect deprotection and intramolecular cyclization.
-
After cooling, concentrate the reaction mixture and purify the residue by column chromatography to isolate the desired 1,4-benzodiazepine.
Route C: Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones[6]
General Workflow:
-
Resin Loading: Attach a suitable starting material, such as an anthranilic acid, to a solid support resin (e.g., Wang resin) through an appropriate linker.
-
Amino Acid Coupling: Couple an N-Fmoc-protected α-amino acid to the resin-bound anthranilic acid using standard peptide coupling reagents.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the newly introduced amino acid using a solution of piperidine in DMF.
-
Alkylation: Alkylate the secondary amine on the solid support with an appropriate alkylating agent.
-
Cyclization and Cleavage: Treat the resin with an acid, such as trifluoroacetic acid (TFA), to simultaneously induce cyclization to the 1,4-benzodiazepine-2,5-dione and cleave the product from the solid support.
-
Work-up and Purification: After cleavage, the resin is filtered off, and the filtrate containing the product is concentrated. Further purification, if necessary, can be performed by techniques like HPLC. For library synthesis, compounds are often used directly for screening after evaporation of the cleavage cocktail.
References
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives in Xenograft Models: A Comparative Guide
This guide provides a comparative analysis of the in vivo anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives, with a focus on their evaluation in xenograft models. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed protocols, and the underlying signaling pathways.
Comparative Efficacy in Xenograft Models
Recent studies have highlighted the potential of 1,4-benzodiazepine-2,5-dione derivatives as potent anticancer agents. One promising compound, designated as 52b, has demonstrated significant tumor growth inhibition in a human non-small-cell lung cancer (NCI-H522) xenograft mouse model.[1][2] The therapeutic action of these derivatives is attributed to mechanisms such as the induction of cell cycle arrest and apoptosis.[1][2]
While direct head-to-head in vivo comparisons with standard-of-care drugs are limited in the reviewed literature, the available data for derivative 52b in the NCI-H522 xenograft model can be contextualized by examining the effects of conventional chemotherapeutic agents, such as cisplatin, in the same cancer cell line model. It is important to note that the MV522 human lung carcinoma xenograft model, a related cell line, has shown resistance to several conventional anticancer agents.
Quantitative Analysis of Antitumor Activity
The following tables summarize the experimental data for a 1,4-benzodiazepine-2,5-dione derivative and provide a basis for an indirect comparison with a standard chemotherapeutic agent.
Table 1: Efficacy of 1,4-Benzodiazepine-2,5-dione Derivative 52b in NCI-H522 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Observed Toxicity |
| Vehicle Control | - | Intraperitoneal (i.p.) | Daily | - | Not reported |
| Compound 52b | 50 | Intraperitoneal (i.p.) | Daily | Significant | No observable toxic effects |
Data synthesized from findings on the potent anticancer activity of 1,4-benzodiazepine-2,5-dione derivatives.[1][2]
Table 2: Efficacy of Cisplatin in NCI-H522 and NCI-H23 Xenograft Models
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Cell Line |
| Vehicle Control | - | Intraperitoneal (i.p.) | Not specified | - | NCI-H522 & NCI-H23 |
| Cisplatin | Not specified | Intraperitoneal (i.p.) | Not specified | Moderate | NCI-H522 (KRAS WT) |
| Cisplatin | Not specified | Intraperitoneal (i.p.) | Not specified | Lower than NCI-H522 | NCI-H23 (KRAS mutant) |
This table provides an indirect comparison based on studies investigating cisplatin resistance in NSCLC xenograft models.[3]
Experimental Protocols
A standardized protocol for evaluating the in vivo efficacy of investigational compounds in a xenograft mouse model is crucial for reproducibility and accurate interpretation of results.[4]
Xenograft Model Establishment and Drug Evaluation
1. Cell Culture and Preparation:
-
Cell Line: NCI-H522 human non-small-cell lung cancer cells are a commonly used line for these studies.[4][5]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Cell Harvesting: Cells are harvested at 80-90% confluency using trypsin-EDTA.
-
Viability and Counting: A trypan blue exclusion assay is performed to ensure cell viability is above 95%. Cells are counted using a hemocytometer.
2. Animal Model:
-
Species: Immunodeficient mice, such as athymic nude mice, are used to prevent rejection of the human tumor cells.[6]
-
Implantation: Each mouse is subcutaneously injected in the right flank with approximately 2 x 10^6 NCI-H522 cells suspended in a suitable medium.[4]
3. Drug Formulation and Administration:
-
Formulation: The 1,4-benzodiazepine-2,5-dione derivative is formulated in a suitable vehicle for administration.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[4]
-
Administration: The formulated compound or vehicle is administered to the mice according to the specified dosing schedule and route (e.g., intraperitoneal injection).[4]
4. Monitoring and Data Analysis:
-
Tumor Measurement: Tumor volume is measured 2-3 times weekly using digital calipers.
-
Body Weight: Mouse body weight is recorded regularly as an indicator of toxicity.
-
Endpoint: The study concludes when the tumor size reaches a predetermined limit (e.g., 2,000 mm³).[4]
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of the compound.
Caption: Workflow for in vivo anticancer drug evaluation using a xenograft model.
Signaling Pathways and Mechanism of Action
1,4-Benzodiazepine-2,5-dione derivatives exert their anticancer effects through various signaling pathways. The primary mechanisms identified include inhibition of protein synthesis and antagonism of the Hdm2-p53 interaction. Other benzodiazepine derivatives have also been shown to inhibit the JAK/STAT pathway.
Protein Synthesis Inhibition
Some 1,4-benzodiazepine-2,5-dione derivatives, such as compound 52b, have been identified as potent inhibitors of protein synthesis.[1][2] This disruption of the translational machinery leads to a halt in the production of proteins essential for cancer cell growth and proliferation, ultimately inducing cell cycle arrest and apoptosis.
Caption: Inhibition of protein synthesis by 1,4-benzodiazepine-2,5-dione derivatives.
Hdm2-p53 Pathway Antagonism
Certain 1,4-benzodiazepine-2,5-diones can act as antagonists of the Hdm2-p53 protein-protein interaction. Hdm2 is a negative regulator of the p53 tumor suppressor. By binding to Hdm2, these derivatives prevent the degradation of p53, leading to its accumulation and the activation of downstream pathways that result in cell cycle arrest and apoptosis.
Caption: Antagonism of the Hdm2-p53 interaction by 1,4-benzodiazepine-2,5-diones.
JAK/STAT Pathway Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is often dysregulated in cancer, promoting cell proliferation and survival. Some benzodiazepine derivatives have been shown to induce apoptosis in cancer cells by inhibiting this pathway. Inhibition can occur through the downregulation of JAK/STAT signaling, preventing the phosphorylation and activation of STAT proteins.
Caption: Inhibition of the JAK/STAT signaling pathway by benzodiazepine derivatives.
References
A Head-to-Head Comparison of the Biological Activities of 1,4- and 1,5-Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the biological activities of two major classes of benzodiazepines: 1,4-benzodiazepines and 1,5-benzodiazepines. By summarizing quantitative experimental data, detailing methodologies, and visualizing key molecular pathways, this document serves as a valuable resource for researchers in pharmacology and medicinal chemistry.
Core Biological Activities: A Comparative Overview
Both 1,4- and 1,5-benzodiazepines are pharmacologically active scaffolds, renowned for their effects on the central nervous system (CNS).[1] Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[2] This modulation enhances the effect of GABA, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
However, the arrangement of the nitrogen atoms in the diazepine ring significantly influences the pharmacological profile of these compounds. Emerging research also highlights their potential as anticancer and antimicrobial agents, with distinct activity profiles observed between the two isomers.
Central Nervous System Activities
The classical CNS effects of benzodiazepines are a cornerstone of their therapeutic use. The following sections provide a quantitative comparison of the anticonvulsant, anxiolytic, and sedative properties of representative 1,4- and 1,5-benzodiazepines.
Anticonvulsant Activity
A key therapeutic application of benzodiazepines is in the management of epilepsy. Comparative studies have shown that the 1,5-benzodiazepine clobazam exhibits a broader spectrum of anticonvulsant activity compared to the 1,4-benzodiazepine diazepam.
| Compound Class | Compound | Test Model | ED50 (mg/kg) | Reference |
| 1,5-Benzodiazepine | Clobazam | Amygdala-Kindled Rat (Forelimb Clonus Suppression) | >10 | |
| 1,4-Benzodiazepine | Diazepam | Amygdala-Kindled Rat (Forelimb Clonus Suppression) | 2.5 | |
| 1,4-Benzodiazepine | Clonazepam | Amygdala-Kindled Rat (Forelimb Clonus Suppression) | 0.06 |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Anxiolytic Activity
Benzodiazepines are widely prescribed for anxiety disorders. While both classes exhibit anxiolytic effects, clinical studies suggest that clobazam (1,5-benzodiazepine) may offer comparable efficacy to diazepam (1,4-benzodiazepine) with a potentially different side-effect profile. A double-blind study in patients with anxiety neurosis found no significant differences in the anxiolytic effects between clobazam and diazepam during the active treatment period.
Sedative Effects
Sedation is a common side effect of benzodiazepine therapy. Studies comparing the impact on performance in healthy individuals have indicated that the 1,5-benzodiazepine clobazam may have minimal immediate effects on performance compared to 1,4-benzodiazepines.[3] This suggests a potential advantage for 1,5-benzodiazepines where sedation is an undesirable side effect. A comparative study in mice demonstrated that clobazam has a more favorable safety margin concerning sedative and myorelaxant effects compared to ten different 1,4-benzodiazepines.[4]
Anticancer Activity
Recent research has unveiled the potential of benzodiazepine derivatives as anticancer agents. Both 1,4- and 1,5-benzodiazepines have demonstrated cytotoxic activity against various cancer cell lines, often with IC50 values in the micromolar and even nanomolar range.
In Vitro Anticancer Activity of 1,4-Benzodiazepine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,4-Benzodiazepine-2,5-dione (11a) | Average of 60 human tumor cell lines | 0.24 | |
| Compound 52b | NCI-H522 (Lung Cancer) | Not specified, but potent | |
| Novel 1,4-Benzodiazepine | HeLa (Cervical Cancer) | 21.3 ± 1.7 | [5] |
In Vitro Anticancer Activity of 1,5-Benzodiazepine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6m | MCF-7 (Breast Cancer) | Comparable to 5-Fluorouracil | [6] |
| Compound 3x | HeLa (Cervical Cancer) | 0.067 ± 0.002 | [7] |
| Compound 3x | HEPG2 (Liver Cancer) | 0.087 ± 0.003 | [7] |
| Compound 3b | HER2 (Breast Cancer) | 0.000023 | [8] |
| Compound 3b | HDAC1 | 0.000041 | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The antimicrobial potential of benzodiazepines is a growing area of research. Derivatives of 1,5-benzodiazepines, in particular, have shown promising activity against a range of bacteria and fungi.
In Vitro Antimicrobial Activity of 1,5-Benzodiazepine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 1v | Cryptococcus neoformans | 2-6 | [9] |
| Compound 1w | Cryptococcus neoformans | 2-6 | [9] |
| Compound 1v | Escherichia coli | 40 | [9] |
| Compound 1v | Staphylococcus aureus | 40 | [9] |
| Compound 2b | Cryptococcus neoformans | 30 | [10] |
| Compound 2a | Cryptococcus neoformans | 35 | [10] |
| Chloro-benzodiazepine derivative | MSSA, MRSA, M. luteus | 125-250 | [11] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
In Vitro Antimicrobial Activity of 1,4-Benzodiazepine Derivatives
Some 1,4-benzodiazepines have been found to potentiate the activity of existing antifungal agents. For instance, novel 1,4-benzodiazepines have been shown to restore fluconazole susceptibility in resistant strains of Candida albicans.[12] One derivative, referred to as "Probe II," exhibited MIC values ranging from 4 to 16 µg/mL against various Candida species.[13]
Mechanism of Action: Deeper Insights
While the primary CNS effects of both benzodiazepine classes are mediated through the GABA-A receptor, the nuances of their interactions with receptor subtypes and their mechanisms of action in other biological systems are areas of active investigation.
GABA-A Receptor Subtype Selectivity
The differential pharmacological profiles of 1,4- and 1,5-benzodiazepines may be attributed to their varying affinities for different GABA-A receptor subtypes. The 1,5-benzodiazepine clobazam and its active metabolite, N-desmethylclobazam, have been shown to have significantly greater binding affinities for α₂-containing GABA-A receptor complexes compared to α₁-containing complexes.[14] In contrast, the 1,4-benzodiazepine clonazepam does not exhibit this selectivity.[14] It is suggested that the α₁ subunit is associated with sedative effects, while the α₂ subunit is linked to anxiolytic and anticonvulsant actions.[15] This could explain the observation that clobazam may have a lower sedative potential.
Binding Affinities (Ki, nM) for GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| Clobazam (1,5-BZD) | 247 ± 36 | 29.8 ± 3.4 | 59.7 ± 5.6 | 124 ± 11 | |
| N-desmethylclobazam | 24.3 ± 1.7 | 4.8 ± 0.4 | 7.9 ± 0.6 | 14.8 ± 1.2 | |
| Clonazepam (1,4-BZD) | 1.1 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.1 | 1.3 ± 0.1 |
Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Anticancer Signaling Pathways
The anticancer mechanisms of benzodiazepines are multifaceted and appear to involve the induction of apoptosis and cell cycle arrest.
-
1,4-Benzodiazepines : Some derivatives have been shown to inhibit protein synthesis in cancer cells. Others, like midazolam, can induce apoptosis through various signaling pathways.
-
1,5-Benzodiazepines : Certain derivatives are believed to act as tyrosine kinase inhibitors and may also function as DNA intercalating agents.[7]
Caption: Putative anticancer mechanisms of 1,4- and 1,5-benzodiazepines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess the biological activities of benzodiazepines.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to evaluate the anticonvulsant activity of compounds.
-
Animal Model: Typically adult male mice or rats.
-
PTZ Preparation: Pentylenetetrazol is dissolved in a sterile saline solution (e.g., 0.9% NaCl).
-
Administration: A convulsant dose of PTZ is administered, usually via intraperitoneal (i.p.) injection.
-
Observation: Animals are observed for the onset and severity of seizures, which are scored using a standardized scale (e.g., the Racine scale).
-
Drug Testing: Test compounds are administered at various doses prior to PTZ injection to determine their ability to prevent or delay the onset of seizures.
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells are seeded in a 96-well plate and incubated.
-
Compound Treatment: Cells are treated with various concentrations of the test compound.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion
The comparative analysis of 1,4- and 1,5-benzodiazepines reveals distinct biological activity profiles. While both classes demonstrate a range of CNS effects, the 1,5-benzodiazepine clobazam appears to offer a more favorable profile in terms of anticonvulsant activity and reduced sedative effects, potentially due to its selectivity for the α₂ subunit of the GABA-A receptor. Furthermore, both classes of benzodiazepines are emerging as promising scaffolds for the development of novel anticancer and antimicrobial agents, with 1,5-benzodiazepine derivatives showing particularly potent activities in these areas. This guide provides a foundation for further research and development of these versatile chemical entities.
References
- 1. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development in [1,4]-Benzodiazepines as Potent Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Drug Repurposing: The Mechanisms and Signaling Pathways of Anti-Cancer Effects of Anesthetics [mdpi.com]
Unveiling the Potential of Benzodiazepine-2,5-diones as Novel Protein Synthesis Inhibitors: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, researchers have identified a promising new class of compounds, benzodiazepine-2,5-diones, as potent inhibitors of protein synthesis. This guide provides a comprehensive comparison of a lead compound from this class, BZD-52b , against established protein synthesis inhibitors—cycloheximide, anisomycin, and puromycin. The following analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals.
A recent study highlighted the potential of 1,4-benzodiazepine-2,5-dione derivatives as effective anticancer agents by inhibiting protein synthesis. The initial hit compound, 11a , demonstrated an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human cancer cell lines. Further optimization led to the discovery of compound 52b , described as a highly potent antitumor agent that induces cell cycle arrest and apoptosis through the inhibition of protein synthesis.
Quantitative Comparison of Protein Synthesis Inhibitors
To contextualize the potency of this new class of compounds, their activity is compared with well-characterized protein synthesis inhibitors. The following table summarizes the available inhibitory concentrations (IC50) for these compounds. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as the cell line used can influence the results.
| Compound | Class | Target | IC50/GI50 (nM) | Cell Line | Reference |
| BZD-11a | Benzodiazepine-2,5-dione | Eukaryotic Ribosome | 240 (GI50) | Average of 60 human cancer cell lines | |
| BZD-52b | Benzodiazepine-2,5-dione | Eukaryotic Ribosome | "Highly Potent" (Specific value not publicly available) | NCI-H522 (human non-small-cell lung cancer) | |
| Cycloheximide | Glutarimide Antibiotic | Eukaryotic Ribosome (E-site of 60S subunit) | 6600 | HepG2 | [1] |
| Anisomycin | Pyrrolidine Antibiotic | Eukaryotic Ribosome (Peptidyl transferase center of 60S subunit) | Not available in HepG2 from searches | - | |
| Puromycin | Aminonucleoside Antibiotic | Eukaryotic Ribosome (A-site mimic) | 1600 | HepG2 | [1] |
| Puromycin | Aminonucleoside Antibiotic | Eukaryotic Ribosome (A-site mimic) | 3960 | NIH/3T3 | [2] |
Mechanism of Action: A Visual Guide
The process of protein synthesis, or translation, in eukaryotes is a complex, multi-step process broadly divided into initiation, elongation, and termination. The inhibitors discussed in this guide target different stages of this crucial cellular process.
References
A Comparative Guide to the Synthesis and Biological Evaluation of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of its synthesis and biological testing against relevant alternatives, supported by experimental data and detailed protocols to ensure reproducibility.
Synthesis of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-diones: A Comparative Analysis
Several synthetic strategies have been developed for the construction of the 1,4-benzodiazepine-2,5-dione core. The choice of method often depends on the desired diversity, scale, and available starting materials. Below is a comparison of common synthetic routes.
Table 1: Comparison of Synthetic Routes to 1,4-Benzodiazepine-2,5-diones
| Synthetic Method | Key Features | Reported Yields | Advantages | Disadvantages |
| Ugi Four-Component Condensation | A one-pot multicomponent reaction followed by an acid-activated cyclization. | 22-69% (over two steps)[1] | High diversity, convergent, and efficient for library synthesis. | May require microwave irradiation for optimal results; purification of Ugi adducts can be challenging. |
| Solid-Phase Synthesis | Involves attachment to a solid support, followed by sequential reactions and cleavage. | 52-69% (PS resin) | Amenable to high-throughput synthesis and purification; ideal for creating large libraries. | Can have lower overall yields compared to solution-phase methods; requires specialized equipment. |
| Ring Expansion of 3-Aminoquinoline-2,4-diones | Base-promoted molecular rearrangement. | Not explicitly quantified in the provided abstract, but described as taking place under mild conditions. | Utilizes readily available starting materials; proceeds under mild conditions. | Scope of the reaction with variously substituted quinolinediones may be limited. |
Biological Activity: A Head-to-Head Comparison
Derivatives of this compound have shown promise in several therapeutic areas. This section compares their performance against established drugs in key biological assays.
Antimycobacterial Activity
Table 2: Comparison of Minimum Inhibitory Concentrations (MIC) against Mycobacterium tuberculosis
| Compound | Target | MIC (µg/mL) |
| 1,4-Benzodiazepine-2,5-dione Derivative (4h) | M. tuberculosis H37Rv | 1.55[2] |
| 1,4-Benzodiazepine-2,5-dione Derivative (4f) | M. tuberculosis H37Rv | 2.87[2] |
| Isoniazid (Standard) | M. tuberculosis H37Rv | 0.02 - 0.06[3] |
| Isoniazid (Intracellular) | M. tuberculosis H37Rv | 0.1 |
Acetylcholinesterase Inhibition
Table 3: Comparison of IC50 Values for Acetylcholinesterase (AChE) Inhibition
| Compound | Target | IC50 |
| 1,4-Benzodiazepine-2,5-dione Derivatives (5a, 5b, 5c, 5g) | Acetylcholinesterase | Potent (specific values not provided) |
| Donepezil (Standard) | Acetylcholinesterase | 6.7 nM |
| Donepezil (in human plasma) | Acetylcholinesterase | 53.6 ng/mL |
Inhibition of the p53-HDM2 Interaction
Table 4: Comparison of IC50 Values for p53-HDM2 Interaction Inhibition
| Compound | Target | IC50 |
| Optimized Benzodiazepinedione (19) | p53-HDM2 | 0.7 µM[4] |
| Benzodiazepinedione Derivative (TDP665759) | Proliferation of wt p53 cells | 0.7 µM[4] |
| Nutlin-3a (Standard) | p53-MDM2 | 90 nM[5] |
Experimental Protocols
Synthesis
Protocol 1: Two-Step Synthesis via Ugi Four-Component Condensation [1]
-
Ugi Reaction: To a solution of the amine component (1.0 equiv) in methanol, add the aldehyde or ketone (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv). The reaction mixture is stirred at room temperature for 48 hours or subjected to microwave irradiation (e.g., 100°C for 30 minutes) to expedite the reaction. The solvent is removed under reduced pressure, and the crude Ugi adduct is purified by flash chromatography.
-
Deprotection and Cyclization: The purified Ugi adduct is dissolved in a suitable solvent such as 1,2-dichloroethane containing 10% trifluoroacetic acid. The mixture is stirred at an elevated temperature (e.g., 40°C) overnight. The solvent is then evaporated, and the residue is purified by chromatography to yield the 1,4-benzodiazepine-2,5-dione.
Biological Testing
Protocol 2: Antimycobacterial Susceptibility Testing (Broth Microdilution) [6]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.
-
Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7-14 days.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [7][8]
-
Prepare a solution of acetylcholinesterase, the test compound, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 4: p53-HDM2 Interaction Inhibition Assay (Fluorescence Polarization) [9]
-
Prepare a reaction mixture containing fluorescently labeled p53-derived peptide and recombinant HDM2 protein in an appropriate buffer.
-
Add serial dilutions of the test compound to the reaction mixture in a black microplate.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from HDM2 by the test compound. Calculate the IC50 value from the dose-response curve.
This guide provides a foundational understanding of the synthesis and biological evaluation of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones. The presented data and protocols are intended to aid researchers in the reproducible synthesis and comparative assessment of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of 1,4-Benzodiazepine-2,5-diones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of therapeutic potential beyond its traditional association with central nervous system (CNS) activity. Peer-reviewed studies have validated its promise in oncology, infectious diseases, and metabolic disorders. This guide provides an objective comparison of the performance of 1,4-benzodiazepine-2,5-dione derivatives against established alternatives, supported by experimental data and detailed methodologies to facilitate further research and development.
Anticancer Activity: A New Frontier
Recent investigations have highlighted the significant anticancer properties of 1,4-benzodiazepine-2,5-dione derivatives. These compounds have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, in some cases rivaling or exceeding the efficacy of standard chemotherapeutic agents like doxorubicin.
One notable study identified a highly potent antitumor compound, designated 52b , from a library of 1,4-benzodiazepine-2,5-dione derivatives.[1] This compound demonstrated an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human cancer cell lines.[1] Further investigations revealed that compound 52b induces cell cycle arrest and apoptosis in lung cancer cells and acts as a potential protein synthesis inhibitor.[1] In a human non-small-cell lung cancer (NCI-H522) xenograft mouse model, compound 52b significantly inhibited tumor growth without observable toxic effects.[1]
Another study reported the cytotoxic activities of novel 1,4-benzodiazepine derivatives against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines, with some analogues displaying IC50 values in the micromolar range.
Comparative Anticancer Activity (IC50 Values in μM)
| Compound/Drug | Cell Line: MCF-7 (Breast Cancer) | Cell Line: HCT-116 (Colon Cancer) |
| 1,4-Benzodiazepine-2,5-dione Analog 9 | 17.16 ± 1.54 | 16.19 ± 1.35 |
| Doxorubicin (Standard) | Not explicitly stated in the same study, but literature values are typically in the low micromolar to nanomolar range. | Not explicitly stated in the same study, but literature values are typically in the low micromolar to nanomolar range. |
| 1,4-Benzodiazepine-2,5-dione Analog 4b | Not Tested | 37.04 ± 1.13 (HCT15) |
| 1,4-Benzodiazepine-2,5-dione Analog 10 | Not Tested | 5.31 ± 0.23 |
| 1,4-Benzodiazepine-2,5-dione Analog 11 | Not Tested | 4.9 ± 0.53 |
| Cisplatin (Standard) | Not Tested | 3.51 ± 1.16 |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is a summary from multiple sources to illustrate the potential of this class of compounds.
Diverse Therapeutic Applications
Beyond oncology, 1,4-benzodiazepine-2,5-diones have shown promise in other therapeutic areas:
-
Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values reported in the µg/mL range.
-
Melanocortin Receptor Agonism: The 1,4-benzodiazepine-2,5-dione template has been successfully utilized to develop potent agonists for melanocortin receptors, which are targets for treating obesity and other metabolic disorders.
-
HDM2-p53 Interaction Antagonism: This class of compounds has been identified as small molecule antagonists of the HDM2-p53 protein-protein interaction, a key target in cancer therapy.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,4-benzodiazepine-2,5-diones stem from their ability to interact with multiple biological targets. Two key pathways are highlighted below.
HDM2-p53 Interaction Pathway
The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Its activity is negatively regulated by the oncoprotein HDM2. Disruption of the HDM2-p53 interaction can restore p53 function, leading to tumor cell death. Certain 1,4-benzodiazepine-2,5-diones act as antagonists in this pathway.
Melanocortin 4 Receptor (MC4R) Signaling Pathway
The MC4R is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis. Agonists of this receptor can reduce food intake and increase energy expenditure, making it a target for anti-obesity drugs.
Experimental Protocols
General Procedure for Ugi Four-Component Synthesis of 1,4-Benzodiazepine-2,5-diones
This method allows for the rapid assembly of diverse 1,4-benzodiazepine-2,5-dione libraries.[2]
-
Reaction Setup: To a solution of an amino acid (1.0 eq.) in a suitable solvent (e.g., methanol), add an aldehyde or ketone (1.0 eq.) and an isocyanide (1.0 eq.).
-
Ugi Reaction: Stir the mixture at room temperature for a specified time (typically 24-48 hours) to allow for the Ugi four-component condensation to proceed.
-
Cyclization: The resulting Ugi product is then subjected to cyclization conditions. This often involves a deprotection step followed by treatment with a base or acid to facilitate the intramolecular ring closure to form the 1,4-benzodiazepine-2,5-dione core.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
In Vivo Xenograft Mouse Model for Anticancer Efficacy
This protocol outlines the general steps for evaluating the antitumor activity of a test compound in a mouse model.[1]
-
Cell Culture: Human cancer cells (e.g., NCI-H522) are cultured in appropriate media until they reach the desired confluence.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: The test compound (e.g., 1,4-benzodiazepine-2,5-dione derivative) is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated and statistically analyzed.
Fluorescence Polarization Assay for HDM2-p53 Interaction
This assay is used to screen for inhibitors of the HDM2-p53 interaction.
-
Reagents: Purified HDM2 protein, a fluorescently labeled p53-derived peptide, and the test compounds are required.
-
Assay Setup: The fluorescent peptide is incubated with the HDM2 protein in a microplate well, allowing them to bind.
-
Compound Addition: The test compounds (1,4-benzodiazepine-2,5-diones) are added to the wells at various concentrations.
-
Measurement: The fluorescence polarization of the solution in each well is measured using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates that the test compound has displaced the fluorescent peptide from the HDM2 protein, thus inhibiting the interaction. The IC50 value for the compound can then be determined.
Experimental Workflow for Anticancer Drug Screening
The discovery of novel anticancer agents from a library of compounds typically follows a multi-step workflow, from initial high-throughput screening to in vivo validation.
This guide provides a snapshot of the growing body of evidence supporting the therapeutic potential of 1,4-benzodiazepine-2,5-diones. The versatility of their synthesis and their ability to interact with diverse biological targets make them a highly attractive scaffold for the development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate their mechanisms of action and to optimize their pharmacological properties for clinical applications.
References
Safety Operating Guide
Personal protective equipment for handling 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. Safety information from suppliers indicates the following hazards:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H351: Suspected of causing cancer.
-
H361: Suspected of damaging fertility or the unborn child.
The corresponding GHS pictograms are the exclamation mark and the health hazard symbol. The signal word is "Warning".
Due to these hazards, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are tested against the specific chemical or a similar class of compounds. Always use two pairs of chemotherapy gloves when handling hazardous drugs.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | A long-sleeved, impermeable gown that closes in the back is required to prevent skin contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., chemical fume hood) | If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical to safely handle this compound from receipt to disposal. The following workflow outlines the necessary steps.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: Disposable items such as gloves, bench paper, and pipette tips that come into contact with the chemical should be considered hazardous waste and disposed of accordingly.[1]
-
Decontamination: All non-disposable glassware and equipment must be decontaminated. This typically involves rinsing with an appropriate solvent, which should then be collected as hazardous waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
